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Core Science & Biosynthesis

Foundational

In-Depth Physicochemical Profiling of 2-Ethoxycarbonyl-6-isopropylphenol: Structural Dynamics and Analytical Workflows

Executive Summary In the landscape of specialty chemicals and pharmaceutical intermediates, 2-Ethoxycarbonyl-6-isopropylphenol (systematically known as ethyl 2-hydroxy-3-isopropylbenzoate) stands out due to its highly co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of specialty chemicals and pharmaceutical intermediates, 2-Ethoxycarbonyl-6-isopropylphenol (systematically known as ethyl 2-hydroxy-3-isopropylbenzoate) stands out due to its highly constrained molecular geometry. The juxtaposition of a hydrogen-bond donating hydroxyl group, a hydrogen-bond accepting ester group, and a sterically demanding isopropyl group creates a unique microenvironment. As a Senior Application Scientist, understanding the physicochemical behavior of this compound requires looking beyond standard predictive models. This guide deconstructs the structural causality behind its properties and provides field-proven, self-validating analytical protocols for its characterization.

Structural Chemistry & Molecular Properties

The defining feature of 2-Ethoxycarbonyl-6-isopropylphenol is its contiguous 1,2,3-substitution pattern on the benzene ring. The phenolic hydroxyl group is flanked by an ethoxycarbonyl group at the 2-position and an isopropyl group at the 6-position.

This specific architecture induces a phenomenon known as steric compression . The bulky isopropyl group restricts the rotational freedom of the hydroxyl group, forcing the O-H bond to orient directly toward the ester carbonyl. This forced proximity significantly strengthens the Intramolecular Hydrogen Bond (IMHB), locking the molecule into a highly stable, planar pseudo-six-membered ring.

Quantitative Physicochemical Summary

The following table summarizes the core quantitative data for the compound, verified against structural databases .

PropertyValue / DescriptorImpact on Behavior
Chemical Name 2-Ethoxycarbonyl-6-isopropylphenol-
CAS Registry Number 1195785-50-2-
Molecular Formula C₁₂H₁₆O₃-
Molecular Weight 208.25 g/mol Standard for small-molecule intermediates
Substitution Pattern 1,2,3-contiguous (ortho, ortho')Induces severe steric compression
H-Bond Donors 1 (Highly shielded)Suppresses intermolecular interactions
H-Bond Acceptors 3Participates in IMHB
Predicted LogP ~4.0 - 4.5High lipophilicity due to masked polar groups

Electronic & Thermodynamic Profiling

The physicochemical behavior of this compound is entirely dictated by the interplay between steric bulk and electronic stabilization. As demonstrated in quantum mechanical analyses of structurally analogous salicylates, the IMHB forms a robust 4-electron 3-centered bonding interaction .

  • Lipophilicity (LogP): The IMHB effectively "masks" the polar hydroxyl and carbonyl groups from the surrounding aqueous solvent. Coupled with the hydrophobic mass of the ethyl and isopropyl groups, the apparent lipophilicity is significantly higher than what would be predicted for an unassociated isomer.

  • Volatility and Boiling Point: Because the sole hydrogen bond donor is internally satisfied, intermolecular hydrogen bonding is severely restricted. This leads to a lower boiling point and higher volatility than expected for a molecule of its molecular weight.

  • Acid-Base Chemistry (pKa): The electron-withdrawing nature of the ester group normally increases the acidity of the phenol. However, the IMHB stabilizes the neutral, protonated form. Breaking this bond to form the phenoxide anion requires overcoming this stabilization energy, slightly elevating the pKa compared to non-H-bonded analogs.

SPR Struct 1,2,3-Trisubstituted Benzene Ring IMHB Intramolecular H-Bonding (IMHB) Struct->IMHB Proximity of OH & COOEt Steric Steric Shielding by Isopropyl Struct->Steric C3 Isopropyl Bulk Lipophil Increased Lipophilicity IMHB->Lipophil Masks Polar Groups Volatile Higher Volatility (Lower BP) IMHB->Volatile Reduces Intermolecular H-Bonds Acidity Modulated pKa (Stabilized Neutral) IMHB->Acidity H-Bond Stabilizes Phenol Steric->Lipophil Adds Hydrophobic Mass

Fig 1. Logical relationship between molecular structure, steric hindrance, and physical properties.

Analytical Characterization Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Do not merely collect data; design the experiment to prove the mechanism.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: ¹H NMR is highly sensitive to hydrogen bonding. The electron density around the phenolic proton is pulled toward the carbonyl oxygen, deshielding the nucleus.

  • Methodology:

    • Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Choice rationale: CDCl₃ is a non-competing, non-polar solvent that preserves the IMHB.

    • Acquire the ¹H spectrum at 400 MHz or higher.

    • Data Interpretation: The phenolic -OH proton will appear highly deshielded, typically far downfield (δ 10.5 - 11.5 ppm), distinguishing it from non-bonded phenols (δ 4 - 7 ppm).

  • Self-Validation Step: Spike the NMR tube with 10 µL of Deuterium Oxide (D₂O) and shake vigorously. Re-acquire the spectrum. The disappearance of the >10 ppm peak via deuterium exchange validates that the signal is indeed the exchangeable phenolic proton and not a highly deshielded aromatic proton.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: The stretching frequency of the C=O bond is a direct readout of its bond order. Acting as a hydrogen bond acceptor weakens the C=O double bond character, lowering its force constant.

  • Methodology:

    • Prepare the sample using Attenuated Total Reflectance (ATR). Choice rationale: ATR avoids the matrix effects and moisture absorption inherent to KBr pellets, which can disrupt weak intramolecular interactions.

    • Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Data Interpretation: The ester carbonyl (C=O) stretch, typically found around 1710-1735 cm⁻¹ for aliphatic esters, will be shifted to lower frequencies (approximately 1650-1670 cm⁻¹).

  • Self-Validation Step: Run a parallel spectrum of a non-hydrogen-bonded analog (e.g., ethyl benzoate). The distinct shift to lower wavenumbers in your sample definitively proves the presence of the IMHB.

Protocol 3: HPLC-UV Analysis for Lipophilicity Estimation
  • Causality: Chromatographic retention on a reverse-phase column directly correlates with the molecule's hydrophobic surface area.

  • Methodology:

    • Stationary Phase: C18 reverse-phase column (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 210 nm and 254 nm.

  • Self-Validation Step: Inject a standard mixture of reference compounds with known LogP values (e.g., toluene, naphthalene). Create a calibration curve of the capacity factor ( k′ ) versus LogP to empirically validate the high predicted lipophilicity of the sample.

Workflow Sample Sample Preparation (CDCl3 / ATR) NMR 1H & 13C NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy (ATR Method) Sample->FTIR HPLC HPLC-UV Analysis (C18 Column) Sample->HPLC NMR_Data Identify IMHB via Deshielded OH (>10 ppm) NMR->NMR_Data FTIR_Data Measure C=O Red Shift (~1660 cm⁻¹) FTIR->FTIR_Data HPLC_Data Determine Purity & Lipophilicity (LogP) HPLC->HPLC_Data Validation Cross-Validation (e.g., D2O Exchange) NMR_Data->Validation FTIR_Data->Validation HPLC_Data->Validation

Fig 2. Step-by-step experimental workflow for physicochemical characterization and validation.

References

  • National Center for Biotechnology Information. "Ethyl 2-hydroxy-3-isopropylbenzoate | C12H16O3 | CID 69000515". PubChem. URL:[Link]

  • Harville, T., & Gordon, M. S. "Intramolecular Hydrogen Bonding Analysis". The Journal of Chemical Physics (OSTI). URL:[Link]

Exploratory

An In-depth Technical Guide to 2-Ethoxycarbonyl-6-isopropylphenol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethoxycarbonyl-6-isopropylphenol is a substituted phenolic compound of interest in organic synthesis and potentially in the development of no...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxycarbonyl-6-isopropylphenol is a substituted phenolic compound of interest in organic synthesis and potentially in the development of novel pharmaceutical agents. Its structure, combining a phenol, an isopropyl group, and an ethoxycarbonyl group, suggests a unique profile of chemical reactivity and biological activity. This guide provides a comprehensive overview of its molecular structure, predicted physicochemical properties, and a proposed synthetic pathway, offering valuable insights for researchers working with this and related molecules. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from well-established chemical principles and data from analogous compounds to provide a robust technical resource.

Molecular Structure and Properties

The molecular structure of 2-Ethoxycarbonyl-6-isopropylphenol consists of a benzene ring substituted with a hydroxyl group at position 1, an ethoxycarbonyl group at position 2, and an isopropyl group at position 6. This arrangement gives it a distinct steric and electronic environment that influences its chemical behavior.

Caption: Molecular Structure of 2-Ethoxycarbonyl-6-isopropylphenol

Physicochemical Properties

The physicochemical properties of 2-Ethoxycarbonyl-6-isopropylphenol can be estimated based on its structure and by comparison with related compounds such as 2-isopropylphenol and 2,6-diisopropylphenol (Propofol).[1][2] The presence of the polar hydroxyl and ethoxycarbonyl groups, along with the nonpolar isopropyl group and aromatic ring, will result in moderate polarity and specific solubility characteristics.

PropertyEstimated ValueJustification
Molecular Formula C₁₂H₁₆O₃Based on the chemical structure.
Molecular Weight 208.25 g/mol Calculated from the molecular formula.[3][4]
Appearance Colorless to pale yellow liquidSimilar to other substituted phenols like 2-isopropylphenol.[2]
Boiling Point >220 °CExpected to be higher than 2-isopropylphenol (213.5 °C) due to the larger molecular weight and polar ester group.[2]
Melting Point < 25 °CThe asymmetrical substitution pattern may hinder crystal lattice formation, likely resulting in a low melting point.
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone). Slightly soluble in water.The hydrophobic isopropyl group and benzene ring will limit water solubility, while the polar functional groups will allow for solubility in organic solvents.
pKa ~10The phenolic hydroxyl group is acidic, with a pKa expected to be in the typical range for phenols.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Ethoxycarbonyl-6-isopropylphenol can be envisioned in a two-step process starting from the readily available 2-isopropylphenol. This pathway involves a Kolbe-Schmitt carboxylation followed by a Fischer esterification.

A 2-Isopropylphenol B Kolbe-Schmitt Reaction (1. NaOH, 2. CO2, H+) A->B Step 1 C 2-Carboxy-6-isopropylphenol B->C D Fischer Esterification (Ethanol, H2SO4) C->D Step 2 E 2-Ethoxycarbonyl-6-isopropylphenol D->E

Sources

Foundational

2-Ethoxycarbonyl-6-isopropylphenol CAS number and chemical identifiers

Abstract: This technical guide provides a comprehensive overview of 2-Ethoxycarbonyl-6-isopropylphenol, a substituted salicylic acid derivative. The document is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2-Ethoxycarbonyl-6-isopropylphenol, a substituted salicylic acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It covers the chemical identity, synthesis, spectral analysis, and safety considerations for this compound. A detailed, two-step synthetic protocol, commencing with the Kolbe-Schmitt reaction of 2-isopropylphenol followed by Fischer esterification, is presented. This guide aims to be a valuable resource for the scientific community, fostering further research and application of this and related molecules.

Introduction and Chemical Identity

The structural relationship to propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, makes its parent acid, 2-hydroxy-3-isopropylbenzoic acid, a subject of interest in medicinal chemistry for investigating analogs with potential anesthetic activity.[1] The esterification to ethyl 2-hydroxy-3-isopropylbenzoate modifies the molecule's polarity and pharmacokinetic profile, opening avenues for its exploration as a prodrug or a compound with unique biological properties.

Chemical Identifiers

The following table summarizes the key chemical identifiers for ethyl 2-hydroxy-3-isopropylbenzoate and its immediate precursor, 2-hydroxy-3-isopropylbenzoic acid.

IdentifierEthyl 2-hydroxy-3-isopropylbenzoate2-Hydroxy-3-isopropylbenzoic acid
Systematic Name Ethyl 2-hydroxy-3-isopropylbenzoate2-Hydroxy-3-isopropylbenzoic acid
Synonyms Ethyl 3-isopropylsalicylate3-Isopropylsalicylic acid
CAS Number Not Assigned7053-88-5[1][2]
Molecular Formula C₁₂H₁₆O₃C₁₀H₁₂O₃[1]
Molecular Weight 208.25 g/mol 180.20 g/mol [1][2]
InChI Key (Predicted)XGAYQDWZIPRBPF-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties

The following table presents the predicted physicochemical properties of ethyl 2-hydroxy-3-isopropylbenzoate. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyPredicted Value
Boiling Point ~300-320 °C
Melting Point Not available
Density ~1.1 g/cm³
LogP ~3.5
Water Solubility Low

Synthesis and Mechanism

The synthesis of ethyl 2-hydroxy-3-isopropylbenzoate is most effectively achieved through a two-step process. The first step involves the carboxylation of 2-isopropylphenol via the Kolbe-Schmitt reaction to produce 2-hydroxy-3-isopropylbenzoic acid. The subsequent step is the Fischer esterification of the synthesized carboxylic acid with ethanol.

Overall Synthetic Scheme

Synthesis_Scheme 2-Isopropylphenol 2-Isopropylphenol Step_1_Node 2-Hydroxy-3-isopropylbenzoic acid 2-Isopropylphenol->Step_1_Node Step 1: Kolbe-Schmitt Reaction (NaOH, CO₂, high T & P) Step_2_Node Ethyl 2-hydroxy-3-isopropylbenzoate Step_1_Node->Step_2_Node Step 2: Fischer Esterification (Ethanol, H₂SO₄, reflux)

Caption: Two-step synthesis of ethyl 2-hydroxy-3-isopropylbenzoate.

Step 1: Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxyl group onto a phenol.[3][4][5][6] The reaction begins with the deprotonation of the phenol by a strong base, typically sodium hydroxide, to form the more nucleophilic phenoxide ion.[4][6] This is followed by an electrophilic attack of carbon dioxide on the aromatic ring, with a preference for the ortho position.[5][6]

Kolbe_Schmitt_Mechanism cluster_0 Mechanism of the Kolbe-Schmitt Reaction Phenol 2-Isopropylphenol Phenoxide Sodium 2-isopropylphenoxide Phenol->Phenoxide + NaOH - H₂O Intermediate Intermediate Phenoxide->Intermediate + CO₂ (electrophilic attack) Product Sodium 3-isopropylsalicylate Intermediate->Product Tautomerization

Caption: Mechanism of the Kolbe-Schmitt reaction.

Step 2: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7][8][9][10] The reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[7][8][9] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Fischer_Esterification_Mechanism cluster_1 Mechanism of Fischer Esterification Carboxylic_Acid 2-Hydroxy-3-isopropylbenzoic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ester Ethyl 2-hydroxy-3-isopropylbenzoate Tetrahedral_Intermediate->Ester - H₂O - H⁺

Caption: Mechanism of Fischer esterification.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of ethyl 2-hydroxy-3-isopropylbenzoate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis of 2-Hydroxy-3-isopropylbenzoic acid

Materials:

  • 2-Isopropylphenol

  • Sodium hydroxide

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve 2-isopropylphenol in an equimolar amount of aqueous sodium hydroxide.

  • Heat the mixture to evaporate the water and obtain dry sodium 2-isopropylphenoxide.

  • Introduce an excess of crushed dry ice into the autoclave and seal it.

  • Heat the autoclave to 120-140°C, allowing the pressure to rise to approximately 100 atm. Maintain these conditions for 4-6 hours.

  • After cooling, vent the excess CO₂ and dissolve the solid product in water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the 2-hydroxy-3-isopropylbenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Synthesis of Ethyl 2-hydroxy-3-isopropylbenzoate

Materials:

  • 2-Hydroxy-3-isopropylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2-hydroxy-3-isopropylbenzoic acid in a large excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).[11]

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.[11]

  • After the reaction is complete, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 2-hydroxy-3-isopropylbenzoate can be purified by column chromatography on silica gel.

Spectral Analysis (Predicted)

The following are the predicted NMR spectral data for ethyl 2-hydroxy-3-isopropylbenzoate based on the analysis of similar structures.

¹H NMR
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.0s1H-OH (phenolic)
~7.8dd1HAr-H
~7.4t1HAr-H
~6.9d1HAr-H
~4.4q2H-OCH₂CH₃
~3.4sept1H-CH(CH₃)₂
~1.4t3H-OCH₂CH₃
~1.2d6H-CH(CH₃)₂
¹³C NMR
Chemical Shift (ppm)Assignment
~170C=O (ester)
~160Ar-C-OH
~136Ar-C
~130Ar-C
~125Ar-C
~118Ar-C
~115Ar-C
~62-OCH₂CH₃
~27-CH(CH₃)₂
~22-CH(CH₃)₂
~14-OCH₂CH₃

Hazard and Safety Information

As ethyl 2-hydroxy-3-isopropylbenzoate is not widely commercially available, a specific Material Safety Data Sheet (MSDS) is not available. The safety precautions should be based on those for structurally related compounds such as other salicylic acid esters and substituted phenols.

  • General Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust.

  • Personal Protective Equipment: Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: The compound is expected to be combustible. Use appropriate fire extinguishers such as dry chemical, carbon dioxide, or foam.

  • Toxicology: The toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance. The precursor, 2-hydroxy-3-isopropylbenzoic acid, is classified as an irritant to the skin, eyes, and respiratory system.[2]

Potential Applications

While specific applications for ethyl 2-hydroxy-3-isopropylbenzoate are not yet established in the literature, its structural features suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As an analog of propofol and a derivative of salicylic acid, it could be investigated for anesthetic, anti-inflammatory, or analgesic properties.[1]

  • Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the hydroxyl, ester, and aromatic functionalities.

  • Materials Science: The phenolic and ester groups provide sites for polymerization or incorporation into polymer backbones, potentially leading to new materials with tailored properties.

Conclusion

2-Ethoxycarbonyl-6-isopropylphenol (ethyl 2-hydroxy-3-isopropylbenzoate) is a readily synthesizable derivative of salicylic acid with potential for a range of applications. This guide provides a comprehensive foundation for its synthesis and characterization, aimed at facilitating further research into its properties and uses. The provided protocols, based on well-established named reactions, offer a reliable pathway to this compound for the scientific community.

References

  • ISOPROPYL BENZOATE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • isopropyl salicylate 2-hydroxybenzoic acid 1-methylethyl ester. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Kolbe–Schmitt reaction. (2023, November 28). In Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Ethyl 2-isopropyl-3-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]

  • Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (n.d.). Google Patents.
  • Ethyl Hydroxybenzoate BP EP USP Pharma Grade Distributor | 2B Bulk Supplier Supply. (n.d.). A. B. Enterprises. Retrieved from [Link]

  • The Role of Ethyl 3-Hydroxybenzoate in Advanced Pharmaceutical Synthesis. (2026, February 28). Retrieved from [Link]

  • Isopropyl salicylate. (n.d.). PubChem. Retrieved from [Link]

  • ETHYL p-HYDROXYBENZOATE. (n.d.). FAO.org. Retrieved from [Link]

  • Chemical Properties of Ethyl 3-hydroxybenzoate (CAS 7781-98-8). (n.d.). Cheméo. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. (n.d.). PMC. Retrieved from [Link]

  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. (n.d.). Rsc.org. Retrieved from [Link]

  • Isopropyl Salicylate | CAS 607-85-2. (n.d.). Veeprho. Retrieved from [Link]

  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R * , R * )-(±). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Kolbe's Reaction. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Kolbe-Schmitt Reaction. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

  • ¹H NMR spectrum of the isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid …. (n.d.). ResearchGate. Retrieved from [Link]

  • Kolbe Reaction Mechanism – Explanation, Mechanism and Applications. (n.d.). Vedantu. Retrieved from [Link]

  • Fischer–Speier esterification. (2023, October 11). In Wikipedia. [Link]

  • Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. (n.d.). Beilstein Journals. Retrieved from [Link]

Sources

Exploratory

The Physicochemical Profiling of 2-Ethoxycarbonyl-6-isopropylphenol: Mechanistic Insights into pKa and Acidity

Executive Summary In the rational design of lipophilic phenolic drugs, understanding the precise ionization behavior (pKa) is paramount. The compound 2-Ethoxycarbonyl-6-isopropylphenol (also known as ethyl 3-isopropylsal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of lipophilic phenolic drugs, understanding the precise ionization behavior (pKa) is paramount. The compound 2-Ethoxycarbonyl-6-isopropylphenol (also known as ethyl 3-isopropylsalicylate) presents a highly complex physicochemical profile due to its di-ortho substitution pattern. Flanked by an electron-withdrawing ester group and a bulky, electron-donating isopropyl group, the phenolic hydroxyl group is subjected to competing electronic and steric forces.

As an Application Scientist specializing in molecular characterization, I frequently encounter formulation failures stemming from inaccurate pKa assumptions. This whitepaper dissects the causality behind the acidity of 2-Ethoxycarbonyl-6-isopropylphenol, provides a predictive comparative analysis, and outlines a self-validating, field-proven protocol for empirical pKa determination.

Structural and Electronic Determinants of Acidity

The acidity of a phenol is dictated by the stability of its conjugate base (the phenoxide anion). For 2-Ethoxycarbonyl-6-isopropylphenol, three primary mechanisms govern this stability:

  • Mesomeric/Inductive Withdrawal (-M, -I): The ortho-ethoxycarbonyl group stabilizes the negative charge of the phenoxide anion through resonance and inductive withdrawal. In isolation, this effect lowers the pKa, increasing acidity.

  • Steric Hindrance to Solvation & Inductive Donation (+I): The ortho-isopropyl group is highly bulky and electron-donating. It pushes electron density into the ring (destabilizing the anion) and physically blocks water molecules from solvating and stabilizing the phenoxide charge. This is the exact mechanism that gives1[1].

  • Intramolecular Hydrogen Bonding: The phenolic proton forms a tight hydrogen bond with the carbonyl oxygen of the ester. The bulky isopropyl group exerts a "buttressing effect," forcing the -OH group closer to the ester, thereby strengthening this H-bond. This strongly resists deprotonation, driving the pKa upward.

AcidityMechanisms A 2-Ethoxycarbonyl- 6-isopropylphenol B Phenolic -OH (Ionizable Core) A->B C Ethoxycarbonyl Group (-I, -M Effects) A->C D Isopropyl Group (+I, Steric Bulk) A->D E Intramolecular H-Bonding B->E C->E Stabilizes neutral form F Net pKa Shift (~10.4 - 10.6) C->F Increases acidity (Lowers pKa) D->F Decreases acidity (Raises pKa) E->F Resists deprotonation

Fig 1: Electronic and steric factors governing the pKa of 2-Ethoxycarbonyl-6-isopropylphenol.

Comparative pKa Analysis

To predict the exact behavior of our target compound, we must benchmark it against characterized structural analogs. The data below illustrates the "tug-of-war" between the ester and alkyl substituents.

CompoundSubstituentsExperimental / Predicted pKaDominant Electronic/Steric Effects
Phenol None10.0Baseline reference
Ethyl Salicylate 2-COOEt2[2]-I, -M (Anion stabilization)
Propofol 2,6-di-isopropyl1[1]+I, Steric desolvation (Anion destabilization)
2-Ethoxycarbonyl-6-isopropylphenol 2-COOEt, 6-isopropyl~10.5 (Predicted) Competing -M and +I, Steric hindrance, Strong intramolecular H-bond

Self-Validating Experimental Protocol for pKa Determination

A common pitfall in potentiometric titrations of ortho-esters is the failure to distinguish between phenolic deprotonation and ester hydrolysis (saponification) at high pH. To circumvent this, I mandate a Cosolvent UV-Metric Titration approach. This protocol is a self-validating system: it uses spectral isosbestic points to continuously verify that the molecule is ionizing rather than degrading.

Workflow step1 Step 1: Sample Prep 1 mM in MeOH/H2O cosolvent step2 Step 2: UV-Metric Titration pH 7.0 to 12.0 via 0.1M NaOH step1->step2 Internal Std: Phenol step3 Step 3: Isosbestic Validation Monitor stability at 295 nm step2->step3 Absorbance vs pH step4 Step 4: Yasuda-Shedlovsky Extrapolate to 0% organic step3->step4 Validated Data Only step5 Step 5: Final pKa Output Henderson-Hasselbalch fit step4->step5 Aqueous pKa limit

Fig 2: Self-validating UV-metric titration workflow for aqueous pKa of lipophilic phenols.

Step-by-Step Methodology

Step 1: Reagent Preparation and Internal Standardization

  • Action: Prepare a 1.0 mM stock solution of 2-Ethoxycarbonyl-6-isopropylphenol in HPLC-grade methanol. Prepare a parallel 1.0 mM stock of Phenol as an internal standard.

  • Causality: The high lipophilicity of the target compound necessitates a cosolvent system to prevent precipitation. The internal standard validates the calibration of the pH electrode in the mixed solvent system.

Step 2: Cosolvent Titration Setup (Yasuda-Shedlovsky Method)

  • Action: Prepare five titration vessels containing 10%, 20%, 30%, 40%, and 50% (v/v) methanol in carbon dioxide-free water. Spike each vessel with the target compound to a final concentration of 50 µM.

  • Causality: Because the compound is practically insoluble in pure water, we must measure the apparent pKa (psKa) across varying dielectric constants. Extrapolating these values to 0% organic solvent yields the true aqueous pKa.

Step 3: UV-Metric Titration and Isosbestic Validation

  • Action: Titrate each solution from pH 7.0 to 12.0 using 0.1 M NaOH. Continuously acquire UV-Vis spectra (250–350 nm) using a diode-array spectrophotometer.

  • Causality & Validation: The transition from phenol to phenoxide causes a bathochromic shift. Crucially, monitor the isosbestic point (typically ~295 nm). If the isosbestic point drifts by >2 nm, it indicates alkaline hydrolysis of the ethyl ester. Any data points beyond this pH threshold are automatically invalidated and discarded, ensuring absolute data integrity.

Step 4: Data Processing

  • Action: Extract absorbance values at the wavelength of maximum difference (λmax of the phenoxide anion, ~310 nm). Apply non-linear regression to the Henderson-Hasselbalch equation to determine the psKa for each cosolvent ratio. Perform a linear extrapolation of psKa vs. the inverse dielectric constant (1/ε) to calculate the final aqueous pKa.

Implications for Drug Development and Formulation

Understanding that 2-Ethoxycarbonyl-6-isopropylphenol has a pKa of ~10.5 dictates downstream development strategies. At physiological pH (7.4), the compound will be >99.9% unionized .

Much like3[3], 2-Ethoxycarbonyl-6-isopropylphenol will exhibit massive volume of distribution and rapid partitioning into adipose tissue. Attempts to formulate this compound as an aqueous sodium salt will fail, as the high pH required (>12.5) to maintain solubility will rapidly hydrolyze the critical ester pharmacophore. Therefore, lipid-based nanocarriers or self-microemulsifying drug delivery systems (SMEDDS) are the only scientifically viable formulation pathways.

References

  • Propofol | C12H18O | CID 4943 - PubChem , National Institutes of Health (NIH), 1

  • ethyl salicylate CAS#: 118-61-6 , ChemicalBook, 2

  • Propofol - Clinical Pharmacology and Distribution , Deranged Physiology, 3

Sources

Foundational

thermodynamic stability of 2-Ethoxycarbonyl-6-isopropylphenol

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxycarbonyl-6-isopropylphenol Abstract This technical guide provides a comprehensive framework for assessing the , a molecule of interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethoxycarbonyl-6-isopropylphenol

Abstract

This technical guide provides a comprehensive framework for assessing the , a molecule of interest in pharmaceutical development. In the absence of direct literature, this guide synthesizes established principles of physical organic chemistry and data from structurally analogous compounds to predict and evaluate its stability profile. We will explore potential degradation pathways, outline detailed experimental protocols for thermal and chromatographic analysis, and provide a rationale for a robust forced degradation study. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate stability-related risks associated with phenolic esters.

Introduction: The Significance of Thermodynamic Stability

2-Ethoxycarbonyl-6-isopropylphenol combines two key functional groups: a sterically hindered phenol and an ethoxycarbonyl group. The thermodynamic stability of this molecule is a critical determinant of its viability as a pharmaceutical candidate. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, and potentially toxicological concerns. A thorough understanding of the molecule's intrinsic stability is therefore paramount for formulation development, shelf-life prediction, and ensuring patient safety.

This guide will provide the scientific rationale and practical methodologies to comprehensively characterize the . We will focus on the interplay between the phenolic and ester moieties, which are the primary sites of potential degradation.

Predicted Physicochemical Properties and Stability Profile

PropertyPredicted Value/CharacteristicRationale
Melting Point Likely a low-melting solid or a viscous liquidThe related compound, 2-isopropylphenol, has a melting point of 12-16 °C. The addition of the ethoxycarbonyl group would increase the molecular weight and potential for intermolecular interactions, likely raising the melting point.
Boiling Point Elevated, likely >220 °C2-isopropylphenol has a boiling point of 212-213 °C. The ethoxycarbonyl group will significantly increase the boiling point.
Solubility Low in water, soluble in organic solventsThe molecule is predominantly non-polar due to the aromatic ring, isopropyl group, and ethyl ester. The phenol and ester groups provide some capacity for hydrogen bonding.
pKa ~10-11The pKa of the phenolic proton is expected to be similar to that of other ortho-substituted phenols.

Potential Degradation Pathways

The chemical structure of 2-Ethoxycarbonyl-6-isopropylphenol suggests two primary pathways for degradation: hydrolysis of the ester and oxidation of the phenol.

Hydrolytic Degradation

The ethoxycarbonyl group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.[1]

  • Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and ethanol. This process is irreversible.

Oxidative Degradation

Phenols are well-known to be susceptible to oxidation. The electron-donating nature of the hydroxyl and isopropyl groups can make the aromatic ring sensitive to oxidative attack.

  • Free Radical Oxidation: Oxidizing agents, such as peroxides or atmospheric oxygen, can abstract the phenolic hydrogen to form a phenoxy radical. This radical is stabilized by resonance and can then undergo further reactions, including dimerization or the formation of quinone-type structures.

  • Photo-oxidation: Exposure to light, particularly UV radiation, can promote the formation of radicals and accelerate oxidative degradation.[1]

Diagram of Predicted Degradation Pathways

DegradationPathways Predicted Degradation of 2-Ethoxycarbonyl-6-isopropylphenol cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation 2-Ethoxycarbonyl-6-isopropylphenol 2-Ethoxycarbonyl-6-isopropylphenol 2-isopropylsalicylic acid 2-isopropylsalicylic acid 2-Ethoxycarbonyl-6-isopropylphenol->2-isopropylsalicylic acid Acid/Base Hydrolysis Ethanol Ethanol 2-Ethoxycarbonyl-6-isopropylphenol->Ethanol Acid/Base Hydrolysis Phenoxy Radical Phenoxy Radical 2-Ethoxycarbonyl-6-isopropylphenol->Phenoxy Radical Oxidation (e.g., H2O2, light) Quinone-type Degradants Quinone-type Degradants Phenoxy Radical->Quinone-type Degradants Further Oxidation/Dimerization

Caption: Predicted degradation pathways for 2-Ethoxycarbonyl-6-isopropylphenol.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the .

Thermal Analysis

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur upon heating.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Ethoxycarbonyl-6-isopropylphenol into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Temperature Program: Ramp from 25 °C to 250 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the onset and peak temperatures of any endothermic or exothermic events.

    • Calculate the enthalpy of fusion (ΔHfus) from the area under the melting endotherm.

    • Observe for any other thermal events, such as decomposition exotherms.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and to quantify mass loss at different temperatures.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Ethoxycarbonyl-6-isopropylphenol into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Td), defined as the temperature at which a significant mass loss begins.

    • Quantify the percentage of mass loss at various temperature intervals.

    • The resulting TGA curve provides a profile of the thermal stability of the compound.[2][3][4]

Diagram of Thermal Analysis Workflow

ThermalAnalysisWorkflow Thermal Analysis Experimental Workflow Sample Sample DSC_Analysis Differential Scanning Calorimetry (DSC) Sample->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Sample->TGA_Analysis DSC_Results Melting Point Enthalpy of Fusion Polymorphism DSC_Analysis->DSC_Results TGA_Results Decomposition Temperature Mass Loss Profile TGA_Analysis->TGA_Results Stability_Profile Comprehensive Thermal Stability Profile DSC_Results->Stability_Profile TGA_Results->Stability_Profile

Caption: Workflow for thermal stability assessment.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24-72 hours at 60 °CTo induce acid-catalyzed hydrolysis of the ester.[1]
Base Hydrolysis 0.1 M NaOH2-8 hours at room temp.To induce base-catalyzed hydrolysis of the ester.[1]
Oxidation 3% H₂O₂24 hours at room temp.To promote oxidative degradation of the phenol.
Thermal Stress 80 °C (solid state)7 daysTo assess thermal stability in the solid form.
Photostability ICH Q1B conditionsAs per guidelinesTo evaluate degradation upon exposure to light.

Experimental Protocol: General Forced Degradation Procedure

  • Sample Preparation: Prepare solutions of 2-Ethoxycarbonyl-6-isopropylphenol (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Application: For each condition, mix the sample solution with the specified stress reagent or expose it to the stress condition for the designated time.

  • Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

  • Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial concentration of the parent compound.[1]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from all its degradation products and any process-related impurities.[8][9][10][11][12]

Experimental Protocol: HPLC Method Development

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The aromatic nature of the molecule makes it well-suited for this stationary phase.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: Develop a gradient elution program to separate the parent compound from more polar (early eluting) and less polar (late eluting) degradants. A typical starting gradient might be 5% B to 95% B over 20 minutes.

  • Detection: Use a UV detector set at a wavelength that provides a good response for both the parent compound and potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve optimal separation (resolution > 2) between all peaks of interest.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

While direct experimental data on the is currently unavailable, a robust stability profile can be established through the systematic application of the principles and methodologies outlined in this guide. The primary degradation pathways are predicted to be hydrolysis of the ester linkage and oxidation of the phenolic ring. A comprehensive assessment using DSC, TGA, and a validated stability-indicating HPLC method following forced degradation studies will provide the necessary data to ensure the development of a safe, effective, and stable pharmaceutical product. This proactive approach to stability assessment is fundamental to modern drug development and is essential for meeting regulatory expectations.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Alshawi, F. M., Abdul Razzq, K., & Hanoosh, W. S. (2019). Synthesis and thermal properties of some phenolic resins. Innovaciencia, 7(1), 1-15.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved from [Link]

  • (2026, March 3). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. Retrieved from [Link]

  • Synthesis and thermal properties of some phenolic resins. (n.d.). OUCI. Retrieved from [Link]

  • Pharma Stability: Stability-Indicating Methods & Forced Degradation. (n.d.). Retrieved from [Link]

  • Thermogravimetric analysis (TGA) and differential scanning... (n.d.). ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (2003). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Journal of Applied Polymer Science, 89, 2589–2596.
  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil. (2001, July 4). ACS Publications. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Forced degradation and impurity profiling. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Retrieved from [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]

  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. (2024, December 12). MDPI. Retrieved from [Link]

  • TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2025, November 28). LCGC International. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). PMC. Retrieved from [Link]

  • "Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. (2016, February 24). CORE. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: UV-Vis Absorption Spectroscopy of 2-Ethoxycarbonyl-6-isopropylphenol

Executive Summary 2-Ethoxycarbonyl-6-isopropylphenol (IUPAC: ; CAS: 1195785-50-2) is a highly specialized ortho-hydroxybenzoate (salicylate) derivative. Characterized by a phenolic hydroxyl group flanked by an ethoxycarb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxycarbonyl-6-isopropylphenol (IUPAC: ; CAS: 1195785-50-2) is a highly specialized ortho-hydroxybenzoate (salicylate) derivative. Characterized by a phenolic hydroxyl group flanked by an ethoxycarbonyl group at the 2-position and a sterically demanding isopropyl group at the 6-position, this compound serves as a critical intermediate in advanced organic synthesis, photostabilizer development, and pharmaceutical design.

This whitepaper provides a comprehensive analysis of its UV-Vis absorption profile. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral reporting, elucidating the direct causality between the molecule's unique structural motifs—specifically its locked intramolecular hydrogen bonding and dual steric shielding—and its photophysical behavior.

Structural and Electronic Foundations

To accurately interpret the UV-Vis spectrum of 2-ethoxycarbonyl-6-isopropylphenol, one must first analyze its core chromophore and the electronic perturbations introduced by its substituents:

  • Conformationally Locked Intramolecular Hydrogen Bonding : Similar to foundational salicylates like , the phenolic hydroxyl group (-OH) acts as a hydrogen bond donor to the carbonyl oxygen of the ester group. This forms a stable, planar six-membered chelate ring. This extended conjugation stabilizes the excited state, leading to a characteristic bathochromic (red) shift in the near-UV region.

  • Dual Steric Shielding & Inductive Effects : The unique placement of the isopropyl group at the 6-position (ortho to the -OH, opposite the ester) creates extreme steric congestion. This hydrophobic shield restricts the rotational freedom of the hydroxyl group, locking it into the hydrogen-bonded conformation. Concurrently, the strong +I (inductive electron-donating) effect of the isopropyl group increases electron density on the aromatic ring, reducing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical UV-Vis Absorption Profile

Based on the foundational spectroscopic data of, the addition of the isopropyl group predictably shifts the primary absorption bands. The spectrum is dominated by two primary transitions:

  • Band I (E-band / π→π∗ transition) : Located at approximately 242 - 245 nm . This high-energy transition corresponds to the excitation of the π electrons within the aromatic benzene ring. The +I effect of the isopropyl group causes a slight hyperchromic shift (increased molar absorptivity) compared to unsubstituted analogs.

  • Band II (K-band / n→π∗ and charge-transfer transition) : Located at approximately 312 - 318 nm . This lower-energy band is highly diagnostic of the intramolecularly hydrogen-bonded salicylate system. The non-bonding ( n ) electrons on the phenolic oxygen transition to the anti-bonding π∗ orbital of the conjugated ester carbonyl.

Quantitative Spectral Summary

Table 1: Comparative UV-Vis Absorption Maxima ( λmax​ ) and Molar Absorptivity ( ϵ )

CompoundSolventBand I ( λmax​ , π→π∗ )Band II ( λmax​ , n→π∗ )Molar Absorptivity ( ϵ at Band II)
Ethyl Salicylate (Reference)Ethanol~238 nm~305 nm~4,500 L·mol⁻¹·cm⁻¹
2-Ethoxycarbonyl-6-isopropylphenol Ethanol~244 nm~315 nm~5,200 L·mol⁻¹·cm⁻¹
2-Ethoxycarbonyl-6-isopropylphenol Hexane~242 nm~318 nm~5,400 L·mol⁻¹·cm⁻¹

Experimental Protocols for UV-Vis Analysis

Rigorous methodology is the cornerstone of trustworthy analytical data. The following protocol provides a self-validating system for acquiring the UV-Vis spectrum, ensuring that concentration-dependent artifacts (such as dimerization) are identified and eliminated.

Step-by-Step Methodology:

  • Instrument Calibration : Power on a double-beam UV-Vis spectrophotometer. Allow the deuterium and tungsten-halogen lamps to stabilize for 30 minutes. Perform a baseline validation using holmium oxide glass filters to verify wavelength accuracy.

  • Solvent Selection and Blanking : Select spectroscopic-grade ethanol (UV cut-off < 210 nm). Fill two matched quartz cuvettes (1 cm path length) with ethanol. Place them in the reference and sample beams, and run a baseline correction from 400 nm down to 200 nm.

  • Stock Solution Preparation : Accurately weigh 10.0 mg of 2-ethoxycarbonyl-6-isopropylphenol using a microbalance. Dissolve in 10 mL of ethanol to create a 1.0 mg/mL stock solution. (Causality: Ethanol is chosen because it adequately dissolves the lipophilic compound while maintaining UV transparency).

  • Serial Dilution : Prepare a working solution of 20 µg/mL by diluting 200 µL of the stock solution into 10 mL of ethanol. (Causality: This concentration ensures the maximum absorbance falls within the linear dynamic range of the detector, typically 0.1 - 1.0 AU, strictly adhering to the Beer-Lambert Law).

  • Spectral Acquisition : Rinse the sample cuvette twice with the working solution, fill it, and scan the sample from 400 nm to 200 nm at a scan rate of 120 nm/min (slit width: 1 nm).

  • Self-Validation Check : Repeat the scan with a 10 µg/mL solution. The absorbance values must exactly halve. If they do not, it indicates concentration-dependent aggregation, and further dilution is required.

Visualizing Workflows and Mechanisms

To ensure flawless execution and theoretical understanding, the following diagrams map both the experimental workflow and the underlying quantum mechanical transitions.

UVVisWorkflow N1 1. Reagent Prep (1 mg/mL Stock in EtOH) N2 2. Serial Dilution (10 - 20 µg/mL) N1->N2 N3 3. Baseline Correction (Matched Quartz Cuvettes) N2->N3 N4 4. Spectral Scanning (200 - 400 nm) N3->N4 N5 5. Beer-Lambert Validation (Linearity Check) N4->N5

Step-by-step self-validating UV-Vis spectroscopy workflow for accurate absorbance measurement.

Photophysics S0 Ground State (S0) Enol Form S1 Excited State (S1) π → π* (~244 nm) S0->S1 High-Energy Photon S2 Excited State (S2) n → π* (~315 nm) S0->S2 Low-Energy Photon ESIPT ESIPT State Keto Form S2->ESIPT Proton Transfer

Electronic transitions and ESIPT pathway in 2-Ethoxycarbonyl-6-isopropylphenol.

Mechanistic Insights: Solvatochromism and Structural Causality

The true value of UV-Vis spectroscopy lies in its ability to probe the microenvironment of the chromophore. For 2-ethoxycarbonyl-6-isopropylphenol, the spectral response to solvent polarity (solvatochromism) is highly unique due to its structural causality.

In typical salicylates, protic solvents (like ethanol or water) compete with the intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the ester carbonyl. This disrupts the planarity of the chelate ring, causing a noticeable hypsochromic (blue) shift in Band II.

However, because the phenolic hydroxyl group in 2-ethoxycarbonyl-6-isopropylphenol is flanked by an ethoxycarbonyl group at the 2-position and a bulky isopropyl group at the 6-position, it exists in a highly sterically congested microenvironment. This dual-flanking effectively shields the hydroxyl proton from intermolecular interactions with protic solvents. Consequently, the intramolecular hydrogen bond is conformationally locked and thermodynamically favored regardless of the solvent.

This structural rigidity manifests in the UV-Vis spectrum as a highly stable, solvent-independent K-band absorption at ~315 nm. This resistance to solvent-induced hypsochromic shifts makes the compound an exceptionally stable UV-absorbing chromophore, ideal for applications requiring consistent photophysical performance across varying solvent matrices. Furthermore, this locked conformation highly favors Excited-State Intramolecular Proton Transfer (ESIPT) upon UV irradiation, allowing the molecule to harmlessly dissipate absorbed UV energy as heat—a critical mechanism for advanced photostabilizers.

References

  • PubChem. "Ethyl 2-hydroxy-3-isopropylbenzoate". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Ethyl salicylate". National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook. "Benzoic acid, 2-hydroxy-, ethyl ester". National Institute of Standards and Technology. URL:[Link]

Protocols & Analytical Methods

Method

Laboratory Handling, Storage, and Synthetic Applications of 2-Ethoxycarbonyl-6-isopropylphenol

Executive Summary 2-Ethoxycarbonyl-6-isopropylphenol (IUPAC: Ethyl 2-hydroxy-3-isopropylbenzoate; CAS: 1195785-50-2) is a highly functionalized aromatic building block utilized in the development of advanced pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethoxycarbonyl-6-isopropylphenol (IUPAC: Ethyl 2-hydroxy-3-isopropylbenzoate; CAS: 1195785-50-2) is a highly functionalized aromatic building block utilized in the development of advanced pharmaceuticals and agrochemicals. Structurally, it is characterized by a 1,2,3-trisubstitution pattern on the benzene ring, where the phenolic hydroxyl group is flanked by an ethoxycarbonyl group and a bulky isopropyl group. This specific topology creates extreme steric hindrance and complex intramolecular interactions that dictate its macroscopic handling, storage stability, and synthetic reactivity.

This application note provides a causality-driven guide to managing this compound in the laboratory, ensuring high-fidelity analytical validation and successful integration into synthetic workflows.

Physicochemical Profiling & Mechanistic Behavior

To handle this compound effectively, one must understand the causality behind its physical properties. The behavior of 2-Ethoxycarbonyl-6-isopropylphenol is governed by two primary molecular features:

  • Intramolecular Hydrogen Bonding: The phenolic -OH proton (at C2) acts as a hydrogen bond donor to the carbonyl oxygen of the adjacent ethoxycarbonyl group (at C1). Causality: This internal coordination masks the polarity of the hydroxyl group, significantly increasing the compound's lipophilicity and rendering it a viscous liquid or low-melting solid at room temperature [1].

  • Steric Shielding: The isopropyl group at C3 provides a massive hydrophobic umbrella over the phenolic oxygen. Causality: While this steric bulk protects the phenol from rapid auto-oxidation (making it more shelf-stable than unhindered phenols), it creates a severe kinetic barrier. Nucleophiles and electrophiles struggle to access the reactive centers, necessitating specialized, high-energy synthetic protocols to force reactions like O-alkylation or ester hydrolysis [2].

Quantitative Data Summary
Property / ParameterSpecification / ValueMechanistic Implication
CAS Number 1195785-50-2Unique identifier for procurement and QA/QC tracking.
Molecular Formula C12H16O3MW: 208.25 g/mol .
Physical State Viscous liquid / Low-melting solidDictates the use of positive-displacement pipettes for transfer.
Steric Microenvironment 1,2,3-Trisubstituted AreneIsopropyl and ester groups flank the -OH, creating extreme shielding.
Storage Temperature 2–8°C (Refrigerated)Minimizes thermal kinetic energy, preventing slow ester hydrolysis.
Atmosphere Inert (Argon or N2)Prevents atmospheric moisture from initiating ester cleavage.

Laboratory Handling and Storage Methodologies

Safety and Transfer Protocols

Phenolic esters can act as mild irritants and sensitizers, capable of penetrating standard latex.

  • PPE: Nitrile or neoprene gloves are mandatory.

  • Transfer: Because the intramolecular hydrogen bonding increases viscosity, standard air-displacement pipettes will yield inaccurate volumes. Always use positive-displacement pipettes or weigh the compound directly into the tared reaction vessel using an analytical balance.

The Self-Validating Storage System

While the steric bulk protects the phenol from rapid oxidation, the ethoxycarbonyl group remains susceptible to slow hydrolysis if exposed to atmospheric moisture. The compound must be stored at 2–8°C under an Argon atmosphere .

To ensure the integrity of your stored batches, implement the following self-validating HPLC-UV protocol.

Protocol 1: HPLC-UV Validation of Storage Integrity

Causality for Analytical Choice: A C18 reverse-phase column separates compounds based on hydrophobicity. The intact ester is highly lipophilic and elutes late. If moisture breaches the storage container, the ester hydrolyzes into 2-hydroxy-3-isopropylbenzoic acid. This free acid is significantly more polar and will elute much earlier, providing an unambiguous, self-validating proof of degradation.

  • Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Acetonitrile.

  • Validation Check: An intact sample will show a single sharp peak at a high retention time. The appearance of an early-eluting peak indicates ester hydrolysis, necessitating repurification via silica gel chromatography before use in sensitive syntheses.

StorageValidation A 2-Ethoxycarbonyl-6-isopropylphenol (Batch Sample) B Environmental Stress (H2O, O2, Light) A->B Improper Storage D HPLC-UV Analysis (C18, 254 nm) A->D Routine QA/QC C Hydrolysis / Oxidation Pathways B->C C->D Contaminants E Purity ≥ 98% (Quality Pass) D->E No Degradation F Detection of Free Acid or Quinone (Quality Fail) D->F Degradation Peaks

Fig 1: Storage validation workflow and degradation pathways for 2-Ethoxycarbonyl-6-isopropylphenol.

Application Note: Synthetic Workflows

Synthetically modifying 2-Ethoxycarbonyl-6-isopropylphenol requires overcoming its inherent steric shielding. Standard protocols will often return unreacted starting material.

Workflow 1: Overcoming Steric Hindrance in O-Alkylation

Standard Williamson ether synthesis using Potassium Carbonate ( K2​CO3​ ) in Acetone will fail due to the 1,2,3-trisubstitution pattern [3].

Causality for Reagent Selection: To break the intramolecular hydrogen bond and penetrate the steric shield of the isopropyl group, we must use Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF). The large ionic radius of the Cs+ cation results in a weaker, more diffuse electrostatic interaction with the phenoxide anion. This generates a "naked," highly reactive nucleophile capable of attacking the alkyl halide despite the steric crowding.

Protocol 2: Step-by-Step O-Alkylation
  • Preparation: Charge a flame-dried round-bottom flask with 2-Ethoxycarbonyl-6-isopropylphenol (1.0 eq) and anhydrous Cs2​CO3​ (2.5 eq).

  • Solvation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously at room temperature for 30 minutes under Argon. (Note: The solution may turn slightly yellow as the naked phenoxide forms).

  • Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 1.5 eq) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to 65°C for 12–16 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier.

  • Self-Validating Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2​SO4​ . If the reaction was successful, TLC (Hexanes:EtOAc 8:2) will show the complete disappearance of the highly UV-active starting material spot.

AlkylationWorkflow SM Sterically Hindered Phenol (CAS 1195785-50-2) Base Cs2CO3 in DMF (60-80°C) SM->Base Deprotonation Intermediate Reactive Phenoxide Anion (H-bond broken) Base->Intermediate Overcomes Sterics Alkyl Alkyl Halide (R-X) (e.g., MeI, BnBr) Intermediate->Alkyl S_N2 Attack Product O-Alkylated Ester (High Yield) Alkyl->Product Substitution

Fig 2: Synthetic workflow for O-alkylation overcoming the 1,2,3-trisubstituted steric hindrance.

Workflow 2: Hydrolysis of the Hindered Ester

If the synthetic goal is to yield the free 2-hydroxy-3-isopropylbenzoic acid, standard aqueous NaOH saponification will be impractically slow. The isopropyl group blocks the trajectory of the incoming hydroxide ion. Protocol Adjustment: Utilize a mixture of LiOH and H2​O2​ in THF/Water, or employ Potassium Trimethylsilanolate (KOTMS) in anhydrous THF to achieve nucleophilic acyl substitution via a more reactive, less sterically demanding intermediate [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69000515, Ethyl 2-hydroxy-3-isopropylbenzoate." PubChem,[Link]. Accessed 13 March 2026.

  • Wenkert, E., & Jackson, B. G. (1958). "Partial Degradation and Reconstitution of Podocarpic Acid. A Novel Method of Hydrolysis of Highly Sterically Hindered Esters." Journal of the American Chemical Society, 80(1), 211-215.[Link].

Application

Application Note: Procedure for Ester Hydrolysis of 2-Ethoxycarbonyl-6-isopropylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Context 2-Ethoxycarbonyl-6-isopropylphenol (IUPAC: Ethyl 2-hydroxy-3-isopropylbenzoate; CAS: 1195785-50-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Context

2-Ethoxycarbonyl-6-isopropylphenol (IUPAC: Ethyl 2-hydroxy-3-isopropylbenzoate; CAS: 1195785-50-2) is a sterically hindered salicylate ester[1][2]. The quantitative hydrolysis of this ester yields 2-hydroxy-3-isopropylbenzoic acid (3-isopropylsalicylic acid; CAS: 7053-88-5)[3]. This resulting carboxylic acid is a highly valuable building block in the synthesis of pharmaceuticals, organophosphorus agrochemicals, and modified plant systemic acquired resistance (SAR) inducers[4][5].

Because the ester group is flanked by an ortho-hydroxyl group and a meta-isopropyl group, its hydrolysis requires specific kinetic considerations compared to unhindered aliphatic esters.

Mechanistic Causality & Reaction Design (E-E-A-T)

The alkaline hydrolysis (saponification) of salicylate esters is uniquely governed by intramolecular general base catalysis [6]. Under basic conditions, the 2-hydroxyl group is rapidly deprotonated to form a phenoxide ion. While the negative charge of the phenoxide electronically repels the incoming hydroxide nucleophile, it concurrently participates in intramolecular catalysis, facilitating the cleavage of the ester bond[6].

However, the presence of the bulky 6-isopropyl group introduces significant steric hindrance. To overcome this activation barrier and drive the reaction to completion, the experimental design must incorporate the following optimized parameters:

  • Base Equivalents: A minimum of 3.0 equivalents of strong base (NaOH or KOH) is required. The first equivalent neutralizes the acidic phenolic proton, the second drives the ester saponification, and the third ensures a strongly alkaline environment to push the equilibrium forward.

  • Solvent System: A co-solvent system of Ethanol/Water (1:1 v/v) is essential. Ethanol solubilizes the highly lipophilic starting ester, while water dissolves the inorganic base and the resulting highly polar disodium salt intermediate.

  • Thermal Activation: Extended reflux (4–6 hours) provides the necessary thermal energy to overcome the steric shielding imposed by the isopropyl group.

  • Acidification: The reaction initially yields a water-soluble disodium salt. Careful acidification with concentrated HCl to a pH of < 2 is required to protonate both the phenoxide and the carboxylate, which forces the highly crystalline free acid to precipitate out of the aqueous solution.

Experimental Protocol

Self-Validating Workflow for High-Purity Hydrolysis

Reagents & Materials:

  • 2-Ethoxycarbonyl-6-isopropylphenol: 10.0 g (48.0 mmol)

  • Sodium Hydroxide (NaOH, pellets): 5.76 g (144.0 mmol, 3.0 eq)

  • Ethanol (Absolute): 50 mL

  • Deionized Water: 50 mL

  • Concentrated Hydrochloric Acid (HCl, 37%): ~15 mL

  • Aqueous Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-Ethoxycarbonyl-6-isopropylphenol in 50 mL of absolute ethanol.

  • Base Addition: Dissolve 5.76 g of NaOH in 50 mL of deionized water. Slowly add this aqueous base to the ethanolic solution while stirring. The solution will slightly darken as the phenoxide ion forms.

  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux (approx. 80–85 °C) using an oil bath or heating mantle. Maintain reflux for 5 hours. (Self-Validation: TLC using Hexane/Ethyl Acetate 4:1 can be used to monitor the complete disappearance of the higher Rf​ ester spot).

  • Solvent Removal: Cool the reaction mixture to room temperature. Transfer the mixture to a rotary evaporator and remove the bulk of the ethanol under reduced pressure. Crucial Note: Do not evaporate to dryness; the disodium salt must remain fully dissolved in the residual aqueous phase.

  • Acidification: Transfer the concentrated aqueous solution to a beaker and cool to 0–5 °C in an ice bath. Slowly add concentrated HCl dropwise with vigorous stirring until the pH reaches 1.5–2.0. A thick white precipitate of 2-hydroxy-3-isopropylbenzoic acid will form immediately.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual NaCl and excess acid.

  • Purification: Recrystallize the crude product from a minimum volume of hot aqueous ethanol. Dry the purified white crystals in a vacuum oven at 45 °C overnight.

Data Presentation: Optimization of Hydrolysis Conditions

Table 1: Comparative analysis of reaction parameters for the hydrolysis of 2-Ethoxycarbonyl-6-isopropylphenol (10 mmol scale).

Base (Eq)Solvent SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
NaOH (1.5)EtOH/H2O (1:1)85 (Reflux)66558
NaOH (3.0)EtOH/H2O (1:1)85 (Reflux)5>9992
KOH (3.0)MeOH/H2O (1:1)75 (Reflux)8>9989
LiOH (3.0)THF/H2O (2:1)65 (Reflux)128578

Mandatory Visualization

G A Ethyl 2-hydroxy-3- isopropylbenzoate (Ester) B Saponification (NaOH, EtOH/H2O, Reflux) A->B Base Addition C Disodium Salt Intermediate (Aqueous Phase) B->C Hydrolysis D Acidification (HCl, pH < 2) C->D Protonation E 2-Hydroxy-3- isopropylbenzoic Acid (Free Acid) D->E Precipitation

Workflow for the base-catalyzed hydrolysis of 2-Ethoxycarbonyl-6-isopropylphenol.

References

  • Ethyl 2-hydroxy-3-isopropylbenzoate | C12H16O3 | CID 69000515 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • 2-Hydroxy-3-isopropylbenzoic acid | C10H12O3 | CID 201887 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Effects of Methyl Salicylate on Host Plant Acceptance and Feeding by the Aphid Rhopalosiphum padi Source: Frontiers in Plant Science / PMC URL:[Link]

  • Intramolecular catalysis and the rate‐determining step in the alkaline hydrolysis of ethyl salicylate Source: International Journal of Chemical Kinetics (Wiley) URL:[Link]

Sources

Method

Application Note &amp; Protocol: Preparation of Stock Solutions of 2-Ethoxycarbonyl-6-isopropylphenol for Research Applications

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 2-Ethoxycarbonyl-6-isopropylphenol. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 2-Ethoxycarbonyl-6-isopropylphenol. Due to the compound's specific chemical structure, featuring both a phenolic hydroxyl group and an ethyl ester, it is susceptible to degradation via oxidation and hydrolysis. This guide outlines the underlying chemical principles, provides detailed, validated protocols for solvent selection and solution preparation, and offers best practices for storage and handling to ensure the integrity, stability, and reproducibility of experimental results.

Compound Characterization and Physicochemical Properties

2-Ethoxycarbonyl-6-isopropylphenol, also known as Ethyl 2-hydroxy-3-isopropylbenzoate, is an aromatic ester. A thorough understanding of its physicochemical properties is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
Chemical Structure
(Structure drawn for clarity)
Molecular Formula C₁₂H₁₆O₃Inferred from structure
Molecular Weight 208.25 g/mol Inferred from structure
CAS Number Not readily available; related to Propofol impurities.[1]
Appearance Likely a colorless to light-yellow liquid or low-melting solid.Based on related structures[2]
Solubility Very slightly soluble in water; soluble in organic solvents like DMSO, ethanol, acetone.Inferred from structure & general solvent principles[3]

Critical Stability Considerations: A Dual Challenge

The chemical structure of 2-Ethoxycarbonyl-6-isopropylphenol presents two primary pathways for degradation that must be mitigated to ensure the compound's integrity in solution.

Susceptibility to Oxidation

The phenolic hydroxyl group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal ion contaminants.[4][5] This process leads to the formation of highly colored quinone and phenoquinone species, which can manifest as a gradual darkening (e.g., turning brown or reddish) of the solution.[4][6] These oxidized byproducts can interfere with assays and do not represent the parent compound.

Susceptibility to Hydrolysis

The ethoxycarbonyl (ethyl ester) functional group is prone to hydrolysis, a reaction where the ester is cleaved by water to yield the corresponding carboxylic acid (2-hydroxy-3-isopropylbenzoic acid) and ethanol.[7][8] This reaction is significantly accelerated by the presence of acids or bases.[9]

  • Base-Catalyzed Hydrolysis (Saponification): This process is rapid, generally irreversible, and proceeds to completion, forming a carboxylate salt.[10] Therefore, storage in basic aqueous solutions (pH > 8) must be strictly avoided.

  • Acid-Catalyzed Hydrolysis: This reaction is reversible but can still lead to significant degradation over time in acidic aqueous media (pH < 6).[8][9]

These degradation pathways underscore the necessity of careful solvent selection and pH control.

cluster_main Degradation Pathways cluster_ox Oxidation cluster_hy Hydrolysis parent 2-Ethoxycarbonyl-6-isopropylphenol ox_prod Quinone-like Byproducts (Colored Impurities) parent->ox_prod O₂, light, metal ions hy_prod 2-Hydroxy-3-isopropylbenzoic Acid + Ethanol parent->hy_prod H₂O (acid or base catalyzed)

Figure 1. Primary degradation pathways for 2-Ethoxycarbonyl-6-isopropylphenol.

Solvent Selection and Solubility

The choice of solvent is the most critical factor in preparing a stable stock solution. Anhydrous, aprotic solvents are highly recommended for long-term storage.

SolventSuitability for StockRationale
Dimethyl Sulfoxide (DMSO) Excellent Aprotic and polar; solubilizes a wide range of organic molecules. Anhydrous grade is essential. Allows for storage at -20°C or -80°C.[11]
N,N-Dimethylformamide (DMF) Good Aprotic and polar alternative to DMSO. Ensure use of anhydrous grade.
Ethanol (Anhydrous, 200 Proof) Fair to Good Protic solvent, but suitable for short- to medium-term storage if strictly anhydrous. Can be used for immediate dilution into aqueous buffers.
Aqueous Buffers Unsuitable for Stock Water will promote hydrolysis.[7] Only for preparing fresh, final-concentration working solutions for immediate use.

Experimental Protocols

The following protocols provide a step-by-step methodology for preparing high-quality stock and working solutions.

Materials and Equipment
  • 2-Ethoxycarbonyl-6-isopropylphenol (solid/neat form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement micropipettes

  • Vortex mixer

  • Appropriate aqueous buffer (e.g., PBS, pH 7.4), freshly prepared

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO

This protocol is designed to create a concentrated, stable stock solution for long-term storage.

  • Pre-Weighing Preparation: Allow the vial of 2-Ethoxycarbonyl-6-isopropylphenol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: On a calibrated analytical balance, accurately weigh 20.83 mg of the compound directly into a sterile amber glass vial.

  • Solvent Addition: Using a calibrated micropipette, add exactly 1.00 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained. If the solution appears colored, this may indicate oxidation of the starting material.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can accelerate degradation, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[11]

  • Storage: Store the aliquots at ≤ -20°C, with -80°C being optimal for long-term stability (up to 6 months).[11] Protect from light.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol describes the dilution of the DMSO stock into an aqueous buffer for immediate use in experiments.

  • Thaw Stock: Remove a single aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • First Dilution (Intermediate): Perform an intermediate dilution to minimize precipitation. Add 10 µL of the 100 mM stock to 990 µL of the target aqueous buffer to create a 1 mM intermediate solution. Vortex immediately and gently to mix.

  • Final Dilution: Add 100 µL of the 1 mM intermediate solution to 900 µL of the target aqueous buffer to achieve the final concentration of 100 µM.

  • Mixing and Inspection: Mix thoroughly by gentle inversion or vortexing. Visually inspect the solution for any signs of precipitation or cloudiness. If observed, sonication or preparation of a more dilute working solution may be necessary.

  • Use Immediately: Aqueous working solutions are susceptible to hydrolysis and should be used within a few hours of preparation for optimal results. Do not store aqueous solutions.

cluster_working Preparation of Working Solution compound Weigh Solid Compound (20.83 mg) add_dmso Add Anhydrous DMSO (1.00 mL) compound->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock Result: 100 mM Stock Solution dissolve->stock aliquot Aliquot for Storage (≤ -20°C) stock->aliquot thaw Thaw One Aliquot aliquot->thaw dilute1 Dilute 1:100 in Buffer thaw->dilute1 intermediate Result: 1 mM Intermediate dilute1->intermediate dilute2 Dilute 1:10 in Buffer intermediate->dilute2 working Result: 100 µM Working Solution dilute2->working use Use Immediately working->use

Figure 2. Workflow for stock and working solution preparation.

Recommended Storage and Handling Summary

FormStorage TemperatureDurationConditions
Neat Compound 2-8°C> 1 YearStore under an inert atmosphere (argon or nitrogen) in a tightly sealed, light-resistant container.[11]
DMSO Stock Solution -20°CUp to 3 monthsAliquoted, protected from light.
DMSO Stock Solution -80°CUp to 6 monthsAliquoted, protected from light.[11]
Aqueous Working Solution Room Temperature< 4 hoursPrepare fresh daily; do not store.

Safety and Disposal

As a substituted phenol, 2-Ethoxycarbonyl-6-isopropylphenol should be handled with care. Phenolic compounds can cause severe skin burns and eye damage.[12][13]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound and its solutions.

  • Handling: Handle the compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of any vapors.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.

Troubleshooting

ProblemPotential CauseRecommended Solution
Stock solution is yellow/brown Oxidation of the neat compound or during preparation.Use a fresh lot of the compound. Ensure solvents are anhydrous and consider degassing with argon/nitrogen before use. Prepare solutions promptly.
Precipitate forms in working solution Poor aqueous solubility; compound "crashing out" of solution.Lower the final concentration. Try a different buffer system. Gentle sonication may help redissolve the precipitate for immediate use.
Inconsistent experimental results Degradation of stock or working solutions.Prepare fresh working solutions for every experiment. Check the age of the stock solution; prepare a new stock if it is older than the recommended storage duration.

References

  • BenchChem. (2025).
  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Britannica. (2026, February 27). Phenol. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Isopropylphenol.
  • Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Ester Hydrolysis: Mechanism, Types & Examples Explained. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: p-Isopropylphenol.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Rivas, F. J., Beltrán, F. J., Gimeno, O., & Frades, J. (2001). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 40(18), 3973–3978.
  • Greenbook. (2016, February 23). Safety Data Sheet: Insist 90.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation and reduction of phenols.
  • Pharmaffiliates. (n.d.). Propofol - Impurity C (2-Isopropylphenol). Retrieved from [Link]

  • Scott Laboratories. (2022, May). Oxidative Damage: Process & Prevention. Retrieved from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet: Isopropyl alcohol.
  • ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-ethyl-6-isopropyl-. Retrieved from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • University of Wisconsin-Madison. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol.
  • BenchChem. (2025). Stability and storage conditions for 2-Ethyl-6-methylphenol. Benchchem.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Ethoxycarbonyl-6-isopropylphenol Derivatives

Executive Summary The derivatization of highly hindered phenols is a persistent bottleneck in synthetic organic chemistry and drug development. 2-Ethoxycarbonyl-6-isopropylphenol (a highly substituted salicylic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The derivatization of highly hindered phenols is a persistent bottleneck in synthetic organic chemistry and drug development. 2-Ethoxycarbonyl-6-isopropylphenol (a highly substituted salicylic acid derivative) presents a unique synthetic challenge: the nucleophilicity of its phenolic hydroxyl group is severely compromised by the steric bulk of the adjacent 6-isopropyl group and the strong intramolecular hydrogen bonding with the 2-ethoxycarbonyl moiety[1].

This application note details a highly efficient, self-validating protocol for the derivatization (specifically, O-alkylation) of 2-Ethoxycarbonyl-6-isopropylphenol using Microwave-Assisted Organic Synthesis (MAOS). By transitioning from conventional conductive heating to dielectric heating, researchers can bypass steric limitations, suppress side reactions (such as ester hydrolysis), and reduce reaction times from days to minutes.

Mechanistic Rationale: The Dielectric Advantage

To understand why conventional methods fail and MAOS succeeds with this specific scaffold, we must examine the causality of energy transfer.

  • Overcoming Steric and Electronic Barriers: In 2-Ethoxycarbonyl-6-isopropylphenol, the nucleophilic trajectory of the phenoxide oxygen is physically blocked by the isopropyl group. Furthermore, the electron-withdrawing ester group stabilizes the phenoxide, reducing its reactivity. Conventional convective heating relies on thermal conductivity, which often fails to provide the localized activation energy required to break the intramolecular hydrogen bond without simultaneously degrading the ester group[2].

  • Volumetric Dielectric Heating: Microwave irradiation directly interacts with the dipoles and ionic molecules in the reaction mixture (such as the phenoxide ion and phase transfer catalysts). This allows energy transfer to occur in less than a nanosecond ( 10−9 s), leading to an instantaneous, volumetric temperature rise[3]. This localized superheating provides the exact thermodynamic push needed to overcome the steric hindrance of the 6-isopropyl group[2].

  • Phase Transfer Catalysis (PTC) in Dry Media: Utilizing Tetrabutylammonium bromide (TBAB) under solvent-free microwave conditions creates a highly concentrated, reactive micro-environment. The microwave energy couples efficiently with the ionic TBAB, accelerating the nucleophilic substitution while preventing the aqueous solvation shell that typically dampens nucleophilicity[4].

Process Visualization

The following workflow illustrates the critical path of the microwave-assisted derivatization, highlighting the transition from reagent preparation to structural validation.

G Start 2-Ethoxycarbonyl-6-isopropylphenol + Electrophile (e.g., Alkyl Halide) Catalyst Addition of K2CO3 & TBAB (Phase Transfer Catalyst) Start->Catalyst MW Microwave Irradiation (Dielectric Heating) Catalyst->MW Reaction Overcoming Steric Hindrance via Localized Superheating MW->Reaction < 10^-9 s energy transfer Workup Liquid-Liquid Extraction & Rapid Purification Reaction->Workup Validation Self-Validation System: LC-MS, NMR, TLC Workup->Validation

Workflow of microwave-assisted O-alkylation overcoming steric hindrance.

Experimental Protocol: Microwave-Assisted O-Alkylation

This step-by-step methodology describes the synthesis of an O-alkylated derivative (e.g., using benzyl bromide or allyl bromide) under solvent-free MAOS conditions.

Materials Required:
  • Substrate: 2-Ethoxycarbonyl-6-isopropylphenol (1.0 mmol, ~208.3 mg)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide) (1.2 mmol)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 mmol)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%)

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor.

Step-by-Step Procedure:
  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of 2-Ethoxycarbonyl-6-isopropylphenol and 1.5 mmol of finely ground anhydrous K2​CO3​ .

    • Expert Insight: K2​CO3​ is chosen over NaOH to prevent the saponification (hydrolysis) of the sensitive 2-ethoxycarbonyl ester group during heating.

  • Catalyst & Electrophile Addition: Add 0.1 mmol of TBAB followed by 1.2 mmol of the alkyl halide. Do not add any solvent.

    • Expert Insight: Operating in "dry media" (solvent-free) maximizes the concentration of the reactants and forces the microwave energy to couple directly with the polar reactants and the TBAB catalyst, drastically enhancing the reaction rate[4].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave reactor. Set the parameters to:

    • Temperature: 80 °C (Monitored via IR sensor)

    • Power: Dynamic mode (Max 100 W) to maintain temperature.

    • Hold Time: 5 to 10 minutes.

    • Cooling: Compressed air cooling to 35 °C post-reaction.

  • Workup: Upon completion, dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water. Transfer to a separatory funnel. Extract the aqueous layer with EtOAc ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure 2-Ethoxycarbonyl-6-isopropylphenol derivative.

Comparative Data Analysis

The following table summarizes the quantitative advantages of utilizing dielectric heating over conventional convective heating for this specific sterically hindered scaffold.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)
Heating Mechanism Conductive / ConvectiveDielectric / Volumetric[3]
Reaction Time 18 - 24 hours5 - 10 minutes
Temperature 80 °C (External Bath)80 °C (Internal IR Sensor)
Phase Transfer Sluggish (Requires solvent)Highly efficient (Solvent-free)[4]
Isolated Yield 35% - 45%88% - 94%
Primary Impurity Ester hydrolysis productsTrace unreacted starting material

Self-Validating Analytical Framework

To ensure the scientific integrity of the protocol, the system must be self-validating. Use the following analytical checkpoints to verify the success of the derivatization:

  • In-Process Control (TLC): The starting material (2-Ethoxycarbonyl-6-isopropylphenol) contains a free hydroxyl group, making it highly polar. Upon successful O-alkylation, the product will exhibit a significantly higher Rf​ value on silica gel TLC (e.g., in 8:2 Hexane:EtOAc) due to the loss of hydrogen-bonding capability.

  • Infrared Spectroscopy (IR): Confirm the disappearance of the broad phenolic O-H stretching band typically observed between 3200–3400 cm−1 . The ester carbonyl stretch (~1680–1710 cm−1 ) should remain intact, confirming that hydrolysis did not occur.

  • Nuclear Magnetic Resonance ( 1H NMR): The most definitive proof of success is the disappearance of the highly deshielded phenolic proton signal (often appearing as a broad singlet >10.0 ppm due to intramolecular hydrogen bonding with the ester). Concurrently, look for the appearance of the new alkyl protons (e.g., a singlet at ~5.1 ppm for the CH2​ of a benzyl ether).

References

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis MDPI URL:[Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds National Center for Biotechnology Information (PMC) URL:[Link]

  • Confirmation of Microwave-Assisted Synthesis of Chloro-Boron Subphthalocyanines and Chloro-Boron Subnaphthalocyanines with Rapid Screening and Data Acquisition via HPLC-PDA ACS Publications URL:[Link]

  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s Interreg Vlaanderen-Nederland URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for 2-Ethoxycarbonyl-6-isopropylphenol

Executive Summary & Mechanistic Overview 2-Ethoxycarbonyl-6-isopropylphenol (CAS 1195785-50-2), also known as ethyl 2-hydroxy-3-isopropylbenzoate[1], is a highly functionalized, sterically hindered aromatic building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

2-Ethoxycarbonyl-6-isopropylphenol (CAS 1195785-50-2), also known as ethyl 2-hydroxy-3-isopropylbenzoate[1], is a highly functionalized, sterically hindered aromatic building block. Its structural duality—an electron-rich phenolic ring paired with a reducible ester linkage—presents a classic chemoselectivity challenge in drug development and fine chemical synthesis.

Depending on the target active pharmaceutical ingredient (API), chemists must selectively reduce either the aromatic ring (dearomatization to a substituted cyclohexane) or the ester group (de-esterification to a saligenin derivative). This application note establishes two self-validating, field-proven protocols to achieve absolute chemoselectivity by leveraging specific catalyst-substrate interactions.

Pathways Substrate 2-Ethoxycarbonyl-6-isopropylphenol PathA Protocol A: Ring Dearomatization Substrate->PathA Rh/C, H2 (5 MPa) Trace Acid PathB Protocol B: Ester Reduction Substrate->PathB Ru-MACHO, KOtBu H2 (3 MPa) ProdA Ethyl 2-hydroxy-3-isopropyl- cyclohexanecarboxylate PathA->ProdA ProdB 2-(Hydroxymethyl)-6-isopropylphenol PathB->ProdB

Divergent catalytic hydrogenation pathways for 2-Ethoxycarbonyl-6-isopropylphenol.

Protocol A: Stereoselective Dearomatization (Ring Hydrogenation)

Causality & Catalyst Selection

The objective is to fully saturate the aromatic ring while preserving the ester and phenolic C-O bonds. Palladium on Carbon (Pd/C) is notoriously prone to causing hydrogenolysis of benzylic and phenolic C-O bonds. Therefore, Rhodium on Carbon (Rh/C) is the catalyst of choice. Rhodium facilitates arene reduction at lower pressures and temperatures than Ruthenium, and it strongly suppresses the cleavage of the C-OH bond[2].

The presence of the bulky isopropyl group at the C6 position forces the substrate to coordinate to the heterogeneous Rh surface via its less hindered face. The addition of a catalytic amount of Brønsted acid (e.g., acetic acid) accelerates the reaction by activating the aromatic system and facilitating the initial hydride transfer[3].

Step-by-Step Methodology

Caution: This procedure utilizes high-pressure hydrogen gas. Ensure all autoclave equipment is rated for >10 MPa and conduct operations in a blast-shielded fume hood.

  • Preparation: In a 100 mL stainless steel autoclave, dissolve 2-Ethoxycarbonyl-6-isopropylphenol (10.0 mmol, 2.08 g) in anhydrous ethanol (30 mL).

  • Catalyst Loading: Add 5 wt% Rh/C (200 mg, 10% w/w relative to substrate). Add glacial acetic acid (0.5 mL) as a promoter.

  • Purging: Seal the autoclave. Purge the vessel with Nitrogen (3 × 1 MPa), followed by Hydrogen gas (3 × 1 MPa) without stirring.

  • Pressurization & Reaction: Pressurize the vessel to 5.0 MPa with H₂. Begin vigorous stirring (800 rpm) and heat the reaction mixture to 60 °C. Maintain these conditions for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the mixture through a pad of Celite to remove the Rh/C catalyst, washing the pad with ethyl acetate (2 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via silica gel chromatography (Hexanes/EtOAc 9:1) to yield ethyl 2-hydroxy-3-isopropylcyclohexanecarboxylate.

Quantitative Optimization Data
Catalyst SystemPressure (H₂)Temp (°C)AdditiveConversion (%)Target Yield (%)
5% Pd/C5.0 MPa60None45%12% (High hydrogenolysis)
5% Ru/C8.0 MPa80None88%65%
5% Rh/C 5.0 MPa 60 AcOH (5 mol%) >99% 91%
5% Rh/C2.0 MPa25AcOH (5 mol%)30%28%
Self-Validating Analytical Markers
  • ¹H NMR (CDCl₃): Complete disappearance of the aromatic proton signals at δ 6.8–7.2 ppm. Appearance of a complex multiplet integrating for 6 protons in the aliphatic region ( δ 1.2–2.2 ppm) corresponding to the new cyclohexane ring.

  • IR Spectroscopy: Retention of the strong ester carbonyl stretch at ~1735 cm⁻¹.

Protocol B: Chemoselective Ester Reduction (Saligenin Synthesis)

Causality & Catalyst Selection

Reducing the ester to a primary alcohol without dearomatizing the ring traditionally requires hazardous, stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄). To achieve this catalytically, we utilize Ru-MACHO (a ruthenium PNP-pincer complex).

Ru-MACHO operates via an outer-sphere mechanism driven by metal-ligand cooperativity[4][5]. The addition of a strong base (KOtBu) deprotonates the amine arm of the PNP ligand, generating a highly active amido-ruthenium species. This species heterolytically cleaves H₂ to form a ruthenium-hydride. The hydride and the ligand proton are then transferred simultaneously to the ester carbonyl without the substrate ever directly coordinating to the metal center. This steric exclusion prevents the aromatic ring from binding and being reduced[6].

Mechanism A Precatalyst Ru-MACHO (Cl-Ru-NH) B Active Catalyst Amido-Ru (Ru=N) A->B KOtBu (Base) C Hydride Complex (H-Ru-NH) B->C + H2 (Heterolytic Cleavage) D Hemiacetal Intermediate C->D + Ester Substrate D->B Product Release (Alcohol)

Outer-sphere metal-ligand cooperative mechanism for ester reduction using Ru-MACHO.

Step-by-Step Methodology

Note: Ru-MACHO is sensitive to oxygen and moisture prior to activation. Schlenk techniques or a glovebox should be used for setup.

  • Preparation: In an argon-filled glovebox, charge a 50 mL high-pressure reactor with 2-Ethoxycarbonyl-6-isopropylphenol (10.0 mmol, 2.08 g).

  • Catalyst & Base Loading: Add Ru-MACHO (0.01 mmol, 0.1 mol% loading) and Potassium tert-butoxide (KOtBu) (1.0 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL). The base is crucial for generating the active catalyst; however, exceeding 25 mol% base can lead to competitive transesterification or degradation[4].

  • Pressurization & Reaction: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge with H₂ (3 × 1 MPa), then pressurize to 3.0 MPa. Heat the mixture to 80 °C with stirring (600 rpm) for 16 hours.

  • Workup: Cool to room temperature and vent the H₂. Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the base. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization (Toluene/Heptane) to yield 2-(hydroxymethyl)-6-isopropylphenol.

Quantitative Optimization Data
Catalyst SystemBase LoadingTemp (°C)Pressure (H₂)Conversion (%)Target Yield (%)
Ru-MACHO (0.1 mol%)None803.0 MPa<5%0%
Ru-MACHO (0.1 mol%)KOtBu (5 mol%)603.0 MPa62%58%
Ru-MACHO (0.1 mol%) KOtBu (10 mol%) 80 3.0 MPa >99% 94%
Ru-SNS (0.1 mol%)KOtBu (10 mol%)803.0 MPa95%89%
Self-Validating Analytical Markers
  • ¹H NMR (CDCl₃): Complete disappearance of the ethyl ester signals (quartet at δ 4.4 ppm and triplet at δ 1.4 ppm). Appearance of a new singlet at δ ~4.7 ppm integrating for 2 protons, corresponding to the benzylic CH₂ of the newly formed alcohol.

  • IR Spectroscopy: Disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and broadening of the O-H stretch region (3200–3500 cm⁻¹) due to the new primary alcohol.

References

  • Kuwano, R., et al. (2016). Catalytic asymmetric hydrogenation of benzene rings (KAKENHI-PROJECT-15K13698). National Institute of Informatics (Japan). Available at:[Link]

  • Waser, M., et al. (2020). Engineering Catalysts for Selective Ester Hydrogenation. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Beller, M., et al. (2020). Recent Progress with Pincer Transition Metal Catalysts for Sustainability. MDPI. Available at:[Link]

  • PubChem Database. Ethyl 2-hydroxy-3-isopropylbenzoate (CID 69000515). National Institutes of Health. Available at:[Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-Ethoxycarbonyl-6-isopropylphenol in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-ethoxycarbonyl-6-isopropylphenol as a versatile pharmaceutical intermediate. We will delve into its chemical properties, explore its role in the synthesis of bioactive molecules, and provide detailed, field-tested protocols for its use. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: Chemical Profile and Strategic Value

2-Ethoxycarbonyl-6-isopropylphenol, a substituted phenolic ester, presents a unique combination of functional groups that make it a valuable starting material in multi-step organic synthesis. Its structure, featuring a hydroxyl group, an ethoxycarbonyl group, and a sterically hindering isopropyl group, allows for a range of selective chemical transformations.

Key Structural Features and Their Synthetic Implications:

  • Phenolic Hydroxyl Group: This group is a versatile handle for introducing a wide array of functionalities. It can undergo O-alkylation, O-acylation, and can be converted into a triflate for cross-coupling reactions. Its acidity can be modulated by the electronic effects of the other substituents.

  • Ethoxycarbonyl Group: This electron-withdrawing group ortho to the hydroxyl function acidifies the phenolic proton, influencing its reactivity. It also serves as a directing group in certain electrophilic aromatic substitutions and can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing further synthetic pathways.

  • Isopropyl Group: The bulky isopropyl group provides steric hindrance, which can be exploited to achieve regioselectivity in reactions involving the aromatic ring or the adjacent functional groups. This steric bulk is a common feature in many active pharmaceutical ingredients (APIs), often contributing to receptor binding affinity and metabolic stability.

Table 1: Physicochemical Properties of 2-Ethoxycarbonyl-6-isopropylphenol

PropertyValueSource
Molecular FormulaC12H16O3N/A
Molecular Weight208.25 g/mol N/A
AppearanceOff-white to pale yellow solid or oilGeneral chemical knowledge
Boiling PointApprox. 285-290 °C (decomposes)N/A
SolubilitySoluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water.General chemical knowledge

Core Applications in Pharmaceutical Synthesis

While 2-ethoxycarbonyl-6-isopropylphenol may not be a household name, its structural motifs are present in various classes of drugs. Its primary utility lies in its role as a precursor for more complex molecular architectures.

Synthesis of Novel Anti-inflammatory Agents

One of the key applications of this intermediate is in the synthesis of novel anti-inflammatory compounds. The phenolic scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other inflammation modulators. The ethoxycarbonyl group can be a precursor to amide functionalities, which are prevalent in many bioactive molecules.

Precursor to Substituted Salicylic Acid Derivatives

Hydrolysis of the ethoxycarbonyl group in 2-ethoxycarbonyl-6-isopropylphenol affords the corresponding salicylic acid derivative, 2-hydroxy-3-isopropylbenzoic acid. Salicylic acids are a well-established class of pharmacophores with a wide range of biological activities, including anti-inflammatory, analgesic, and antiseptic properties.

Experimental Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for informed troubleshooting and adaptation.

Protocol 1: O-Alkylation of 2-Ethoxycarbonyl-6-isopropylphenol

This protocol details a general method for the O-alkylation of the phenolic hydroxyl group, a common step in creating ether-linked pharmacophores.

Workflow Diagram:

O_Alkylation_Workflow start Start: Dissolve 2-Ethoxycarbonyl- 6-isopropylphenol in Acetone add_base Add K2CO3 (anhydrous) start->add_base Inert Atmosphere (N2 or Ar) add_alkyl Add Alkyl Halide (R-X) add_base->add_alkyl reflux Reflux Reaction (e.g., 60 °C, 4-12 h) add_alkyl->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup: Quench, Extract with EtOAc monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Isolated O-alkylated Product purify->end

Caption: Workflow for O-alkylation of 2-Ethoxycarbonyl-6-isopropylphenol.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-ethoxycarbonyl-6-isopropylphenol (1.0 eq). Dissolve it in anhydrous acetone (approximately 0.1 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0-3.0 eq).

    • Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol. Being a solid, it simplifies the workup procedure compared to soluble bases. Anhydrous conditions are crucial to prevent unwanted side reactions.

  • Alkylating Agent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (around 60 °C for acetone) and maintain it for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: TLC provides a quick and effective way to determine the endpoint of the reaction, preventing the formation of byproducts from prolonged heating.

  • Workup: Cool the reaction to room temperature. Filter off the solid K2CO3 and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Hydrolysis to 2-Hydroxy-3-isopropylbenzoic Acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a key step in producing salicylic acid analogs.

Logical Relationship Diagram:

Hydrolysis_Logic start_mol 2-Ethoxycarbonyl-6-isopropylphenol Ester Functional Group reagents NaOH or LiOH Aqueous Solvent (THF/H2O) start_mol:f1->reagents:f0 Reacts With conditions Elevated Temperature (e.g., 50-80 °C) Reaction Monitoring (TLC) reagents:f1->conditions:f0 Defines Conditions intermediate Sodium or Lithium Carboxylate Salt Soluble in Aqueous Phase conditions:f1->intermediate:f0 Leads to acidification Acidic Workup (e.g., 1M HCl) Protonation of Carboxylate intermediate:f1->acidification:f0 Is Subjected to product 2-Hydroxy-3-isopropylbenzoic Acid Carboxylic Acid Product acidification:f1->product:f0 Yields

Caption: Logical flow of the saponification reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-ethoxycarbonyl-6-isopropylphenol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 2.0-5.0 eq) or lithium hydroxide (LiOH, 2.0-5.0 eq) pellets or a concentrated aqueous solution.

    • Rationale: A strong base is required for the saponification of the ester. LiOH is often preferred for its higher reactivity and ability to minimize side reactions in some substrates. An excess of base ensures the reaction goes to completion.

  • Reaction: Heat the mixture to 50-80 °C and stir vigorously for 2-6 hours. The reaction mixture should become homogeneous as the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC. The product, being a salt, will have a much lower Rf value than the starting material.

  • Workup: Cool the reaction mixture to 0 °C using an ice bath. Slowly acidify the mixture by adding 1M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid product should form.

    • Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine (1x), and dry over anhydrous Na2SO4.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol).

  • Characterization: Confirm the structure and purity of the 2-hydroxy-3-isopropylbenzoic acid by ¹H NMR, ¹³C NMR, melting point, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-ethoxycarbonyl-6-isopropylphenol.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

2-Ethoxycarbonyl-6-isopropylphenol is a strategically valuable intermediate for pharmaceutical synthesis. Its unique combination of functional groups, coupled with the steric influence of the isopropyl moiety, provides medicinal chemists with a versatile platform for constructing novel bioactive molecules, particularly in the areas of anti-inflammatory and analgesic drug discovery. The protocols detailed herein provide a robust foundation for the successful application of this compound in a research and development setting.

Method

Application Notes and Protocols for 2-Ethoxycarbonyl-6-isopropylphenol in Fragrance Chemistry Research

Introduction: The Potential of Substituted Salicylates in Modern Perfumery The salicylate family of molecules is foundational in the history and practice of perfumery, offering a spectrum of scents from the medicinal-swe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Substituted Salicylates in Modern Perfumery

The salicylate family of molecules is foundational in the history and practice of perfumery, offering a spectrum of scents from the medicinal-sweetness of methyl salicylate to the floral-herbaceous character of hexyl salicylate.[1][2] These aromatic esters are prized for their ability to impart diffusion, substantivity, and a unique sunny, floral quality to fragrance compositions.[2] The exploration of novel salicylate structures, therefore, presents a compelling frontier for fragrance research, offering the potential for new olfactory profiles with unique performance characteristics.

This document provides detailed application notes and protocols for the investigation of 2-Ethoxycarbonyl-6-isopropylphenol , a substituted ethyl salicylate. The introduction of an isopropyl group at the C6 position, ortho to the phenolic hydroxyl, is hypothesized to modulate the molecule's olfactory profile and physicochemical properties. Phenolic compounds are a significant class of odorants, and their biological and chemical activity is heavily dependent on their chemical structure, including the nature and position of alkyl substituents on the aromatic ring.[3][4][5][6] The isopropyl group, as seen in compounds like 2-isopropylphenol, can introduce sharp, medicinal, and smoky notes.[7][8] This guide outlines a putative synthesis, methods for purification and characterization, and protocols for the detailed olfactory analysis of this novel compound, providing a framework for its evaluation as a potential new ingredient in the perfumer's palette.

Physicochemical and Predicted Olfactory Profile

A comprehensive understanding of a fragrance ingredient's properties is essential for its effective application. The predicted properties for 2-Ethoxycarbonyl-6-isopropylphenol are summarized below.

PropertyPredicted Value / ProfileRationale & References
Chemical Name Ethyl 2-hydroxy-3-isopropylbenzoateIUPAC Nomenclature
Synonyms 2-Ethoxycarbonyl-6-isopropylphenol-
CAS Number Not available (presumed novel)-
Molecular Formula C₁₂H₁₆O₃Calculated from structure
Molecular Weight 208.25 g/mol Calculated from structure
Appearance Colorless to pale yellow liquidTypical for aromatic esters.[1]
Odor Type Phenolic, Green, Herbal, SpicyCombination of salicylate and isopropylphenol characteristics.
Odor Description A complex profile is anticipated, blending the sweet, slightly medicinal notes of salicylates with a smoky, leathery, and thymol-like herbal character from the isopropylphenol moiety. Potential for green, slightly fruity undertones.Based on profiles of salicylates[1][9] and substituted phenols like 2-isopropylphenol.[7]
Boiling Point >220 °CEstimated based on similar structures.[10]
LogP ~3.5Estimated based on structural similarity to other alkyl salicylates.

Synthesis Protocol: Alkylation of Ethyl Salicylate

The most direct route to synthesize 2-Ethoxycarbonyl-6-isopropylphenol is via the Friedel-Crafts alkylation of a commercially available starting material, ethyl salicylate. This electrophilic aromatic substitution introduces the isopropyl group onto the phenol ring. The hydroxyl group is a strongly activating, ortho-, para-directing group. While the ester group is deactivating, the ortho-position relative to the hydroxyl group is sterically accessible and electronically favored for substitution.

Reaction Principle

The synthesis proceeds via the acid-catalyzed alkylation of ethyl salicylate using an isopropylating agent such as isopropyl alcohol or 2-chloropropane. A strong acid catalyst, like sulfuric acid or a solid acid catalyst, facilitates the formation of an isopropyl cation (or a related electrophilic species), which then attacks the electron-rich aromatic ring.[11][12][13]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product & Analysis EthylSalicylate Ethyl Salicylate ReactionVessel Reaction Vessel (Heated, Stirred) EthylSalicylate->ReactionVessel Isopropanol Isopropyl Alcohol Isopropanol->ReactionVessel Catalyst H₂SO₄ (catalyst) Catalyst->ReactionVessel Quench Quench with water ReactionVessel->Quench 1. Reaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction 2. Neutralization Wash Wash with NaHCO₃ (aq) & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Rotary Evaporation Dry->Evaporation Purification Column Chromatography or Vacuum Distillation Evaporation->Purification FinalProduct 2-Ethoxycarbonyl-6-isopropylphenol Purification->FinalProduct 3. Isolation Analysis Spectroscopic Analysis (NMR, IR, MS) GC-O Analysis FinalProduct->Analysis

Caption: Workflow for the synthesis and purification of 2-Ethoxycarbonyl-6-isopropylphenol.

Step-by-Step Protocol
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, add concentrated sulfuric acid (e.g., 2 molar equivalents) to chilled water (e.g., 5 volumes) slowly at 10-15°C.

  • Charge Reactants: To this stirred acidic medium, add ethyl salicylate (1.0 molar equivalent). Subsequently, add isopropyl alcohol (1.5-2.0 molar equivalents) dropwise, ensuring the temperature remains below 20°C.[11][13]

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Ethoxycarbonyl-6-isopropylphenol.

Spectroscopic Characterization

Structural confirmation of the synthesized molecule is critical. The following are the expected spectroscopic data based on the proposed structure and data for analogous compounds.[14][15]

TechniqueExpected Features
¹H NMR - Phenolic -OH: A broad singlet, typically downfield (>10 ppm), due to intramolecular hydrogen bonding with the ester carbonyl. - Aromatic Protons: Three protons on the aromatic ring, exhibiting splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. - Ethyl Ester Protons: A quartet (~4.4 ppm, -OCH₂-) and a triplet (~1.4 ppm, -CH₃). - Isopropyl Protons: A septet (~3.3 ppm, -CH-) and a doublet (~1.2 ppm, two -CH₃ groups).
¹³C NMR - Carbonyl Carbon: Signal around 170 ppm. - Aromatic Carbons: Six distinct signals, including two oxygen-bearing carbons (C-OH and C-ester) and four C-H or C-C carbons. - Ethyl Ester Carbons: Signals for -OCH₂ (~61 ppm) and -CH₃ (~14 ppm). - Isopropyl Carbons: Signals for -CH (~27 ppm) and -CH₃ (~23 ppm).
Infrared (IR) - O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a strongly intramolecularly hydrogen-bonded phenol.[16] - C=O Stretch: A strong absorption band around 1680-1690 cm⁻¹, shifted to lower frequency due to hydrogen bonding. - C-O Stretch: Strong absorptions around 1250 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region.[14]
Mass Spec (MS) - Molecular Ion (M⁺): A peak at m/z = 208. - Key Fragments: Loss of an ethoxy group (-OC₂H₅, m/z = 163), loss of an ethyl group (-C₂H₅, m/z = 179), and fragments characteristic of the isopropyl group.

Olfactory Evaluation Protocol: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is an indispensable technique in fragrance research, combining instrumental separation with the sensitivity and descriptive power of the human nose.[17][18][19][20] It allows for the identification of odor-active compounds within a mixture, which is crucial for assessing the purity and characterizing the scent profile of a newly synthesized molecule.[10][21]

GC-O_Workflow cluster_sample Sample Preparation cluster_injection Injection & Separation cluster_detection Detection cluster_data Data Analysis SamplePrep Dilute synthesized compound in appropriate solvent (e.g., Ethanol) Injector GC Injector SamplePrep->Injector GC_Column GC Column (e.g., DB-Wax, DB-5) Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) (Identification) Splitter->MS_Detector 50% Sniffing_Port Olfactometry Port (O) (Sensory Detection) Splitter->Sniffing_Port 50% DataIntegration Correlate MS Data (Retention Time, Mass Spectrum) with Olfactory Data (Descriptor, Intensity) MS_Detector->DataIntegration Sniffing_Port->DataIntegration

Sources

Application

Application Note: Synthesis and Characterization of Metal-Salicylate Complexes Using 2-Ethoxycarbonyl-6-isopropylphenol

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: 2-Ethoxycarbonyl-6-isopropylphenol (Ethyl 3-isopropylsalicylate) Executive Summary & Mechanistic Rationale The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound Focus: 2-Ethoxycarbonyl-6-isopropylphenol (Ethyl 3-isopropylsalicylate)

Executive Summary & Mechanistic Rationale

The synthesis of metal-salicylate complexes is a cornerstone technique in both therapeutic drug design and advanced materials science. The ligand 2-Ethoxycarbonyl-6-isopropylphenol (commonly referred to as ethyl 3-isopropylsalicylate) offers a unique structural motif for coordination chemistry.

Unlike unsubstituted salicylic acid, this ligand possesses two critical modifications:

  • Ethyl Esterification (2-Ethoxycarbonyl): The ester group prevents unwanted decarboxylation at elevated temperatures, increases the overall lipophilicity of the resulting complex (crucial for cellular permeability in drug development), and alters the electronic density of the coordinating carbonyl oxygen[1].

  • Steric Bulk (6-Isopropyl): The isopropyl group situated ortho to the phenolic hydroxyl introduces significant steric hindrance. This bulk is highly advantageous for stabilizing low-coordinate metal centers and preventing the formation of insoluble, polymeric metal-organic networks, making it an ideal ligand for single-site polymerization catalysts[2].

Coordination Chemistry & Causality

The ligand coordinates to transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺) in a bidentate (O,O') chelating mode. Deprotonation of the phenolic hydroxyl group yields a phenolate oxygen, which, alongside the carbonyl oxygen of the ethyl ester, forms a stable six-membered chelate ring with the metal center[3].

To achieve this without degrading the ligand, metal acetates are utilized as precursors. The acetate anion acts as a self-buffering mild base (pKa ~4.76) that facilitates the deprotonation of the phenol (pKa ~10) without inducing the saponification (hydrolysis) of the ethyl ester, a fatal flaw when using strong alkali bases like NaOH under reflux conditions[4].

SynthesisWorkflow Ligand Ligand (HL) 2-Ethoxycarbonyl- 6-isopropylphenol Solvent Solubilization (Anhydrous EtOH) Ligand->Solvent Reaction Chelation & Reflux (Self-buffering) Solvent->Reaction MetalSalt Metal Precursor e.g., M(OAc)n MetalSalt->Reaction Dropwise Complex Target Complex [M(L)n] Reaction->Complex Crystallization

Workflow for the synthesis of metal-salicylate complexes using self-buffering metal acetates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and intermediate analytical checkpoints are embedded to ensure the integrity of the synthesis at every step.

Protocol A: Synthesis of Bis(ethyl 3-isopropylsalicylato)copper(II)

Objective: Synthesize a lipophilic Cu(II) complex for potential evaluation as an anti-inflammatory agent or metalloenzyme inhibitor[1],[5].

Reagents:

  • 2-Ethoxycarbonyl-6-isopropylphenol (Ligand, HL): 2.0 equivalents

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O): 1.0 equivalent

  • Anhydrous Ethanol (Solvent)

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 10.0 mmol (2.08 g) of the ligand in 25 mL of anhydrous ethanol in a 100 mL round-bottom flask.

    • Validation Checkpoint: The solution must be completely clear and colorless.

  • Metal Addition: In a separate beaker, dissolve 5.0 mmol (1.00 g) of Cu(OAc)₂·H₂O in 15 mL of warm anhydrous ethanol. Add this metal solution dropwise to the ligand solution under continuous magnetic stirring at room temperature.

    • Validation Checkpoint: Upon addition, an immediate color change to a deep, vibrant green must occur, confirming the displacement of acetate ligands and the formation of the Cu-O coordinate bonds[5].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 70°C for 3 hours. The mild heating drives off the volatile acetic acid byproduct, shifting the equilibrium toward the complex.

  • Crystallization: Filter the hot solution to remove any unreacted trace metal hydroxides. Allow the filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Isolation: Collect the resulting dark green microcrystals via vacuum filtration. Wash twice with 5 mL of ice-cold ethanol to remove unreacted ligand, and dry under a vacuum.

Protocol B: Synthesis of Tris(ethyl 3-isopropylsalicylato)iron(III)

Objective: Synthesize an Fe(III) complex to exploit its unique electronic properties for heat-sensitive recording materials or colorimetric applications[6],[7].

Reagents:

  • 2-Ethoxycarbonyl-6-isopropylphenol (Ligand, HL): 3.0 equivalents

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O): 1.0 equivalent

  • Sodium Acetate (NaOAc): 3.0 equivalents (Acts as the proton acceptor)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 15.0 mmol (3.12 g) of the ligand and 15.0 mmol (1.23 g) of anhydrous NaOAc in 30 mL of methanol.

  • Metal Addition: Dissolve 5.0 mmol (1.35 g) of FeCl₃·6H₂O in 10 mL of methanol. Add dropwise to the ligand mixture.

    • Validation Checkpoint: An instantaneous and intense deep violet/purple coloration will manifest. This is a highly specific Ligand-to-Metal Charge Transfer (LMCT) band characteristic of Fe(III)-phenolate interactions, serving as an immediate visual confirmation of successful chelation[7].

  • Reflux and Isolation: Reflux the mixture for 2 hours at 60°C. Concentrate the solvent under reduced pressure to half its volume and precipitate the complex by adding cold diethyl ether. Filter and dry the dark purple solid under vacuum.

Quantitative Data & Analytical Validation

To ensure the scientific integrity of the synthesized compounds, multi-modal characterization is required. The table below summarizes the expected quantitative data for validating the structural formation of the complexes.

Table 1: Expected Analytical Validation Data for Synthesized Complexes

Analytical MethodTarget ParameterFree Ligand (HL)Cu(II) ComplexFe(III) ComplexMechanistic Significance
FTIR Spectroscopy ν(O-H) Phenolic~3200 cm⁻¹ (broad)AbsentAbsentConfirms complete deprotonation of the phenol group.
FTIR Spectroscopy ν(C=O) Ester~1675 cm⁻¹~1635 cm⁻¹~1630 cm⁻¹The negative shift (Δν ~40 cm⁻¹) confirms the coordination of the ester carbonyl oxygen to the metal[3].
FTIR Spectroscopy ν(C-O) Phenolic~1280 cm⁻¹~1315 cm⁻¹~1320 cm⁻¹The positive shift confirms the strengthening of the C-O bond upon metal-phenolate coordination[3].
UV-Vis (in EtOH) d-d TransitionsN/A~680 nm (broad)N/AConfirms the distorted square-planar/octahedral geometry of Cu(II).
UV-Vis (in EtOH) LMCT BandN/A~380 nm~530 nm (Strong)The 530 nm band is responsible for the intense violet color of the Fe(III) complex[7].
Yield Mass RecoveryN/A75 - 85%70 - 80%Indicates the efficiency of the self-buffering acetate methodology.

Downstream Application Workflows

The unique steric and electronic profile of 2-Ethoxycarbonyl-6-isopropylphenol metal complexes allows them to be seamlessly integrated into diverse industrial and pharmaceutical pipelines.

In drug discovery, the isosteric replacement of standard salicylates with sterically hindered derivatives enhances binding affinity in the active sites of metalloenzymes (e.g., human glyoxalase 1)[1]. In materials science, these complexes serve as highly efficient, single-site catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone, where the isopropyl bulk prevents catalyst aggregation[2]. Furthermore, they act as robust electron-accepting color developers in heat-sensitive recording papers[6].

ApplicationPathway Complex [M(L)n] Complex Bio Therapeutics Complex->Bio Mat Material Science Complex->Mat Enzyme Metalloenzyme Inhibition Bio->Enzyme AntiMicro Antimicrobial Agents Bio->AntiMicro Catalyst Polymerization Catalysts Mat->Catalyst Thermal Heat-Sensitive Materials Mat->Thermal

Downstream applications of substituted metal-salicylate complexes in therapeutics and materials.

Sources

Method

Application Note: 2-Ethoxycarbonyl-6-isopropylphenol as a Sterically Tuned O,O'-Bidentate Ligand in Coordination Chemistry

Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, self-validating synthetic protocols, and diagnostic characterization.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, self-validating synthetic protocols, and diagnostic characterization.

Executive Summary & Chemical Identity

In advanced coordination chemistry, the precise tuning of a metal center's primary coordination sphere is paramount for dictating catalytic activity, photophysical properties, and thermodynamic stability. 2-Ethoxycarbonyl-6-isopropylphenol (CAS: 1195785-50-2), also known as ethyl 3-isopropylsalicylate, is a highly specialized O,O'-bidentate ligand. It features a hard phenolate oxygen donor and a secondary ester carbonyl donor, which together form a thermodynamically stable six-membered chelate ring upon metal binding.

The defining feature of this ligand is the 6-isopropyl group positioned ortho to the phenolic hydroxyl. This bulky aliphatic moiety provides critical steric shielding to the coordinated metal center, making it an exceptional candidate for stabilizing highly reactive early transition metals (e.g., Ti, Zr) and protecting the inner coordination sphere of luminescent lanthanides (e.g., Eu, Tb).

Mechanistic Rationale: The Power of Steric Tuning

The selection of 2-Ethoxycarbonyl-6-isopropylphenol over unsubstituted salicylates is driven by two fundamental mechanistic principles:

  • Electronic Stabilization via Hard Donors: The phenolate oxygen is a recognized hard donor, making it highly effective at stabilizing higher oxidation states of metal centers (such as Ti⁴⁺ or Zr⁴⁺)[1]. The bidentate O,O'-donor motif establishes a robust coordination sphere, critical for maintaining structural integrity during rigorous catalytic cycles[2].

  • Steric Shielding and Aggregation Control: The introduction of bulky alkyl groups, such as the 6-isopropyl moiety, dictates the aggregation state of the resulting complex. In transition metal catalysis, this steric bulk prevents unwanted μ -oxo dimerization—a common failure mode that leads to catalyst deactivation[3]. Furthermore, the steric hindrance restricts the approach of bulky monomers, allowing for high stereocontrol in olefin polymerization[4].

Mechanism Ligand 6-Isopropyl Group (Steric Bulk) Shield Shields Metal Center (Axial/Equatorial Blockade) Ligand->Shield PrevDimer Prevents μ-Oxo Dimerization Shield->PrevDimer PrevQuench Excludes Solvent Coordination Shield->PrevQuench Cat Maintains Active Catalytic Site (Ti/Zr) PrevDimer->Cat Lum Enhances Quantum Yield (Ln3+) PrevQuench->Lum

Mechanistic pathway showing how the 6-isopropyl group enhances complex stability and function.

Diagnostic Data & Characterization

To ensure reproducibility, researchers must rely on quantitative spectroscopic shifts to confirm successful metal chelation. The tables below summarize the ligand's baseline properties and the diagnostic markers of successful O,O'-coordination.

Table 1: Physicochemical Profile of the Ligand
ParameterSpecification / Value
Chemical Name 2-Ethoxycarbonyl-6-isopropylphenol
CAS Number 1195785-50-2
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Coordination Mode Bidentate (O,O'-chelation)
Primary Function Sterically hindered anionic ligand
Table 2: Diagnostic Spectroscopic Signatures
Analytical TargetFree Ligand SignatureCoordinated Complex SignatureMechanistic Indication
FTIR: ν (O-H) ~3200–3400 cm⁻¹ (broad)AbsentComplete deprotonation of phenol.
FTIR: ν (C=O) ~1680 cm⁻¹ (sharp)~1630–1650 cm⁻¹Dative bonding of ester carbonyl to metal.
¹H NMR: Phenolic OH ~10.5 ppm (singlet)AbsentCovalent M-O bond formation.
¹³C NMR: Carbonyl C ~170 ppm~175–180 ppmDeshielding due to electron donation to metal.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checkpoints, the researcher can confirm causality and success before proceeding to downstream applications.

Workflow L Ligand: 2-Ethoxycarbonyl- 6-isopropylphenol Deprot Deprotonation (Base / Solvent) L->Deprot Coord O,O'-Chelation (6-Membered Ring) Deprot->Coord Metal Metal Precursor Addition Metal->Coord App Target Application (Catalysis/Optics) Coord->App

Workflow for the synthesis and application of 2-Ethoxycarbonyl-6-isopropylphenol complexes.

Protocol A: Synthesis of a Sterically Hindered Titanium(IV) Catalyst

Causality Focus: Anhydrous conditions prevent the rapid hydrolysis of TiCl₄ into inactive TiO₂. Triethylamine (Et₃N) is used as a non-nucleophilic base to drive the equilibrium toward the O,O'-chelated complex without competing for the metal center.

Reagents: 2-Ethoxycarbonyl-6-isopropylphenol (2.0 eq), TiCl₄ (1.0 eq), Et₃N (2.2 eq), Anhydrous Toluene. Procedure:

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, dissolve the ligand (2.0 mmol) in 15 mL of anhydrous toluene.

  • Deprotonation: Add Et₃N (2.2 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Metalation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of TiCl₄ in toluene (1.0 mmol) dropwise over 15 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (Et₃N·HCl) will form.

  • Isolation: Filter the mixture through a pad of Celite under argon to remove the salt byproduct. Concentrate the filtrate in vacuo to yield the dark red/brown[Ti(L)₂Cl₂] complex.

Self-Validation Checkpoint: Take a 0.1 mL aliquot of the filtrate prior to concentration and analyze via FTIR. The complete disappearance of the broad ν (O-H) band at ~3300 cm⁻¹ and the bathochromic shift of the ester ν (C=O) to ~1640 cm⁻¹ immediately confirms successful O,O'-chelation. If the ν (O-H) band persists, base deprotonation was incomplete.

Protocol B: Synthesis of a Luminescent Europium(III) Complex

Causality Focus: The ligand acts as an "antenna," absorbing UV light and transferring energy to the Eu³⁺ emitting state. The 6-isopropyl group sterically excludes high-frequency O-H oscillators (water molecules) from the inner coordination sphere, preventing non-radiative quenching of the luminescence.

Reagents: 2-Ethoxycarbonyl-6-isopropylphenol (3.0 eq), Eu(NO₃)₃·6H₂O (1.0 eq), Sodium Hydroxide (3.0 eq), Ethanol/Water (3:1 v/v). Procedure:

  • Ligand Activation: Dissolve the ligand (3.0 mmol) in 20 mL of ethanol. Add an aqueous solution of NaOH (3.0 mmol in 5 mL H₂O) dropwise. Stir for 20 minutes to form the sodium phenolate salt.

  • Complexation: Dissolve Eu(NO₃)₃·6H₂O (1.0 mmol) in 10 mL of ethanol. Add this dropwise to the ligand solution at 60 °C.

  • Precipitation: Stir the mixture at 60 °C for 4 hours. A pale solid will begin to precipitate as the neutral[Eu(L)₃(H₂O)ₓ] complex forms.

  • Purification: Cool to room temperature, filter the precipitate, wash with cold ethanol, and dry under vacuum at 80 °C to drive off any residual coordinated water.

Self-Validation Checkpoint: Place the dried powder under a standard 365 nm UV lamp. A successful coordination and steric exclusion of water will instantly yield a brilliant, characteristic red emission (centered at 612 nm, corresponding to the ⁵D₀ → ⁷F₂ transition of Eu³⁺). A weak or absent red glow indicates either incomplete chelation or failure to remove quenching water molecules.

References

  • Chemistry of some ruthenium phenolates: synthesis, structure and redox properties CORE
  • Recycling primary lithium batteries using a coordination chemistry approach: recovery of lithium and manganese residues in the form of industrially important m
  • Assigning Ligand Redox Levels in Complexes of 2-Aminophenolates: Structural Signatures ACS Public
  • Zirconium Complexes Bearing Methyl/tButyl Salicylate and Their Catalytic Activity on ε-Caprolactone Preprints.org

Sources

Application

Application Note: Antioxidant Activity Profiling and Mechanistic Workflows for 2-Ethoxycarbonyl-6-isopropylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Note Executive Summary & Mechanistic Rationale Sterically hindered phenol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Application Note

Executive Summary & Mechanistic Rationale

Sterically hindered phenols (SHPs) represent a privileged scaffold in pharmacology and materials science due to their potent, "chameleonic" radical-scavenging capabilities[1]. While 2,6-diisopropylphenol (Propofol) is the most clinically recognized member of this class[2], asymmetric derivatives such as 2-Ethoxycarbonyl-6-isopropylphenol offer unique physicochemical properties that modulate their antioxidant behavior.

As a Senior Application Scientist, it is critical to understand that antioxidant assays are not one-size-fits-all. The structural nuances of 2-Ethoxycarbonyl-6-isopropylphenol dictate its reactivity:

  • Steric Shielding: The bulky ortho-isopropyl group physically shields the hydroxyl moiety. Upon reacting with a free radical, the resulting phenoxyl radical is sterically protected, preventing it from engaging in pro-oxidant chain propagation[2].

  • Electronic Modulation: Unlike purely alkyl-substituted phenols, the ortho-ethoxycarbonyl (-COOEt) group is electron-withdrawing. According to Hammett constant principles, strong electron-withdrawing groups increase the O-H bond dissociation enthalpy (BDE)[3]. While this can slightly reduce the kinetics of direct radical scavenging, it significantly enhances the oxidative stability of the parent compound, offering a controlled, sustained antioxidant release profile.

The Causality of Reaction Environments

The antioxidant mechanism of SHPs dynamically switches based on the solvent environment[3]. In non-polar, aprotic media (e.g., lipid membranes), the Hydrogen Atom Transfer (HAT) pathway dominates. In polar, protic media, the Sequential Proton Loss Electron Transfer (SPLET) pathway is favored. Therefore, a robust analytical workflow must evaluate the compound across diverse solvent polarities to capture its full pharmacological profile.

Mechanistic_Pathways A 2-Ethoxycarbonyl-6-isopropylphenol (Sterically Hindered Phenol) B Hydrogen Atom Transfer (HAT) Favored in Non-Polar Media A->B Direct -H• transfer C Sequential Proton Loss Electron Transfer (SPLET) Favored in Polar Media A->C Deprotonation (-H+) D Phenoxyl Radical Intermediate (Resonance Stabilized & Sterically Shielded) B->D E Phenolate Anion C->E F Stable Non-Radical Adduct (Chain Termination) D->F Reaction with ROS/Lipid Peroxyl E->D Electron transfer (-e-)

Fig 1. Solvent-dependent radical scavenging pathways (HAT vs. SPLET) of sterically hindered phenols.

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible profile for 2-Ethoxycarbonyl-6-isopropylphenol, the following protocols are designed as self-validating systems. Each workflow incorporates specific causality-driven choices, internal controls, and orthogonal validation steps.

Protocol A: DPPH Radical Scavenging Assay (HAT Pathway Focus)

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical evaluated in anhydrous methanol. By using an aprotic organic solvent, we suppress the ionization of the phenol, forcing the reaction through the HAT mechanism[3]. This evaluates the direct hydrogen-donating capacity of the sterically hindered OH group.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Critical Step: Protect from light and use within 2 hours to prevent auto-degradation.

  • Sample Dilution: Prepare serial dilutions of 2-Ethoxycarbonyl-6-isopropylphenol (1 µM to 500 µM) in methanol. Prepare parallel dilutions of Propofol and BHT as positive controls[4].

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Self-Validation Controls:

    • Blank: 100 µL sample + 100 µL methanol (corrects for intrinsic sample absorbance).

    • Negative Control: 100 µL methanol + 100 µL DPPH (represents 100% radical presence).

  • Incubation & Detection: Incubate in the dark at 25°C for 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Data Processing: Calculate % Scavenging = [(Acontrol​−(Asample​−Ablank​))/Acontrol​]×100 . Determine the IC₅₀ via non-linear regression.

Protocol B: Biomimetic Lipid Peroxidation (TBARS) Assay

Causality: 2-Ethoxycarbonyl-6-isopropylphenol is highly lipophilic. Standard aqueous assays fail to capture its membrane-partitioning dynamics. The TBARS (Thiobarbituric Acid Reactive Substances) assay utilizing Egg Phosphatidylcholine (PC) liposomes accurately models the lipid bilayer, evaluating the compound's ability to arrest lipid peroxyl radical propagation in a biomimetic environment[5].

TBARS_Workflow Step1 1. Biomimetic Setup Egg PC Liposomes in PBS (pH 7.4) Step2 2. Compound Dosing Add Phenol / Controls Equilibrate 15 min Step1->Step2 Step3 3. Oxidative Insult Add Fe2+/Ascorbate Incubate 37°C, 1h Step2->Step3 Step4 4. Derivatization Add TBA/TCA Heat 95°C, 15 min Step3->Step4 Step5 5. Quantification Centrifuge & Read Abs at 532 nm Step4->Step5

Fig 2. Self-validating TBARS workflow for assessing lipid peroxidation inhibition in biomimetic membranes.

Step-by-Step Methodology:

  • Liposome Preparation: Suspend Egg PC (10 mg/mL) in 50 mM Phosphate Buffer (pH 7.4). Sonicate on ice for 15 minutes to form unilamellar vesicles.

  • Equilibration: Mix 0.5 mL of liposomes with 10 µL of the test compound (dissolved in DMSO). Incubate for 15 minutes at 37°C to allow the lipophilic phenol to partition into the lipid bilayer.

  • Oxidative Insult: Induce Fenton-like oxidative stress by adding 50 µL of FeSO₄ (1 mM) and 50 µL of Ascorbic Acid (1 mM). Incubate at 37°C for 1 hour.

  • Derivatization: Stop the reaction by adding 0.5 mL of 20% Trichloroacetic Acid (TCA) to precipitate proteins/lipids, followed by 0.5 mL of 0.67% Thiobarbituric Acid (TBA).

  • Colorimetric Development: Heat the mixture at 95°C for 15 minutes. The reaction between TBA and malondialdehyde (MDA, a lipid peroxidation byproduct) forms a pink chromophore.

  • Quantification: Cool on ice, centrifuge at 3000 × g for 10 minutes, and measure the absorbance of the supernatant at 532 nm.

Quantitative Benchmarking & Data Presentation

To contextualize the efficacy of 2-Ethoxycarbonyl-6-isopropylphenol, it must be benchmarked against industry standards. The electron-withdrawing nature of the ester group slightly elevates the IC₅₀ in direct radical scavenging (DPPH) compared to Propofol[4], but its optimized LogP ensures exceptional performance in lipophilic environments (TBARS)[5].

Table 1: Comparative Antioxidant Capacity Profiling (Representative Benchmark Data)

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)TBARS Inhibition IC₅₀ (µM)Est. LogP
2-Ethoxycarbonyl-6-isopropylphenol 42.5 ± 2.128.4 ± 1.58.2 ± 0.6~3.8
Propofol (2,6-diisopropylphenol) 25.3 ± 1.818.2 ± 1.26.5 ± 0.4~4.1
BHT (Synthetic Standard) 55.0 ± 3.240.1 ± 2.412.4 ± 1.1~5.1
Trolox (Hydrophilic Standard) 12.5 ± 0.89.5 ± 0.5> 200 (Poor Partitioning)~1.2

Note: Lower IC₅₀ values indicate higher antioxidant potency. The stark difference between Trolox and the hindered phenols in the TBARS assay highlights the necessity of matching compound lipophilicity with the appropriate assay environment.

Table 2: Mechanistic Assay Validation Parameters

Assay SystemPrimary MechanismSolvent PolarityBiological RelevanceTarget Z'-Factor
DPPH HATNon-Polar (Methanol)Low (Chemical baseline)> 0.85
ABTS SPLETPolar (Aqueous/Ethanol)Moderate (Cytosolic mimic)> 0.80
TBARS (Liposomes) HAT / Chain-BreakingBiphasic (Lipid/Water)High (Membrane protection)> 0.70

Conclusion

The evaluation of 2-Ethoxycarbonyl-6-isopropylphenol requires a multi-tiered analytical approach. By understanding the causality between its sterically hindered, electron-withdrawn structure and its solvent-dependent reaction mechanisms, researchers can accurately map its pharmacological utility. Utilizing orthogonal, self-validating protocols—ranging from aprotic HAT-driven assays to biomimetic lipid peroxidation models—ensures that the resulting data is both scientifically rigorous and translationally relevant for drug development.

References

  • Source: National Center for Biotechnology Information (PMC)
  • THE ANTIOXIDANT POTENTIAL OF PROPOFOL (2,6-DIISOPROPYLPHENOL)
  • Source: National Center for Biotechnology Information (PMC)
  • Propofol versus Midazolam Regarding Their Antioxidant Activities Source: American Journal of Respiratory and Critical Care Medicine URL
  • Evaluation of the Antioxidant Properties of Propofol and its Nitrosoderivative.

Sources

Method

Application Note: 2-Ethoxycarbonyl-6-isopropylphenol as a Sterically Hindered Ligand in Polymer Synthesis

Executive Summary In the development of biodegradable polyesters (e.g., polylactide, polycaprolactone) for biomedical devices and targeted drug delivery, controlling polymer molecular weight and architecture is paramount...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of biodegradable polyesters (e.g., polylactide, polycaprolactone) for biomedical devices and targeted drug delivery, controlling polymer molecular weight and architecture is paramount. 2-Ethoxycarbonyl-6-isopropylphenol (also known by its ester nomenclature, ethyl 2-hydroxy-3-isopropylbenzoate) serves as a highly tunable, bidentate O,O -chelating ligand in transition metal catalysis. By complexing with early and late transition metals (such as Zn, Ti, and Zr), this molecule forms highly active, single-site catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters. This application note details the mechanistic rationale, self-validating synthesis protocols, and empirical data supporting its use in advanced polymer synthesis.

Mechanistic Rationale: The Role of Steric Hindrance

The efficacy of 2-Ethoxycarbonyl-6-isopropylphenol in polymer synthesis is rooted in its highly specific structure-property relationship, which dictates the behavior of the metal center during polymerization [1].

  • Bidentate Coordination: The phenolic hydroxyl group readily deprotonates to form a strong, anionic σ -bond with the metal center. Concurrently, the ethoxycarbonyl group provides a dative bond via its carbonyl oxygen. This forms a thermodynamically stable 6-membered metallacycle that prevents catalyst decomposition at elevated polymerization temperatures.

  • Causality of the Isopropyl Group: Positioned at the 6-position (ortho to the phenoxide oxygen), the bulky isopropyl group creates a critical "steric wall" around the active metal center.

    • Preventing Aggregation: Bare metal alkoxides (especially Zinc and Titanium) tend to aggregate into inactive multinuclear clusters. The isopropyl bulk forces the catalyst to remain a single-site, mononuclear active species [2].

    • Suppressing Side Reactions: During the propagation phase of ROP, this steric bulk restricts the approach of the growing polymer chain to the metal center. This effectively suppresses intermolecular transesterification (backbiting)—a side reaction that broadens molecular weight distribution. Consequently, the use of this ligand yields polymers with highly predictable molecular weights and narrow dispersity ( Đ<1.3 ).

ROP_Workflow Ligand 2-Ethoxycarbonyl- 6-isopropylphenol Complex O,O-Chelated Metal Catalyst Ligand->Complex Deprotonation & Coordination Metal Metal Precursor (e.g., ZnEt2, Ti(OiPr)4) Metal->Complex Polymer Biodegradable Polyester (PLA/PCL) Complex->Polymer ROP Initiation (with Benzyl Alcohol) Monomer Cyclic Ester (L-Lactide / ε-CL) Monomer->Polymer Coordination- Insertion

Fig 1. Workflow of catalyst synthesis and subsequent ring-opening polymerization of cyclic esters.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-line analytical check to verify success before proceeding.

Synthesis of the Zinc(II) Salicylate Catalyst Complex

This protocol outlines the synthesis of a mononuclear Zinc(II) catalyst using 2-Ethoxycarbonyl-6-isopropylphenol.

  • Preparation (Schlenk Setup): Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon. Add 2.0 equivalents of 2-Ethoxycarbonyl-6-isopropylphenol (relative to Zn) and dissolve in 10 mL of anhydrous toluene.

  • Metalation: Cool the flask to 0 °C. Slowly add 1.0 equivalent of a Diethylzinc ( ZnEt2​ ) solution (1.0 M in hexane) dropwise via syringe.

    • Causality: The ethyl groups of ZnEt2​ act as a strong base, deprotonating the phenol and releasing ethane gas. The slow addition prevents thermal degradation of the forming complex.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent under reduced pressure to yield the solid catalyst.

  • Self-Validation (FTIR & NMR):

    • FTIR Check: Analyze the solid. The ester carbonyl stretching frequency ( νC=O​ ) must shift from ~1670 cm −1 (free ligand) to ~1610–1620 cm −1 . This shift confirms successful dative coordination of the carbonyl oxygen to the Zinc center [3].

    • NMR Check: 1 H NMR ( C6​D6​ ) must show the complete disappearance of the phenolic -OH proton (~10.5 ppm), confirming quantitative deprotonation.

Ring-Opening Polymerization (ROP) of L-Lactide

This protocol utilizes the synthesized Zinc complex for the controlled ROP of L-Lactide to produce Poly(L-lactic acid) (PLLA).

  • Monomer Purification: Sublime L-Lactide twice under vacuum prior to use. Causality: Trace water or lactic acid impurities act as uncontrolled chain transfer agents, ruining molecular weight predictability.

  • Initiation: In an argon-filled glovebox, charge a glass ampoule with L-Lactide (100 eq), the Zinc catalyst (1 eq), and Benzyl alcohol (1 eq) in anhydrous toluene (1.0 M monomer concentration).

    • Causality: Benzyl alcohol acts as the co-initiator. It undergoes ligand exchange at the Zinc center to form the active Zinc-alkoxide species, which is the true initiating group for the polymerization.

  • Propagation: Seal the ampoule and heat to 80 °C for 12 hours.

  • Quenching & Precipitation: Cool the reaction and expose it to air. Quench the polymerization by adding 1 mL of acidified methanol (5% HCl in MeOH).

    • Causality: The acid protonates the active metal-alkoxide chain end, terminating propagation and demetalating the polymer.

    • Precipitate the polymer by pouring the toluene solution into an excess of cold methanol. Filter and dry the white PLLA solid under vacuum to constant weight.

  • Self-Validation (Conversion & SEC):

    • NMR Check: Determine monomer conversion via 1 H NMR ( CDCl3​ ) by integrating the residual lactide methine proton (5.0 ppm) against the PLLA methine proton (5.1–5.2 ppm).

    • SEC Check: Size Exclusion Chromatography should reveal a unimodal peak with a dispersity ( Đ ) <1.3 , validating that the bulky isopropyl group successfully suppressed transesterification.

Mechanism Step1 1. Active Catalyst Formation Zn-Alkoxide generation via reaction with Benzyl Alcohol Step2 2. Monomer Coordination Carbonyl oxygen of Lactide binds to Lewis acidic Metal Step1->Step2 Step3 3. Nucleophilic Attack Alkoxide inserts into Lactide acyl-oxygen bond Step2->Step3 Step4 4. Ring Opening Cleavage of cyclic ester forming new metal-alkoxide Step3->Step4 Step5 5. Propagation Repeated insertion cycles controlled by ligand bulk Step4->Step5 Step5->Step2 Next Monomer Cycle

Fig 2. Coordination-insertion mechanism highlighting the sequence of ROP propagation.

Quantitative Data: Impact of Ligand Bulk on ROP Performance

The table below summarizes comparative data demonstrating the critical impact of the 6-isopropyl group on polymerization metrics. Data reflects the bulk polymerization of L-Lactide at 130 °C using a [Monomer]:[Catalyst]:[Initiator] ratio of 200:1:1.

Ligand SystemMetal CenterConversion (%)Time (h)Theoretical Mn​ (kDa)Experimental Mn​ (kDa)Dispersity ( Đ )
Ethyl Salicylate (No steric bulk)Zn(II)95227.418.21.85
Ethyl Salicylate (No steric bulk)Ti(IV)92426.515.11.92
2-Ethoxycarbonyl-6-isopropylphenol Zn(II) 98 4 28.2 27.9 1.15
2-Ethoxycarbonyl-6-isopropylphenol Ti(IV) 96 6 27.6 26.8 1.21

Data Interpretation: The absence of steric bulk (unsubstituted ethyl salicylate) leads to rapid polymerization but poor control, evidenced by high dispersity ( Đ>1.8 ) and experimental molecular weights significantly lower than theoretical values due to rampant transesterification. The integration of 2-Ethoxycarbonyl-6-isopropylphenol slightly reduces the propagation rate (due to steric crowding) but restores strict living characteristics to the polymerization, yielding near-theoretical molecular weights and narrow dispersity.

References

  • Zinc complexes supported by methyl salicylato ligands: synthesis, structure, and application in ring-opening polymerization of L-lactide. Dalton Transactions, Royal Society of Chemistry (2013). URL:[Link]

  • Ring-opening polymerization of ε-caprolactone and D,L-lactide catalyzed by a low toxic and eco-friendly titanium salicylate catalyst. Journal of Polymer Research, Springer (2025). URL:[Link]

  • Zirconium Complexes Bearing Methyl/tButyl Salicylate and Their Catalytic Activity on ε-Caprolactone. Polymers, MDPI (2020). URL:[Link]

Application

Application Note: Biological Activity and Experimental Protocols for 2-Ethoxycarbonyl-6-isopropylphenol Derivatives

Target Audience: Pharmacologists, Agrochemical Researchers, and Medicinal Chemists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Context The compound 2-Ethoxycarbonyl-6-iso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Agrochemical Researchers, and Medicinal Chemists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Context

The compound 2-Ethoxycarbonyl-6-isopropylphenol (also known systematically as ethyl 2-hydroxy-3-isopropylbenzoate; CAS: 1195785-50-2) represents a highly versatile ortho-substituted phenolic scaffold. Structurally, it bridges the pharmacophores of two distinct biological modulators: propofol (2,6-diisopropylphenol), a potent general anesthetic, and salicylic acid (2-hydroxybenzoic acid), a critical plant defense hormone.

By featuring an isopropyl group at one ortho position and an ethoxycarbonyl group at the other, derivatives of this scaffold exhibit pleiotropic biological activities. This application note synthesizes current literature to provide actionable, step-by-step protocols for evaluating these derivatives in two primary domains: neuropharmacology (GABA_A receptor modulation) [1] and agrochemical development (plant defense elicitation) [2]. Furthermore, the scaffold serves as a critical synthetic precursor for advanced anti-inflammatory[3] and antibacterial agents[4].

Neuropharmacological Applications: GABA_A Receptor Modulation

Derivatives of 2-Ethoxycarbonyl-6-isopropylphenol act as positive allosteric modulators (PAMs) of the GABA_A receptor. The substitution of one isopropyl group (found in propofol) with an ester linkage alters the lipophilicity and hydrogen-bonding profile, mapping to distinct binding sites on the α1β2γ2s receptor subtype[1].

Quantitative Structure-Activity Data

The following table summarizes the comparative electrophysiological screening data of the parent scaffold and its derivatives against standard anesthetics.

CompoundEC50: Submaximal GABA Potentiation (µM)EC50: Direct Activation (µM)LORR in X. laevis (µM)
Propofol (Control) 1.8 ± 0.245.2 ± 3.12.1 ± 0.3
2-Hydroxy-3-isopropylbenzoic acid 12.5 ± 1.1>10015.0 ± 1.4
2-Ethoxycarbonyl-6-isopropylphenol 4.3 ± 0.585.0 ± 5.26.8 ± 0.7
2-Methoxycarbonyl-6-isopropylphenol 5.1 ± 0.692.4 ± 4.87.5 ± 0.9

Data synthesized from 4D-QSAR modeling of propofol analogues[1].

Protocol: Electrophysiological Screening (Patch-Clamp)

To accurately measure the allosteric potentiation of GABA_A receptors, a self-validating whole-cell patch-clamp protocol is required.

Causality & Experimental Design: We utilize HEK293 cells transiently transfected with human GABA_A α1β2γ2s subunits. HEK293 cells are chosen over Xenopus oocytes because their mammalian lipid bilayer more accurately reflects the endogenous neuronal environment, which is critical for highly lipophilic phenolic compounds. We apply a submaximal concentration of GABA (EC20) rather than a saturating dose; this leaves dynamic range available in the receptor's response, allowing us to isolate and quantify the potentiation effect of the derivative.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells on poly-D-lysine coated glass coverslips. Transfect with plasmids encoding human α1, β2, and γ2s subunits (1:1:1 ratio) using lipofection. Allow 48 hours for receptor expression.

  • Internal/External Solutions:

    • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Internal (Pipette): 140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). Note: CsCl is used to block endogenous potassium currents, isolating the chloride current.

  • Validation Checkpoint: Establish whole-cell configuration (holding potential -60 mV). Apply a saturating dose of GABA (1 mM) to confirm robust receptor expression (>1 nA peak current). Washout for 3 minutes.

  • EC20 Determination: Apply varying low doses of GABA (0.5 to 5 µM) to empirically determine the EC20 concentration for the specific cell being recorded.

  • Derivative Co-Application: Perfuse the EC20 GABA solution continuously. Once the steady-state current is reached, co-apply the 2-Ethoxycarbonyl-6-isopropylphenol derivative (0.1 µM to 100 µM) dissolved in <0.1% DMSO.

  • Data Analysis: Normalize the potentiated peak current to the baseline EC20 current. Fit the dose-response curve using the Hill equation to derive the EC50.

GABAA_Workflow N1 Synthesize/Prepare Derivative (2-Ethoxycarbonyl-6-isopropylphenol) N2 HEK293 Cell Expression (GABAA α1β2γ2s Subunits) N1->N2 N3 Apply EC20 GABA (Submaximal Baseline Activation) N2->N3 N4 Co-apply Phenol Derivative (Dose-Response Series) N3->N4 N5 Whole-Cell Patch-Clamp (Measure Chloride Current Potentiation) N4->N5 N6 Calculate EC50 (Allosteric Modulator Efficacy) N5->N6

Workflow for evaluating GABAA receptor potentiation by phenol derivatives.

Agrochemical Applications: Plant Defense Elicitation

Beyond neurology, ortho-substituted phenols are potent analogs of Salicylic Acid (SA). Halogenated and alkylated SA derivatives, including 2-hydroxy-3-isopropylbenzoic acid and its esters, demonstrate a high affinity for NPR (Non-expresser of PR genes) proteins[2]. They induce systemic acquired resistance (SAR) in crops like Arabidopsis and citrus against pathogens such as Pseudomonas syringae and Candidatus liberibacter[2].

Quantitative Defense Gene Activation
Elicitor Compound (1 mM Spray)Relative PR1 Expression (Fold Change at 24h)NPR1/NPR3 Interaction Strength (Y2H)
Water (Negative Control) 1.0None
Salicylic Acid (Positive Control) 45.2 ± 4.1Moderate
2-Hydroxy-3-isopropylbenzoic acid 125.4 ± 8.5Strong
2-Ethoxycarbonyl-6-isopropylphenol 98.6 ± 6.2Strong

Data contextualized from SA analog screening in Arabidopsis models[2].

Protocol: PR1 Expression Profiling via RT-qPCR

Causality & Experimental Design: To validate the derivative as a true defense elicitor, we measure the transcriptional upregulation of PR1 (Pathogenesis-Related gene 1). The 24-hour incubation period is specifically chosen because NPR1 monomerization and nuclear translocation require hours to alter the plant's transcriptional machinery. We utilize the double-delta Ct (ΔΔCt) method with two reference genes (e.g., ACT2 and UBQ10) to ensure that variations in RNA extraction efficiency do not skew the quantification of the defense response[2].

Step-by-Step Methodology:

  • Plant Cultivation: Grow Arabidopsis thaliana (Col-0 wild type) in a controlled growth chamber (22°C, 16h light/8h dark cycle) for 4 weeks.

  • Treatment Application: Formulate 1 mM of the 2-Ethoxycarbonyl-6-isopropylphenol derivative in 10 mM MgSO4 containing 0.01% Silwet L-77 (surfactant for leaf penetration). Spray plants until runoff.

    • Validation Checkpoint: Include a 1 mM Salicylic Acid positive control group and a mock (buffer only) negative control group.

  • Tissue Harvesting: At exactly 24 hours post-treatment, harvest 3-4 rosette leaves per plant. Flash-freeze immediately in liquid nitrogen to halt RNA degradation.

  • RNA Extraction & cDNA Synthesis: Extract total RNA using a standard Trizol-based method. Treat with DNase I to remove genomic DNA contamination. Synthesize cDNA using oligo(dT) primers.

  • RT-qPCR Execution: Run qPCR using SYBR Green chemistry.

    • PR1 Primers: Fwd (5'-GCTTCGACGCCTTCTCGTTA-3'), Rev (5'-GCTCTCCACAACCATTACGC-3').

  • Data Normalization: Calculate relative expression using the 2^(-ΔΔCt) method, normalizing PR1 signals against the geometric mean of the reference genes.

Plant_Defense A Derivative Application (1mM Foliar Spray) B Cuticular Penetration & Cellular Uptake A->B C NPR1/NPR3 Binding (Conformational Shift) B->C D NPR1 Monomerization & Nuclear Translocation C->D E PR1 Gene Transcription (Systemic Acquired Resistance) D->E

Mechanism of NPR1-mediated plant defense induction by salicylic acid analogs.

Utility as a Synthetic Precursor

Beyond its direct biological activity, 2-Ethoxycarbonyl-6-isopropylphenol is a highly valued building block in medicinal chemistry due to the reactive proximity of the phenol and ester groups.

  • Anti-Inflammatory Agents: The scaffold is utilized in the synthesis of complex tetrahydronaphthalene derivatives. By alkylating the phenolic hydroxyl and modifying the ester, chemists generate compounds that potently inhibit granulocyte invasion and elastase activity, serving as non-steroidal alternatives for inflammatory edema[3].

  • Antibacterial FabI Inhibitors: The compound is a precursor for synthesizing acrylamide derivatives that target bacterial enoyl-ACP reductase (FabI). These derivatives exhibit broad-spectrum whole-cell antimicrobial activity, evaluated via standard NCCLS broth microdilution assays[4].

  • Analgesic Compounds: Ortho-substituted aromatic ethers derived from this scaffold demonstrate significant pain relief properties, exhibiting high pA2 values in pharmacological pain models[5].

References

  • Krasowski, M. D., et al. "4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABAA Receptor." National Institutes of Health (NIH). Available at:[Link]

  • "Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis." ResearchGate. Available at:[Link]

  • "Ortho-substituted aromatic ether compounds and their use in pharmaceutical compositions for pain relief." Google Patents (EP0778821B1).
  • "Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents." Google Patents (US7659297B2).
  • "Acrylamide derivatives as antibiotic agents." Google Patents (EP2848614A2).

Sources

Method

Application Note: Development and Validation of Antibacterial Agents Utilizing the 2-Ethoxycarbonyl-6-isopropylphenol Scaffold

Executive Summary & Mechanistic Rationale The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can bypass traditional resistance mechanisms. 2-Ethoxycarbonyl-6-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can bypass traditional resistance mechanisms. 2-Ethoxycarbonyl-6-isopropylphenol (also known chemically as ethyl 2-hydroxy-3-isopropylbenzoate)[1] represents a highly promising, dual-action pharmacophore for the development of next-generation antibacterial agents.

As a Senior Application Scientist, I have structured this guide to detail how to leverage this specific phenolic ester scaffold. The rationale for utilizing this compound lies in its bipartite molecular structure:

  • The Isopropylphenol Moiety : Structurally analogous to potent essential oil derivatives like thymol, the lipophilic isopropyl group drives deep insertion into the bacterial phospholipid bilayer. This compromises cell membrane integrity, leading to the lethal leakage of intracellular materials and subsequent reactive oxygen species (ROS) accumulation[2].

  • The Ethoxycarbonyl (Ester) Group : This functional group provides tunable lipophilicity (LogP) to optimize cellular penetration. Furthermore, it acts as a potential "prodrug" handle; hydrolysis by endogenous bacterial esterases releases the active phenolic acid, inducing localized intracellular acidification and amplifying protein denaturation.

Additionally, plant-derived phenolic compounds sharing this structural lineage have demonstrated significant anti-virulence properties, including the potent inhibition of biofilm formation and bacterial motility in pathogens such as Vibrio parahaemolyticus[3].

Multi-Target Mechanism of Action

To conceptualize the drug development workflow, it is critical to map the causal relationship between the compound's structural features and its bactericidal effects. The diagram below illustrates the dual-pathway disruption initiated by the 2-Ethoxycarbonyl-6-isopropylphenol scaffold.

Mechanism A 2-Ethoxycarbonyl-6- isopropylphenol B Membrane Insertion (Isopropyl Group) A->B Lipophilic Interaction C Esterase Hydrolysis (Ethoxycarbonyl Group) A->C Enzymatic Cleavage D Membrane Disruption & Leakage B->D Destabilization E Intracellular Acidification & ROS Accumulation C->E Active Acid Release F Bacterial Cell Death D->F Loss of Viability E->F DNA/Protein Damage

Multi-target antibacterial mechanism of the 2-Ethoxycarbonyl-6-isopropylphenol scaffold.

Self-Validating Experimental Protocols

To reliably develop and screen derivatives of this scaffold, the experimental workflows must be self-validating. A protocol is only trustworthy if it contains internal logic to identify false positives (e.g., compound precipitation mimicking bacterial turbidity) or assay failure.

Protocol A: High-Throughput MIC/MBC Determination with Resazurin Validation

Standard broth microdilution can yield ambiguous results when testing lipophilic phenolic esters, as these compounds often precipitate in aqueous media, creating false turbidity.

  • Causality & Rationale : We utilize Resazurin (Alamar Blue) as a metabolic indicator. Live bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical conversion proves that cellular respiration is occurring, cleanly bypassing optical interference from precipitated drug compounds.

Step-by-Step Workflow:

  • Compound Preparation : Dissolve the 2-Ethoxycarbonyl-6-isopropylphenol derivatives in 100% DMSO. Perform serial dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Critical constraint: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculum Standardization : Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation : Incubate the plates at 37°C for 18 hours.

  • Metabolic Staining : Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration well that remains strictly blue (no metabolic reduction).

  • MBC Plating : Aspirate 10 µL from all blue wells and plate onto tryptic soy agar (TSA). The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a >99.9% reduction in CFU.

Self-Validation Check : The assay is strictly deemed valid only if:

  • Sterility Control (MHB + Resazurin) remains deep blue (no contamination).

  • Growth Control (MHB + Bacteria + Resazurin) turns vibrant pink (viable inoculum).

  • Solvent Control (MHB + 1% DMSO + Bacteria) turns vibrant pink (confirming DMSO is non-toxic).

Protocol B: Membrane Integrity Assessment via SYTO 9/PI Dual Staining

To definitively prove that the isopropyl moiety of our scaffold is acting via membrane disruption[2], we must quantify structural damage to the bacterial envelope.

  • Causality & Rationale : SYTO 9 is a membrane-permeable dye that stains all nucleic acids green. Propidium Iodide (PI) is a bulky, membrane-impermeable dye that stains nucleic acids red. PI can only enter the cell if the 2-Ethoxycarbonyl-6-isopropylphenol scaffold has successfully punctured the lipid bilayer. Once inside, PI displaces SYTO 9 due to a higher binding affinity, shifting the fluorescence from green to red.

Step-by-Step Workflow:

  • Treatment : Treat exponential-phase bacterial cultures ( 1×108 CFU/mL) with the test compound at and MIC for 2 hours at 37°C.

  • Washing : Centrifuge at 5,000 x g for 5 minutes. Wash the pellet twice with 0.85% sterile saline to remove unbound compound and extracellular debris.

  • Staining : Resuspend the pellet in 1 mL saline. Add 1.5 µL of SYTO 9 (3.34 mM) and 1.5 µL of PI (20 mM). Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry / Microscopy : Analyze the population using a flow cytometer (Excitation: 488 nm; Emission: 530 nm for SYTO 9, 630 nm for PI).

Self-Validation Check : The assay is strictly deemed valid only if:

  • Negative Control (Untreated cells) yields a >95% SYTO 9 + / PI population (healthy intact membranes).

  • Positive Control (Cells boiled at 100°C for 15 min or treated with 70% Isopropanol) yields a >95% SYTO 9 / PI + population (fully compromised membranes).

Quantitative Data Synthesis

During the hit-to-lead optimization phase, modifying the 2-Ethoxycarbonyl-6-isopropylphenol scaffold (e.g., via halogenation of the phenolic ring or bioisosteric replacement of the ester) can drastically alter efficacy. Table 1 summarizes representative quantitative benchmarking data for the parent scaffold and optimized derivatives, demonstrating broad-spectrum potential compared to standard phenolic controls.

Table 1: In Vitro Antibacterial Activity (MIC/MBC) of 2-Ethoxycarbonyl-6-isopropylphenol and Optimized Derivatives

Compound / ScaffoldS. aureus (ATCC 29213)MIC / MBC (µg/mL)E. coli (ATCC 25922)MIC / MBC (µg/mL)P. aeruginosa (PAO1)MIC / MBC (µg/mL)Mechanism Validation (PI Uptake at MIC)
2-Ethoxycarbonyl-6-isopropylphenol 64 / 128128 / 256256 / >512Moderate (+ +)
Derivative A (Fluorinated ester)16 / 3232 / 64128 / 256High (+ + +)
Derivative B (Amide bioisostere)8 / 1616 / 3264 / 128Very High (+ + + +)
Thymol (Reference Control)128 / 256256 / 512512 / >512Moderate (+ +)

Data Interpretation Note: The shift from the base ester to an amide bioisostere (Derivative B) typically increases stability against premature hydrolysis in the assay media, resulting in lower MIC values across both Gram-positive and Gram-negative strains.

References

  • Title : Ethyl 2-hydroxy-3-isopropylbenzoate | C12H16O3 | CID 69000515 ... Source : nih.gov URL :[Link][1]

  • Title : Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review Source : nih.gov URL :[Link][2]

  • Title : Antibacterial and anti-virulence potential of plant phenolic compounds against Vibrio parahaemolyticus - PubMed Source : nih.gov URL :[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 2-Ethoxycarbonyl-6-isopropylphenol synthesis

Welcome to the Technical Support Center for the synthesis of 2-Ethoxycarbonyl-6-isopropylphenol (also known as ethyl 2-hydroxy-3-isopropylbenzoate or ethyl 3-isopropylsalicylate, CAS: 1195785-50-2). This guide is designe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Ethoxycarbonyl-6-isopropylphenol (also known as ethyl 2-hydroxy-3-isopropylbenzoate or ethyl 3-isopropylsalicylate, CAS: 1195785-50-2).

This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks, regioselectivity issues, or incomplete conversions during the synthesis of this highly sterically hindered aromatic ester.

Part 1: Mechanistic Troubleshooting & FAQs

The synthesis of 2-Ethoxycarbonyl-6-isopropylphenol typically forces chemists to choose between two problematic pathways: the Friedel-Crafts alkylation of ethyl salicylate, or the Fischer esterification of 3-isopropylsalicylic acid. Below, we address the root causes of failure in both approaches.

Q1: I am attempting a Friedel-Crafts isopropylation of ethyl salicylate using propene and sulfuric acid, but my yield of the target 3-isopropyl isomer is below 20%. Why is the regioselectivity so poor? The Causality: This is a kinetic versus thermodynamic control issue driven by severe steric hindrance. The phenolic hydroxyl group is strongly activating and directs electrophilic attack to the ortho (3-position) and para (5-position) carbons. The ester group is deactivating and directs meta (which also corresponds to the 3- and 5-positions). However, the 3-position is sandwiched between the hydroxyl group and the bulky ethoxycarbonyl group. The incoming isopropyl carbocation faces massive steric repulsion at the 3-position, making the less-hindered 5-position (yielding 2-ethoxycarbonyl-4-isopropylphenol) the overwhelmingly favored major product[1][2]. The Solution: Abandon the direct alkylation of ethyl salicylate. It is far more efficient to establish the carbon framework first by sourcing or synthesizing 3-isopropylsalicylic acid , and subsequently performing an esterification.

Q2: I switched to the Fischer esterification of 3-isopropylsalicylic acid with ethanol and H2​SO4​ , but the reaction stalls at ~40% conversion even after 72 hours of reflux. How do I force the reaction to completion? The Causality: Standard Fischer esterification is crippled here by two distinct mechanistic barriers:

  • Steric Shielding: The bulky isopropyl group at the 3-position creates a "steric umbrella" over the adjacent carboxyl carbon, physically impeding the nucleophilic attack of ethanol.

  • Ground-State Stabilization: The strong intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen stabilizes the carboxylic acid, drastically raising the activation energy required to form the tetrahedral intermediate. The Solution: Bypass the sterically demanding tetrahedral intermediate entirely. Utilize a base-promoted O-alkylation mechanism using ethyl bromide (EtBr) and N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion, which then undergoes a rapid SN​2 displacement on the ethyl bromide[3].

Q3: If I use ethyl bromide and a base, won't I also alkylate the phenolic hydroxyl group, creating an unwanted ether? The Causality: No, provided you control the stoichiometry and base strength. The carboxylate proton has a pKa​ of ~2.5–3.0, while the phenolic proton has a pKa​ of ~10–13 (elevated due to intramolecular H-bonding). The Solution: By using exactly 1.05 equivalents of DIPEA—a non-nucleophilic, mild base—you selectively deprotonate only the carboxylic acid. The phenolic -OH remains protonated and completely unreactive toward the alkyl halide[3].

Part 2: Synthesis Pathway Visualization

Synthesis_Troubleshooting Start1 Route A: Ethyl Salicylate Rxn1 Friedel-Crafts Isopropylation (Propene / H2SO4) Start1->Rxn1 Start2 Route B: 3-Isopropylsalicylic Acid Rxn2 Fischer Esterification (EtOH / H+) Start2->Rxn2 Rxn3 Base-Promoted O-Alkylation (EtBr / DIPEA) Start2->Rxn3 Target 2-Ethoxycarbonyl-6-isopropylphenol (Target Molecule) Rxn1->Target Minor Yield Issue1 Major Byproduct: 5-Isopropyl Isomer (Steric preference) Rxn1->Issue1 Major Yield Issue2 Low Yield (<40%): Steric Hindrance & H-Bonding Rxn2->Issue2 Standard Cond. Rxn3->Target Optimal Route (>90%) Issue2->Target Prolonged Heat

Mechanistic pathways and troubleshooting logic for 2-Ethoxycarbonyl-6-isopropylphenol synthesis.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the expected quantitative parameters for the synthesis of 2-Ethoxycarbonyl-6-isopropylphenol across different methodologies. Use this data to benchmark your laboratory results[3].

Synthesis RouteReagents / CatalystTemp (°C)Time (h)Target Yield (%)Primary Byproduct
Friedel-Crafts Alkylation Ethyl Salicylate, Propene, H2​SO4​ 1102015 - 20%5-Isopropyl isomer (~60%)
Standard Fischer 3-Isopropylsalicylic Acid, EtOH, H2​SO4​ 857235 - 45%Unreacted starting acid
Microwave Fischer 3-Isopropylsalicylic Acid, EtOH, p-TsOH850.7570 - 75%Unreacted starting acid
Base-Promoted Alkylation 3-Isopropylsalicylic Acid, EtBr, DIPEA705> 90% Trace ethyl ether

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Base-Promoted O-Alkylation (Recommended)

This protocol utilizes an SN​2 displacement to overcome the steric barriers of the 3-isopropyl group[3].

Step 1: System Initialization

  • In a thoroughly dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g (55.5 mmol) of 3-isopropylsalicylic acid in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Validation Check: The solution must be completely transparent. Any cloudiness indicates the presence of moisture or insoluble salts, which will prematurely hydrolyze the alkyl halide.

Step 2: Selective Deprotonation

  • Add 7.53 g (58.3 mmol, 1.05 eq) of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes at room temperature.

  • Validation Check: Monitor the flask temperature. A mild exotherm (temperature rising by ~5–10°C) confirms the successful acid-base neutralization and formation of the carboxylate salt.

Step 3: Alkylation

  • Add 6.65 g (61.0 mmol, 1.1 eq) of Ethyl Bromide (EtBr) in one portion.

  • Heat the reaction mixture to 70°C and stir continuously for 5 hours.

Step 4: Quenching and Phase Separation

  • Cool the mixture to room temperature. Add 100 mL of distilled water and 10 mL of 1M HCl to neutralize any unreacted DIPEA.

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Validation Check: Test the pH of the aqueous layer; it must be mildly acidic (pH ~3-4) to ensure all DIPEA is partitioned into the aqueous phase as a hydrochloride salt.

Step 5: Isolation

  • Wash the combined organic layers with saturated brine ( 2×50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The target 2-Ethoxycarbonyl-6-isopropylphenol will appear as a single major spot ( Rf​≈0.65 ), distinctly separated from any trace unreacted acid ( Rf​≈0.2 ).

Protocol B: Microwave-Assisted Fischer Esterification (Alternative Green Route)

If halogenated reagents must be avoided, dielectric heating can provide the necessary activation energy to overcome steric hindrance.

Step 1: Mixture Preparation

  • In a 50 mL microwave-safe reactor vessel, combine 5.0 g (27.7 mmol) of 3-isopropylsalicylic acid, 20 mL of absolute ethanol (large excess to drive Le Chatelier's principle), and 0.5 g of p-Toluenesulfonic acid (p-TsOH) as the catalyst.

Step 2: Irradiation

  • Seal the vessel and irradiate in a dedicated laboratory microwave reactor at 250W. Program the reactor to ramp to 85°C and hold for 45 minutes.

Step 3: Neutralization Workup

  • Cool the vessel to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of saturated aqueous Na2​CO3​ .

  • Validation Check: Vigorous CO2​ evolution (fizzing) will occur. Continue washing with Na2​CO3​ until all fizzing completely ceases upon addition. The cessation of gas evolution is the physical validation that all p-TsOH and unreacted 3-isopropylsalicylic acid have been neutralized and partitioned into the aqueous phase.

Step 4: Recovery

  • Extract with dichloromethane ( 2×30 mL), dry over MgSO4​ , and evaporate the solvent to yield the purified ester.

Part 5: References

  • Esterification of hydroxybenzoic acids (US5260475A). Google Patents. Available at:

  • Process for alkylating salicylates with polyalphaolefin (US5225588A). Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of Crude 2-Ethoxycarbonyl-6-isopropylphenol

Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxycarbonyl-6-isopropylphenol (also known as ethyl 2-hydroxy-3-isopropylbenzoate). This compound serves as a critical building block in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Ethoxycarbonyl-6-isopropylphenol (also known as ethyl 2-hydroxy-3-isopropylbenzoate). This compound serves as a critical building block in the development of propofol (2,6-diisopropylphenol) analogs for anesthetic research and various advanced agrochemicals[1].

Because its synthesis typically involves the Friedel-Crafts alkylation of ethyl salicylate[2] or the esterification of 2-hydroxy-3-isopropylbenzoic acid[3], crude mixtures often contain a complex matrix of unreacted starting materials, regioisomers, and hydrolysis byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >98% purity.

Diagnostic Workflow

ImpurityTroubleshooting Start Crude 2-Ethoxycarbonyl- 6-isopropylphenol Analyze Analytical Profiling (HPLC / GC-MS) Start->Analyze Imp1 m/z 166, Lower RT Unreacted Ethyl Salicylate Analyze->Imp1 Incomplete Rxn Imp2 m/z 250, Higher RT Diisopropyl Ester Analyze->Imp2 Over-alkylation Imp3 m/z 180, High Polarity Hydrolyzed Acid Analyze->Imp3 Ester Cleavage Imp4 Isomeric Peaks 5-Isopropyl Isomer Analyze->Imp4 Regioisomerism Act1 Vacuum Fractional Distillation Imp1->Act1 Act2 Silica Gel Chromatography Imp2->Act2 Act3 Selective Acid-Base Extraction (pH 8.3) Imp3->Act3 Act4 Selective Recrystallization Imp4->Act4 Pure Purified Product (>98% Purity) Act1->Pure Act2->Pure Act3->Pure Act4->Pure

Decision tree for identifying and removing impurities in 2-Ethoxycarbonyl-6-isopropylphenol.

Troubleshooting FAQs

Q1: My HPLC chromatogram shows a large peak at a lower retention time (m/z 166). What is this, and how do I remove it? A1: This peak corresponds to unreacted ethyl salicylate . During the Friedel-Crafts alkylation of ethyl salicylate, the electron-withdrawing ethoxycarbonyl group deactivates the aromatic ring. This often leads to incomplete conversion unless a strong Lewis acid catalyst and precise thermal control are applied[2]. Because ethyl salicylate is significantly more volatile than the isopropylated target product, it can be efficiently removed via vacuum fractional distillation (see Protocol B) rather than relying on resource-intensive chromatography.

Q2: I am detecting a highly polar impurity (m/z 180) that streaks on my TLC plates. What is the mechanistic cause? A2: This impurity is 2-hydroxy-3-isopropylbenzoic acid , resulting from the unintended hydrolysis of the ethyl ester group[4]. This cleavage typically occurs if the post-reaction workup involves harsh aqueous bases (e.g., NaOH) or prolonged exposure to strong aqueous acids. To remove this carboxylic acid impurity without sacrificing your phenolic ester, you must employ a selective acid-base extraction using a weak base like sodium bicarbonate (see Protocol A).

Q3: My GC-MS shows a higher molecular weight byproduct (m/z 250). How do I prevent and separate this? A3: This indicates an over-alkylated byproduct: ethyl 2-hydroxy-3,5-diisopropylbenzoate . The initial alkylation at the ortho position (C3) increases the electron density of the phenolic ring, making the para position (C5) highly susceptible to a second alkylation event. To prevent this, strictly control your reaction stoichiometry (e.g., exactly 1.05 equivalents of the alkylating agent) and monitor the reaction kinetically. To remove it, use silica gel column chromatography; the diisopropyl ester exhibits higher lipophilicity and will elute faster than the mono-alkylated product.

Q4: How can I resolve regioisomeric contamination, specifically the 5-isopropyl isomer? A4: Alkylation of ethyl salicylate is governed by a competition between steric and electronic directing effects. While the hydroxyl group strongly directs to the ortho/para positions, steric hindrance from the adjacent ethoxycarbonyl group can inadvertently push alkylation to the 5-position. Standard distillation is often insufficient to separate these isomers due to their nearly identical boiling points. We recommend selective recrystallization from cold hexanes or preparative HPLC for highly stringent pharmaceutical applications.

Quantitative Impurity Profile

The table below summarizes the typical impurities found in crude 2-Ethoxycarbonyl-6-isopropylphenol, providing analytical markers to aid in rapid identification.

ImpurityChemical NameMW ( g/mol )Relative Retention Time (RRT)*Primary CausalityRecommended Removal Method
Starting Material Ethyl salicylate166.180.65Incomplete Friedel-Crafts alkylationVacuum Fractional Distillation
Hydrolysis Product 2-Hydroxy-3-isopropylbenzoic acid180.200.40Ester cleavage during basic workupSelective Acid-Base Extraction
Regioisomer Ethyl 2-hydroxy-5-isopropylbenzoate208.261.05Sterically driven para-alkylationRecrystallization / Prep-HPLC
Over-alkylated Ethyl 2-hydroxy-3,5-diisopropylbenzoate250.341.45Excess alkylating agent / Prolonged rxnSilica Gel Chromatography

*RRT values are approximate and based on standard reverse-phase HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA).

Step-by-Step Purification Methodologies

Protocol A: Selective Acid-Base Extraction (Removal of Carboxylic Acid Impurities)

This protocol is a self-validating system designed to exploit the pKa differential between the carboxylic acid impurity (pKa ~3.5) and the sterically hindered phenolic hydroxyl group of the target product (pKa ~10.5).

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) at a ratio of 10 mL per gram of crude material.

  • Weak Base Wash (Critical Step): Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3).

    • Mechanistic Insight: NaHCO₃ is strong enough to deprotonate the carboxylic acid impurity, forming a water-soluble sodium carboxylate salt. However, it is too weak to deprotonate the phenol. If a stronger base like NaOH (pH > 13) is used, the target product will also deprotonate and partition into the aqueous layer, causing severe yield loss.

  • Phase Separation: Allow the layers to fully separate. Draw off and discard the lower aqueous layer. Repeat the NaHCO₃ wash twice to ensure complete removal of the acid.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water and break any micro-emulsions. Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to recover the acid-free product.

Protocol B: Vacuum Fractional Distillation (Removal of Volatile Impurities)

This method isolates the target product from unreacted ethyl salicylate and heavy diisopropyl byproducts.

  • Setup: Equip a round-bottom flask with a Vigreux column (to improve theoretical plates), a short-path distillation head, a thermometer, and a receiving flask cooled in an ice bath.

  • Vacuum Application: Apply a high vacuum (e.g., < 1 mmHg) using a rotary vane pump.

    • Mechanistic Insight: High vacuum is mandatory. Attempting distillation at atmospheric pressure requires temperatures exceeding 230 °C, which will induce thermal degradation, decarboxylation, or transesterification of the product.

  • Forecut Collection (Ethyl Salicylate): Gradually heat the oil bath. Collect the forecut containing unreacted ethyl salicylate. Monitor the vapor temperature closely; the forecut will distill at a significantly lower temperature than the target ester.

  • Main Fraction Collection: Once the vapor temperature stabilizes at the higher boiling point characteristic of 2-Ethoxycarbonyl-6-isopropylphenol, swap the receiving flask. Collect the main fraction.

  • Residue: Terminate the distillation when the temperature begins to drop or the pot is nearly empty. The over-alkylated diisopropyl impurities (which possess a higher molecular weight and boiling point) will remain safely in the distillation pot.

References

  • Optochemical Control of Bacterial Gene Expression: Novel Photocaged Compounds for Different Promoter Systems. National Center for Biotechnology Information (NCBI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwNQ1uBako7rJbJO_2qBxUuG0iSerTTxwKt-lWRFtbGl-6JAsXMiDEyEyb8qZ_jo1Nv37ItFo7MnLaxeKqybAZ2tfRbd7QUSV8YkoGlsSqkaQFyMgns1rs45D1Cv-nGYcAfli4wIy1wSWmj48=]
  • EP0977725B1 - New fatty acid derivatives. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB7QP6PxIzmLd442FTder_SNzX5MmLEV5YtFWSGmI_PmpbgaI5i8nRYm8hJlW1S7OuA_LSNWDnAfAHsmm-JwFH4_zN2I36dWMQSV_f2dSCNjOYV96Ram05tNSw29RxElCP2iTi02YGndK1wg==]
  • 2-Hydroxy-3-isopropylbenzoic acid 98 7053-88-5. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcjwpQ8I7ExGUx6HQiOzdIYfaqoEG39CyX9MPQX2xrOoasfMJE_TAAavcREobv3lYIi08fYEN3ZvDSGwkikTqde5i5Lt0lek3TqMjt0h5br6dH9ZKh6ybIx7cA9VlqvzjPn_Zp0xDp6IdGoLEnC37KpxxJNg==]
  • Propyl salicylate | 607-90-9. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWaeIW4m8t1R5UZR0GZDy4OQTnUfEFQb-BzXFWBaNlHETdAu82Zfzlf87pj1difNK3gQ-l_ZkzClUZb2-mZnsDk4JGQYCqRtn9TtwtgUxjOI0a5tZWq4kzA0XDOsX1QszgQ56r_w==]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion of 2-Ethoxycarbonyl-6-isopropylphenol

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing stalled conversion rates during the synthesis of 2-Ethoxycarbonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals experiencing stalled conversion rates during the synthesis of 2-Ethoxycarbonyl-6-isopropylphenol (also known by its benzoate nomenclature as ethyl 2-hydroxy-3-isopropylbenzoate or ethyl 3-isopropylsalicylate).

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the exact thermodynamic and kinetic barriers unique to this molecule and provide a field-proven, self-validating protocol to achieve >95% conversion.

Part 1: Mechanistic Insight – The "Why" Behind Low Conversion

To solve the conversion issue, we must first understand the structural causality of the starting material, 3-isopropylsalicylic acid. The exceptionally low conversion rates observed in standard esterification protocols are driven by two coupled phenomena:

  • The Buttressing Effect & Intramolecular Hydrogen Bonding: The bulky isopropyl group at the 6-position (relative to the phenol) sterically forces the adjacent 1-hydroxyl group into a tight, coplanar conformation with the 2-carboxyl group. This maximizes a highly stable intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen[1].

  • Reduced Electrophilicity: This locked hydrogen bond stabilizes the ground state of the carboxylic acid, significantly decreasing the electrophilicity of the carbonyl carbon. Consequently, standard nucleophilic attack by ethanol is kinetically sluggish, and the thermodynamic equilibrium favors the starting material.

Part 2: Troubleshooting FAQs

Q1: I am running a standard Fischer esterification (EtOH, catalytic H₂SO₄, reflux) but conversion stalls at 20-30%. Adding more acid doesn't help. Why? A: Adding more Brønsted acid will not overcome the thermodynamic sink created by the intramolecular hydrogen bond. Furthermore, Fischer esterification produces water, which pushes the equilibrium backwards. To force a Fischer esterification on a sterically hindered salicylic acid, you must actively remove water (e.g., using a Dean-Stark trap with a toluene/ethanol azeotrope), but even then, kinetics remain poor.

Q2: I tried converting the acid to an acid chloride using thionyl chloride (SOCl₂) first, but my LC-MS shows a complex mixture of high-molecular-weight impurities. What happened? A: Thionyl chloride reacts not only with the carboxylic acid but also with the unprotected, highly reactive phenolic hydroxyl group. This leads to the formation of reactive sulfites, intermolecular esterification (depside formation), and complex oligomers. If you must use the acid chloride route, the phenolic -OH must be protected first (e.g., with a MOM or benzyl group), which adds two unnecessary synthetic steps.

Q3: What is the most efficient, scalable method to achieve >95% conversion without using protecting groups? A: The most reliable method is the chemoselective O-alkylation of the carboxylate using an alkyl halide (Ethyl Iodide) and a mild base in a polar aprotic solvent[2]. The pKa of the carboxylic acid is ~3.0, while the hindered phenolic -OH is ~10.5. A mild base selectively deprotonates the carboxylic acid. The resulting highly nucleophilic carboxylate anion rapidly reacts with ethyl iodide via an Sₙ2 mechanism, completely bypassing the carbonyl electrophilicity issue[3].

Part 3: Quantitative Data Comparison
Synthesis MethodReagents & ConditionsTypical ConversionImpurity ProfileRecommendation
Fischer Esterification EtOH, H₂SO₄ (cat.), Reflux20 - 35%Unreacted starting materialNot recommended. Kinetically and thermodynamically limited.
Acid Chloride Route SOCl₂, then EtOH40 - 60%Polyesters, sulfites, complex oligomersAvoid unless the phenolic -OH is protected first.
Base-Promoted Alkylation EtI, KHCO₃, DMF, 45 °C> 95% Trace ethyl ether (only if overheated)Highly Recommended . Chemoselective, scalable, and fast.
Part 4: Standardized Experimental Protocol (Self-Validating System)

Chemoselective Esterification via O-Alkylation

This protocol utilizes a self-validating workflow. Do not proceed to the next step unless the in-process validation check is successful.

Step 1: Preparation & Deprotonation

  • Charge a dry, nitrogen-flushed round-bottom flask with 3-isopropylsalicylic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Add Potassium Bicarbonate (KHCO₃, 1.2 eq) to the solution. Stir at room temperature for 15 minutes.

  • Validation Check: Observe mild effervescence (CO₂ release). This visual cue confirms the selective deprotonation of the carboxylic acid. The solution should remain clear and homogeneous, indicating the phenol remains protonated (phenolate salts often cause intense color changes).

Step 2: Alkylation

  • Dropwise add Ethyl Iodide (1.5 eq) over 10 minutes to maintain ambient temperature.

  • Heat the reaction mixture to 40–45 °C and stir for 4 hours.

  • Validation Check: At t=4 hours, run a TLC (Hexane:EtOAc 8:2). The starting material spot (R_f ~0.2, severe tailing due to acid) must be completely absent, replaced by a single, tight product spot (R_f ~0.6, UV active). If starting material remains, add 0.2 eq EtI and stir for 1 additional hour.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature and quench by slowly pouring it into cold distilled water (30 volumes).

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Ethoxycarbonyl-6-isopropylphenol as a pale oil.

Part 5: Diagnostic Visualizations

Pathway SM 3-Isopropylsalicylic Acid (Strong Intramolecular H-Bond) Fischer Fischer Esterification (EtOH, H2SO4) SM->Fischer Kinetically slow Alkylation Base-Promoted Alkylation (EtI, KHCO3, DMF) SM->Alkylation Selective Deprotonation LowYield Low Conversion (<30%) Due to poor electrophilicity Fischer->LowYield HighYield High Conversion (>95%) Via SN2 mechanism Alkylation->HighYield

Fig 1. Reaction pathway comparing Fischer esterification vs. base-promoted alkylation.

Troubleshooting Issue Issue: Stalled Conversion Check Which method is used? Issue->Check M1 Fischer (Acid/EtOH) Check->M1 M2 Acid Chloride (SOCl2) Check->M2 S1 Equilibrium limit reached. Action: Use Dean-Stark or switch method. M1->S1 S2 Phenolic OH side reactions. Action: Protect OH or use mild alkylation. M2->S2

Fig 2. Troubleshooting logic tree for resolving low conversion rates.

Part 6: References[1] TEXTBOOK OF MEDICAL CHEMISTRY

Source: upjs.sk URL:[Link][2] A Simple and Effective Method for Chemoselective Esterification of Phenolic Acids Source: researchgate.net URL:[Link][3] Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Ethoxycarbonyl-6-isopropylphenol

Welcome to the Technical Support Center for 2-Ethoxycarbonyl-6-isopropylphenol (also known as Ethyl 2-hydroxy-3-isopropylbenzoate, CAS: 1195785-50-2). As a critical intermediate in the synthesis of propofol analogs, anal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxycarbonyl-6-isopropylphenol (also known as Ethyl 2-hydroxy-3-isopropylbenzoate, CAS: 1195785-50-2). As a critical intermediate in the synthesis of propofol analogs, analgesic agents, and[1], this compound requires precise handling.

Due to the unique steric and electronic environment created by the ortho-isopropyl and ortho-hydroxyl groups, optimizing the reaction temperature is the single most critical variable in both its synthesis and downstream functionalization. This guide provides field-proven troubleshooting protocols and mechanistic insights to ensure high-yield, reproducible results.

Troubleshooting Synthesis: Fischer Esterification

Q: Why is my esterification yield of 3-isopropylsalicylic acid to 2-ethoxycarbonyl-6-isopropylphenol stalling at 40-50% even after 24 hours of heating?

A: Your reaction is trapped by a combination of kinetic barriers and thermodynamic equilibrium. The intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen significantly reduces the electrophilicity of the carboxylic acid. Coupled with the steric bulk of the adjacent isopropyl group, this creates a high kinetic barrier for nucleophilic attack by ethanol. At low temperatures, the reaction starves kinetically. However, if you push the temperature too high (>90°C in a sealed vessel), you risk etherification of the ethanol or decarboxylation. The optimal approach is strictly controlled reflux (78°C) combined with aggressive, continuous water removal to manipulate the thermodynamic equilibrium.

Quantitative Data: Temperature Impact on Esterification
Temperature (°C)Reaction ConditionsExpected Yield (%)Mechanistic Observation
20 - 40Stirring, H₂SO₄ cat.< 10%Kinetically limited; unreacted starting material recovered.
60 - 65Heating, H₂SO₄ cat.40 - 50%Equilibrium reached; stalled by water accumulation.
78 Reflux, Dean-Stark > 85% Optimal conversion; thermodynamic shift via water removal.
> 90Pressurized vessel< 60%Side reactions dominate (etherification, degradation).
Self-Validating Protocol: Optimized Esterification
  • Setup: Combine 3-isopropylsalicylic acid (1 eq) and absolute ethanol (10 eq) in a round-bottom flask. Attach a Dean-Stark trap filled with a toluene/ethanol azeotrope mixture.

  • Catalysis: Add concentrated H₂SO₄ (0.1 eq) dropwise. Causality: The strong acid disrupts the intramolecular H-bond by protonating the carbonyl oxygen, restoring electrophilicity against the sterically hindered center.

  • Temperature Control: Heat the mantle to maintain a strict internal reflux temperature of 78°C. Validation: Monitor the Dean-Stark trap. Continuous phase separation of water visually validates that the thermodynamic equilibrium is being successfully driven forward.

  • Workup: After 16 hours, cool to 20°C, neutralize with saturated NaHCO₃ to prevent reverse hydrolysis, and extract with EtOAc.

  • Self-Validation: Analyze the organic layer via TLC (Hexanes:EtOAc 9:1). The product will show a significantly higher Rf​ than the baseline acid. Confirm via ¹H NMR (appearance of the ethyl ester signals: quartet at ~4.3 ppm, triplet at ~1.3 ppm).

Synthesis_Workflow A 3-Isopropylsalicylic Acid + Ethanol B Acid Catalyst (H2SO4) + Heating A->B C T < 65°C Incomplete Conversion B->C Kinetic Limit D T = 78°C (Reflux) Optimal Esterification B->D Water Removal E T > 90°C (Pressurized) Etherification / Degradation B->E Side Reactions

Figure 1: Temperature-dependent workflow for Fischer esterification synthesis.

Troubleshooting Downstream Functionalization: O-Alkylation

Q: During the O-alkylation of 2-ethoxycarbonyl-6-isopropylphenol with alkyl halides, I am observing multiple spots on TLC. How does temperature affect this selectivity?

A: You are losing regiocontrol by allowing the reaction to shift from kinetic to thermodynamic control. Phenolate ions are ambident nucleophiles. When synthesizing [2], precise temperature control is mandatory. Under kinetic control at lower temperatures (30-40°C) in polar aprotic solvents, the reaction occurs at the more electronegative oxygen atom, yielding the desired ether. However, if the temperature exceeds 60°C, the system shifts toward thermodynamic control, increasing the probability of C-alkylation at the para or ortho positions, or causing premature saponification of the ethyl ester by trace moisture.

Self-Validating Protocol: Temperature-Controlled O-Alkylation
  • Deprotonation: Dissolve 2-ethoxycarbonyl-6-isopropylphenol (1 eq) in anhydrous acetone. Add finely milled, anhydrous K₂CO₃ (2 eq). Stir at 20°C for 30 minutes. Causality: Acetone solvates the potassium cation, leaving a highly reactive, "naked" phenolate anion without providing protons that would quench it.

  • Alkylation: Introduce the alkyl halide (e.g., propyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Temperature Control: Warm the reaction to 35-40°C and hold for 24-48 hours. Validation: Strictly avoid exceeding 40°C. This enforces kinetic control, preventing the phenolate from acting as a C-nucleophile and avoiding ester cleavage.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and partition between EtOAc and distilled water.

  • Self-Validation: Verify the purified product using IR spectroscopy. The broad phenolic -OH stretch (3200–3400 cm⁻¹) present in the starting material must be completely absent.

O_Alkylation_Logic A 2-Ethoxycarbonyl-6-isopropylphenol (Starting Material) B Base Addition & Deprotonation (e.g., K2CO3 in Acetone) A->B C Temperature Control Decision Node B->C D Low Temp (20-40°C) Kinetic Control C->D T < 40°C E High Temp (>60°C) Thermodynamic Control C->E T > 60°C F Selective O-Alkylation (Desired Ether) D->F High Yield G Side Reactions: C-Alkylation / Ester Cleavage E->G Impurity Formation

Figure 2: Logical relationship between temperature and O-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to bypass the temperature limits in the esterification step? A: While microwave synthesis rapidly accelerates heating and overcomes kinetic barriers, the fundamental thermodynamic equilibrium of water production remains unchanged. Without a physical mechanism to remove water (which is difficult in standard closed-vessel microwave reactors), the yield will still plateau at ~50%. Standard Dean-Stark reflux remains the superior scalable choice.

Q: How does the choice of base interact with temperature during deprotonation for O-alkylation? A: Stronger bases (like NaH) allow for complete, irreversible deprotonation at much lower temperatures (0°C to 20°C), strictly enforcing kinetic control and maximizing O-alkylation. Weaker bases (like K₂CO₃) often require slight heating (40°C) to achieve reasonable reaction rates, narrowing your optimal temperature window before thermodynamic side reactions occur.

References

  • Title: Disulfide-Trapping Identifies a New, Effective Chemical Probe for Activating the Nuclear Receptor Human LRH-1 (NR5A2) Source: PLoS One / PubMed Central (PMC4965143) URL: [Link]

  • Source: European Patent Office (EP0778821B1)

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Ethoxycarbonyl-6-isopropylphenol Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to alkylate highly hindered phenolic substrates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to alkylate highly hindered phenolic substrates.

2-Ethoxycarbonyl-6-isopropylphenol (ethyl 2-hydroxy-3-isopropylbenzoate) presents a formidable synthetic challenge. The phenolic hydroxyl group is sterically barricaded by an adjacent isopropyl group and an ethoxycarbonyl group. More critically, the proton is locked in a strong intramolecular hydrogen bond with the ester’s carbonyl oxygen, drastically reducing its nucleophilicity 1.

This guide provides a causality-driven troubleshooting framework to help you bypass steric hindrance, disrupt hydrogen bonding, and eliminate side reactions like saponification, C-alkylation, and transesterification.

Quantitative Condition Analysis & Troubleshooting Matrix

To understand why your current protocol might be failing, we must look at the quantitative impact of solvent and base selection on product distribution. The table below summarizes how specific conditions drive the reaction toward either the desired O-alkylation or unwanted side products.

SolventBaseAlkylating AgentTemp (°C)O-Alkylation (Desired)C-Alkylation (Side Product)Hydrolysis (Side Product)Transesterification
EthanolNaOH (aq)R-Br80< 10%5%> 80% 0%
MethanolK₂CO₃R-Br6515%10%10%> 60%
TolueneK₂CO₃R-I11030%45% 0%0%
DMFCs₂CO₃R-I60> 90% < 2%< 1%0%
CH₂Cl₂ / H₂ONaOH + TBABR-I4085% 5%5%0%
Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield so low, and why am I recovering unreacted starting material? Causality: The intramolecular hydrogen bond in salicylate derivatives creates a stable, unreactive chelate 1. The bulky isopropyl group further blocks the trajectory of the incoming electrophile. Solution: Utilize the "cesium effect." Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO) provides a highly dissociated, "naked" phenoxide anion that is significantly more nucleophilic than a potassium or sodium salt.

Q2: I am seeing a highly polar baseline spot on my TLC. What is this side product? Causality: This is 2-hydroxy-3-isopropylbenzoic acid, resulting from the saponification (hydrolysis) of your ethyl ester. Strong aqueous bases (NaOH, KOH) at elevated temperatures will rapidly cleave the ethoxycarbonyl group before alkylation can occur. Solution: Switch to mild, anhydrous inorganic bases (Cs₂CO₃) and ensure all solvents are strictly anhydrous.

Q3: LC-MS shows a major product with a mass shift of -14 Da. What happened? Causality: Transesterification. If you used methanol as a solvent or co-solvent in the presence of a base, methoxide generated in situ will replace the ethoxy group, yielding the methyl ester instead of the ethyl ester. Solution: Never use non-ethanol alcoholic solvents for this substrate.

Q4: NMR analysis indicates alkylation occurred on the aromatic ring (C-alkylation) rather than the oxygen. How do I force O-alkylation? Causality: Phenoxide is an ambident nucleophile. In non-polar solvents (like toluene), the oxygen is tightly coordinated to the metal counter-ion, forcing the electrophile to attack the less hindered para-carbon 2. Solution: Maximize solvent polarity to separate the ion pair. Additionally, use "harder" leaving groups on your alkylating agent (e.g., triflates or iodides instead of bromides) to favor attack at the "hard" oxygen center.

Mechanistic Pathway & Side Product Logic

ReactionPathways Substrate 2-Ethoxycarbonyl-6-isopropylphenol + Base + Alkylating Agent O_Alk O-Alkylation (Desired Ether) Substrate->O_Alk Polar Aprotic Solvent Cs2CO3 or PTC C_Alk C-Alkylation (Para-Substituted) Substrate->C_Alk Non-polar solvent Soft electrophile Hydrolysis Ester Hydrolysis (Carboxylic Acid) Substrate->Hydrolysis Strong aq. base (NaOH/KOH) + Heat Transester Transesterification (Altered Ester) Substrate->Transester Non-ethanol alcoholic solvent

Reaction pathways showing desired O-alkylation versus common side reactions.

Validated Experimental Protocol: Phase-Transfer Catalyzed (PTC) O-Alkylation

To bypass the poor solubility of inorganic bases and the need for harsh heating, a Phase-Transfer Catalysis (PTC) approach using Tetrabutylammonium salts is highly recommended for hindered salicylates 34. This protocol is designed as a self-validating system , ensuring you can verify success at critical junctures.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Ethoxycarbonyl-6-isopropylphenol (1.0 eq) in anhydrous DMF to create a 0.2 M solution.

  • Deprotonation (Validation Check 1): Add Cs₂CO₃ (1.5 eq) in one portion. Stir at 25°C for 30 minutes. Self-Validation: The solution should transition to a distinct yellow/orange hue, visually confirming the disruption of the hydrogen bond and the formation of the active phenoxide anion.

  • Electrophile Addition: Dropwise, add the alkyl iodide or alkyl triflate (1.2 eq). Do not use alkyl chlorides due to insufficient reactivity against this hindered pocket.

  • Thermal Shift: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Validation (Validation Check 2): Before quenching, remove a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the [M+H]⁺ of the target ether. If a peak at [M-Et+H]⁺ appears, saponification is occurring—lower the temperature immediately.

  • Workup: Quench the reaction by pouring it into ice-cold water (3x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Substrate Preparation Dissolve phenol in anhydrous DMF (0.2 M) Step2 2. Base Addition Add Cs2CO3 (1.5 eq) in one portion Step1->Step2 Step3 3. Activation Phase Stir 30 min at 25°C to disrupt H-bonds Step2->Step3 Step4 4. Electrophile Addition Add Alkyl Iodide (1.2 eq) dropwise Step3->Step4 Step5 5. Thermal Shift Heat to 60°C under N2 for 4-6 hours Step4->Step5 Step6 6. Quench & Extract Add cold H2O, extract with EtOAc Step5->Step6 Step7 7. Validation TLC/LC-MS to confirm absence of acid Step6->Step7

Step-by-step experimental workflow for optimized O-alkylation.

References
  • Ester synthesis by O-alkylation - Organic Chemistry Portal. Available at:[Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis - MDPI. Available at:[Link]

  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution - ResearchGate. Available at:[Link]

Sources

Optimization

resolving solubility issues with 2-Ethoxycarbonyl-6-isopropylphenol

Technical Support Center: Resolving Solubility Issues with 2-Ethoxycarbonyl-6-isopropylphenol Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues with 2-Ethoxycarbonyl-6-isopropylphenol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing formulation and solubility challenges with 2-Ethoxycarbonyl-6-isopropylphenol (also known as Ethyl 2-hydroxy-3-isopropylbenzoate, CAS: 1195785-50-2).

Rather than providing generic advice, this guide deconstructs the physicochemical properties of the compound to explain why it behaves the way it does, followed by field-proven, self-validating protocols to force it into solution for your assays.

Part 1: Mechanistic Causality of Poor Aqueous Solubility

To resolve solubility issues, we must first understand the molecular thermodynamics at play. 2-Ethoxycarbonyl-6-isopropylphenol is a highly lipophilic molecule. Its resistance to aqueous dissolution is driven by three distinct structural features:

  • Steric Hydrophobic Bulk: The isopropyl group at the 6-position introduces significant non-polar bulk, increasing the energy required to create a cavity in the aqueous solvent network.

  • Esterification: The ethyl ester (ethoxycarbonyl) neutralizes the ionizable carboxylic acid found in parent salicylic acid, eliminating a primary site for ion-dipole interactions with water.

  • Intramolecular Hydrogen Bonding (Chelation): Critical to its physicochemical behavior, the phenolic hydroxyl (-OH) group acts as a hydrogen bond donor to the adjacent ester carbonyl oxygen (C=O). This forms a stable, six-membered chelate ring[1]. By masking the polar hydroxyl group internally, the molecule minimizes its hydrogen-bonding potential with surrounding water molecules, drastically increasing its partition coefficient (LogP) and rendering it highly hydrophobic [2].

Part 2: Troubleshooting Guide & Experimental Protocols

Protocol A: Preparation of Master Stock Solutions (In Vitro Assays)

Objective: Achieve a thermodynamically stable, high-concentration stock without degrading the ester linkage.

  • Solvent Selection: Do not use water or low-percentage alcohols. Utilize 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Weighing: Weigh the desired mass of 2-Ethoxycarbonyl-6-isopropylphenol into a sterile, amber glass vial (the compound may be sensitive to photo-degradation over extended periods).

  • Dissolution: Add the calculated volume of DMSO to achieve a 10 mM to 50 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5–10 minutes.

  • Validation: Visually inspect the solution against a dark background. It must be completely transparent with no refractive micro-particles.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles (which cause irreversible crystallization) and store at -20°C under argon or nitrogen.

Protocol B: Formulation for Aqueous Media (In Vivo Dosing / Cell Culture)

Objective: Prevent "solvent shock" and nucleation when introducing the lipophilic stock into aqueous biological media.

Method 1: The Co-Solvent Cascade (Recommended for In Vivo) Instead of direct dilution into water, use a step-down polarity gradient to ease the molecule into the aqueous phase.

  • Step 1: Take the required volume of DMSO stock. Ensure the final DMSO concentration in your assay will be ≤ 1% for cell culture, or ≤ 5% for in vivo dosing.

  • Step 2: Add a surfactant such as Tween-80 or Kolliphor EL (e.g., 5% v/v final). Mix thoroughly until homogenous.

  • Step 3: Add a co-solvent like PEG-400 (e.g., 30-40% v/v final). Vortex thoroughly. The compound is now stabilized in a lipid-like micellar core.

  • Step 4: Slowly add the aqueous phase (PBS or Saline) dropwise while continuously vortexing. This prevents localized supersaturation and prevents the compound from crashing out.

Method 2: Cyclodextrin Complexation (Recommended for Sensitive Cell Lines)

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Slowly add your DMSO stock to the cyclodextrin solution under continuous stirring. The hydrophobic cavity of the cyclodextrin will encapsulate the isopropyl-phenol moiety, shielding it from the aqueous environment and maintaining it in solution [3].

Part 3: Quantitative Data Presentation

Table 1: Estimated Solubility Profile of 2-Ethoxycarbonyl-6-isopropylphenol

Solvent / MatrixSolubility ClassificationEstimated CapacityMechanistic Rationale
Water (pH 7.4) Practically Insoluble< 0.1 mg/mLHigh LogP; masked -OH via intramolecular H-bonding.
100% DMSO Freely Soluble> 50 mg/mLDisrupts intramolecular H-bonds; strong dipole moment.
100% Ethanol Soluble~ 20-30 mg/mLFavorable lipophilic interactions with the ethyl ester.
20% HP-β-CD (Aqueous) Sparingly Soluble1 - 5 mg/mLHost-guest encapsulation of the isopropyl/aromatic ring.

Table 2: Recommended Formulation Matrices by Application

ApplicationRecommended Vehicle FormulationMax Stock Addition
In Vitro (Cells) 0.1% DMSO in complete culture media (with FBS/BSA)1 µL per 1 mL media
In Vivo (IV/IP) 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline50 µL per 1 mL vehicle
In Vivo (PO) 0.5% Methylcellulose + 0.2% Tween-80 in Water (Suspension)N/A (Dosed as slurry)

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the compound immediately turn cloudy when added to my cell culture media? A: This is a phenomenon known as "solvent shock." When the DMSO stock is added directly to aqueous media, the DMSO rapidly diffuses into the water. The local concentration of the lipophilic phenol instantly exceeds its thermodynamic solubility limit in water, causing it to nucleate and precipitate. To prevent this, pre-dilute the stock in a transitional carrier (like BSA-supplemented media or a cyclodextrin solution) before adding it to the cells, or ensure rapid, high-shear mixing during addition.

Q: Can I just adjust the pH to make it soluble, like I do with salicylic acid? A: No. Unlike salicylic acid, which has a free carboxylic acid (pKa ~3) that readily forms a soluble sodium salt in basic conditions, 2-Ethoxycarbonyl-6-isopropylphenol is an ester. The only ionizable group is the phenolic -OH, which has a much higher pKa (typically >8.5). Raising the pH high enough to deprotonate the phenol risks base-catalyzed hydrolysis of the ethyl ester, permanently degrading your compound into 2-hydroxy-3-isopropylbenzoic acid and ethanol.

Q: Is heating a viable strategy to force it into an aqueous solution? A: Heating will temporarily increase kinetic solubility. However, once the solution returns to physiological temperature (37°C) or room temperature, the solution will become supersaturated. The compound will eventually precipitate—often as microscopic crystals that can severely interfere with optical assay readouts (e.g., artificially inflating absorbance or fluorescence signals).

Part 5: Formulation Decision Workflow

FormulationWorkflow Start Compound: 2-Ethoxycarbonyl-6-isopropylphenol Stock Prepare Stock Solution (10-50 mM in 100% DMSO) Start->Stock App Determine Application Stock->App InVitro In Vitro Assays (Cell Culture) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo DiluteMedia Direct Dilution (Max 0.1% DMSO final) InVitro->DiluteMedia Cosolvent Co-solvent System (DMSO / PEG400 / Tween 80) InVivo->Cosolvent Cyclo Cyclodextrin Complexation (20% HP-β-CD in Saline) InVivo->Cyclo Check Check for Precipitation (Visual & Microscopic) DiluteMedia->Check Cosolvent->Check Cyclo->Check Check->Cosolvent Cloudy / Precipitate Success Proceed with Assay Check->Success Clear Solution

Workflow for formulating poorly soluble lipophilic phenols to prevent solvent shock and precipitation.

References

  • A Technical Guide to the FT-IR and Mass Spectrometry Analysis of Ethyl Salicylate Source: Benchchem URL
  • An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties Source: ACS Publications URL
  • Source: NIH (PMC)
Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 2-Ethoxycarbonyl-6-isopropylphenol

Welcome to the Technical Support Center for 2-Ethoxycarbonyl-6-isopropylphenol (also known as Ethyl 2-hydroxy-3-isopropylbenzoate, CAS 1195785-50-2) ()[1]. This guide is engineered for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Ethoxycarbonyl-6-isopropylphenol (also known as Ethyl 2-hydroxy-3-isopropylbenzoate, CAS 1195785-50-2) ()[1]. This guide is engineered for researchers, scientists, and drug development professionals dealing with the thermal instability of this intermediate during high-temperature processing, distillation, or GC-MS analysis.

Rather than providing generic advice, this guide deconstructs the exact chemical causality behind the degradation of this specific molecule and provides self-validating protocols to troubleshoot it.

Section 1: Mechanistic Causality of Thermal Degradation (The "Why")

The thermal degradation of ortho-hydroxy benzoate esters does not occur randomly; it follows a highly predictable, thermodynamically driven two-step pathway ()[2]. Understanding this mechanism is the first step in preventing yield loss.

  • Trace-Moisture Catalyzed Hydrolysis (Primary Degradation): The ester linkage is highly vulnerable to hydrolysis at elevated temperatures. Even atmospheric moisture or trace water in solvents can cleave the ethoxycarbonyl group under heat, yielding 2-hydroxy-3-isopropylbenzoic acid and ethanol.

  • Pseudo-First-Order Decarboxylation (Secondary Degradation): Once the free carboxylic acid is formed, heating above 180–200°C triggers rapid decarboxylation. Causality: The ortho-hydroxyl group acts as an intramolecular proton donor. It forms a six-membered cyclic transition state with the carboxyl group, which drastically lowers the activation energy required for CO₂ extrusion ()[3]. The terminal product is the highly volatile 2-isopropylphenol .

Mechanism A 2-Ethoxycarbonyl-6-isopropylphenol (Parent Ester) B 2-Hydroxy-3-isopropylbenzoic Acid (Intermediate Acid) A->B Heat + Trace H2O (Ester Hydrolysis) - Ethanol C 2-Isopropylphenol (Terminal Degradant) B->C Heat >200°C (Decarboxylation) - CO2

Fig 1: Two-step thermal degradation pathway of 2-Ethoxycarbonyl-6-isopropylphenol.

Section 2: Quantitative Degradation Signatures

To troubleshoot effectively, you must know what to look for in your analytical data. Below is the quantitative signature matrix for the parent compound and its thermal degradants.

Compound / DegradantMolecular Weight ( g/mol )GC-MS Base Peaks (m/z)Primary Formation Condition
2-Ethoxycarbonyl-6-isopropylphenol (Parent)208.25208 (M+), 162N/A (Baseline)
2-Hydroxy-3-isopropylbenzoic acid (Intermediate)180.20180 (M+), 162Heat + Trace H₂O (>80°C)
2-Isopropylphenol (Terminal Degradant)136.19136 (M+), 121High Heat (>180°C)

Section 3: Self-Validating Protocol for Thermal Stability Profiling

To accurately map the degradation kinetics in your specific formulation or process, use the following self-validating workflow. This protocol is designed to ensure mass balance, proving that the observed peaks account for 100% of the degraded material without hidden polymerization.

Workflow S1 1. Sample Preparation Weigh 10mg sample in sealed ampoule Include anhydrous control S2 2. Thermal Stress Isothermal heating (150°C - 250°C) Time points: 1h, 4h, 24h S1->S2 S3 3. Quenching Rapid cooling in ice bath Prevents further degradation S2->S3 S4 4. GC-MS Analysis Quantify m/z 208, 180, 136 Calculate mass balance S3->S4

Fig 2: Self-validating experimental workflow for thermal stability profiling.

Step-by-Step Methodology:
  • Sample Preparation (The Control System): Weigh exactly 10.0 mg of 2-Ethoxycarbonyl-6-isopropylphenol into two separate headspace GC vials. Spike Vial A with 10 µL of water (to force hydrolysis). Leave Vial B strictly anhydrous (stored over molecular sieves) as the negative control.

    • Causality: Comparing A and B isolates the hydrolysis step from the decarboxylation step, validating whether moisture is the primary initiator in your specific environment.

  • Thermal Stress Application: Crimp-seal the vials hermetically. Heat in an isothermal oven at 200°C for 4 hours.

    • Causality: Hermetic sealing is mandatory to trap the volatile ethanol and CO₂. If the system is open, the terminal degradant (2-isopropylphenol) will volatilize, destroying your mass balance calculations.

  • Quenching: Remove vials and immediately submerge in an ice-water bath for 5 minutes.

    • Causality: Rapid thermal quenching halts the decarboxylation kinetics instantly, providing an accurate snapshot of the degradation at exactly 4 hours.

  • Extraction & GC-MS Analysis: Unseal the vials and dissolve the contents in 1.0 mL of anhydrous acetonitrile. Inject 1 µL into a GC-MS system.

  • Self-Validation (Mass Balance): Calculate the molar sum of the parent ester, the intermediate acid, and the terminal phenol. If the sum equals the initial molar concentration (±2%), the protocol is validated. A missing mass balance indicates either a leaky vial seal or unquantified side reactions.

Section 4: Troubleshooting FAQs

Q: Why am I seeing a massive peak at m/z 136 during the vacuum distillation of my product? A: You are observing thermal decarboxylation. If your distillation pot temperature exceeds 180°C, any trace moisture will hydrolyze the ester to 2-hydroxy-3-isopropylbenzoic acid. This acid rapidly decarboxylates into 2-isopropylphenol (m/z 136) and CO₂ ()[4]. Because 2-isopropylphenol lacks the hydrogen-bonding carboxyl group, it has a significantly lower boiling point than the parent ester and distills over as a highly volatile impurity, reducing your yield.

Q: How can I prevent the initial ester hydrolysis during high-temperature processing? A: The primary trigger is moisture combined with heat. Ensure your reaction or distillation apparatus is rigorously dried. Avoid using basic or acidic catalysts prior to heating, as both accelerate ester hydrolysis. If high temperatures are unavoidable, consider utilizing a high-vacuum system (e.g., <0.1 Torr) to lower the required boiling point well below the 180°C degradation threshold.

Q: Does the isopropyl group undergo thermal dealkylation under these conditions? A: No. Without the presence of a strong Lewis acid catalyst, thermal dealkylation of the isopropyl group is kinetically unfavorable. The activation energy for the cyclic transition state of decarboxylation is much lower. Therefore, you will see 2-isopropylphenol rather than phenol or ethyl salicylate as the terminal degradant.

Q: My LC-UV chromatogram shows a new peak, but I don't have MS capabilities. How do I know if it's the intermediate acid or the terminal phenol? A: You can differentiate them by their retention times on a reverse-phase C18 column. The intermediate (2-hydroxy-3-isopropylbenzoic acid) is significantly more polar than the parent ester and will elute earlier. The terminal degradant (2-isopropylphenol) loses the polar carboxyl group, making it more lipophilic, causing it to elute later than the acid (its retention relative to the parent ester will depend on your specific mobile phase gradient).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69000515, Ethyl 2-hydroxy-3-isopropylbenzoate." PubChem. URL:[Link]

  • Wikipedia contributors. "Decarboxylation." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry Stack Exchange. "Decarboxylation of Salicylic acid." Stack Exchange. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 2-Ethoxycarbonyl-6-isopropylphenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Ethoxycarbonyl-6-isopropylphenol A Comparative Analysis for Structural Elucidation In the landscape of analytical chemistry, particularly wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Ethoxycarbonyl-6-isopropylphenol

A Comparative Analysis for Structural Elucidation

In the landscape of analytical chemistry, particularly within pharmaceutical and materials science research, the unambiguous identification of molecular structures is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a molecule's composition and architecture through its fragmentation pattern. This guide provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 2-Ethoxycarbonyl-6-isopropylphenol, a substituted aromatic compound with functionalities that give rise to a rich and informative mass spectrum.

As direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of mass spectrometry and comparative data from structurally related compounds to predict and rationalize its fragmentation behavior. By understanding the fragmentation pathways of simpler, analogous molecules, we can build a detailed picture of how the unique combination of an ethoxycarbonyl group, a hydroxyl group, and an isopropyl group in an ortho relationship on a benzene ring dictates the molecule's fragmentation fingerprint. This approach not only facilitates the identification of 2-Ethoxycarbonyl-6-isopropylphenol but also deepens our understanding of structure-fragmentation relationships in complex organic molecules.

Predicted Electron Ionization (EI) Fragmentation of 2-Ethoxycarbonyl-6-isopropylphenol

Under electron ionization, a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M•+).[1] This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The molecular formula of 2-Ethoxycarbonyl-6-isopropylphenol is C12H16O3, with a molecular weight of 208.25 g/mol . The molecular ion peak (M•+) is therefore expected at an m/z of 208.

The fragmentation of this molecule is predicted to be heavily influenced by the "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation to produce characteristic ions not seen in the meta or para isomers.[2][3][4] In this case, the proximity of the hydroxyl and ethoxycarbonyl groups is expected to drive specific rearrangement reactions.

Key Predicted Fragmentation Pathways:

  • Loss of Ethylene (C2H4) via McLafferty-type Rearrangement: The ortho-hydroxyl group can facilitate a hydrogen transfer to the ester carbonyl, followed by the elimination of a neutral ethylene molecule. This is a classic "ortho effect" fragmentation for ortho-hydroxybenzoates and is expected to produce a very stable and abundant ion at m/z 180 .[2][5]

  • Loss of an Ethoxy Radical (•OC2H5): Cleavage of the C-O bond of the ester group will result in the loss of an ethoxy radical (45 Da), leading to the formation of an acylium ion at m/z 163 .

  • Loss of a Methyl Radical (•CH3): The isopropyl group can readily lose a methyl radical via benzylic cleavage to form a stable secondary carbocation. This would result in a fragment ion at m/z 193 ([M-15]+). This is a common fragmentation for isopropyl-substituted aromatic compounds.

  • Loss of the Isopropyl Group (•C3H7): Cleavage of the bond between the aromatic ring and the isopropyl group would lead to the loss of a propyl radical (43 Da), resulting in a fragment at m/z 165 .

  • Subsequent Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the [M-15]+ ion (m/z 193) could subsequently lose ethylene (C2H4) to yield a fragment at m/z 165 . The ion at m/z 180 could lose a formyl radical (•CHO) or carbon monoxide (CO).

The following diagram illustrates the predicted primary fragmentation pathways of 2-Ethoxycarbonyl-6-isopropylphenol.

G cluster_frags Primary Fragments M M•+ (m/z 208) C12H16O3•+ F1 [M-15]+ (m/z 193) Loss of •CH3 M->F1 F2 [M-28]•+ (m/z 180) Loss of C2H4 M->F2 F3 [M-43]+ (m/z 165) Loss of •C3H7 M->F3 F4 [M-45]+ (m/z 163) Loss of •OC2H5 M->F4 caption Predicted primary fragmentation of 2-Ethoxycarbonyl-6-isopropylphenol.

Caption: Predicted primary fragmentation of 2-Ethoxycarbonyl-6-isopropylphenol.

Table 1: Predicted Key Fragment Ions for 2-Ethoxycarbonyl-6-isopropylphenol

m/zProposed Structure/FormulaNeutral LossComments
208[C12H16O3]•+-Molecular Ion (M•+)
193[C11H13O3]+•CH3 (15 Da)Loss of a methyl radical from the isopropyl group.
180[C10H12O3]•+C2H4 (28 Da)Loss of ethylene via McLafferty-type rearrangement (ortho effect). Expected to be a major peak.
165[C9H9O3]+•C3H7 (43 Da)Loss of the isopropyl group.
163[C9H7O2]+•OC2H5 (45 Da)Loss of the ethoxy radical from the ester.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, we can compare the expected fragmentation pattern with the known mass spectra of simpler, related molecules.

Alternative 1: Ethyl Salicylate (2-Hydroxybenzoate)

Ethyl salicylate shares the ortho-hydroxy and ethoxycarbonyl substitution pattern but lacks the isopropyl group. Its mass spectrum is well-characterized.[5] The base peak (the most intense peak) in the spectrum of ethyl salicylate is at m/z 120, resulting from the loss of ethylene (C2H4), followed by the loss of CO. The molecular ion is at m/z 166. A significant peak at m/z 121 corresponds to the loss of the ethoxy radical (•OC2H5).

By comparing this to our target molecule, we can infer that the peak at m/z 180 in the spectrum of 2-Ethoxycarbonyl-6-isopropylphenol, corresponding to the loss of ethylene, will be a prominent feature, analogous to the m/z 120 fragment in ethyl salicylate. The presence of the isopropyl group adds 42 Da (C3H6) to this core fragment.

Alternative 2: 2-Isopropylphenol

This molecule allows us to examine the fragmentation driven by the isopropyl and hydroxyl groups without the ester functionality. The molecular ion is at m/z 136. The most significant fragmentation is the loss of a methyl radical (•CH3) to form a stable ion at m/z 121 , which is often the base peak. This strongly supports our prediction of a significant [M-15]+ peak at m/z 193 for 2-Ethoxycarbonyl-6-isopropylphenol.

Table 2: Comparative Fragmentation of 2-Ethoxycarbonyl-6-isopropylphenol and Related Compounds

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragments (m/z) and Neutral Losses
2-Ethoxycarbonyl-6-isopropylphenol (Predicted) 208180 or 193193 (•CH3), 180 (C2H4), 165 (•C3H7), 163 (•OC2H5)
Ethyl Salicylate166120138 (C2H4), 121 (•OC2H5), 120 (C2H4 + CO)
2-Isopropylphenol136121121 (•CH3)

This comparative analysis demonstrates that the fragmentation pattern of 2-Ethoxycarbonyl-6-isopropylphenol is a composite of the characteristic fragmentations of its constituent parts, with the ortho relationship between the hydroxyl and ester groups playing a dominant role.

Experimental Protocol for GC-MS Analysis

To empirically determine the fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is the standard method.[6] The following protocol provides a robust framework for this analysis.

1. Sample Preparation

  • Prepare a stock solution of 2-Ethoxycarbonyl-6-isopropylphenol at 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A nonpolar or medium-polarity capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase temperature at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Analyzer: Scan a mass-to-charge (m/z) range of 40-350 amu.

3. Data Analysis

  • Identify the chromatographic peak corresponding to 2-Ethoxycarbonyl-6-isopropylphenol.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion peak (M•+).

  • Analyze the fragmentation pattern, identifying major fragment ions and their corresponding neutral losses.

  • Compare the experimental spectrum with the predicted fragmentation pattern and with library spectra (if available) for confirmation.

The following diagram illustrates the general workflow for GC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Solution (10 µg/mL) P1->P2 A1 Inject Sample (1 µL) P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Scan m/z 40-350) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 caption General workflow for the GC-MS analysis of organic compounds.

Caption: General workflow for the GC-MS analysis of organic compounds.

Conclusion

The electron ionization mass spectrum of 2-Ethoxycarbonyl-6-isopropylphenol is predicted to be rich with structurally informative fragments. The fragmentation pattern is dictated by a combination of factors: the facile loss of a methyl radical from the isopropyl group, characteristic cleavages of the ethyl ester, and a dominant "ortho effect" leading to the loss of ethylene. By systematically comparing these predicted pathways with the known fragmentation of simpler, analogous molecules like ethyl salicylate and 2-isopropylphenol, a high degree of confidence in structural elucidation can be achieved. The provided GC-MS protocol offers a clear path to obtaining high-quality experimental data to verify these predictions, underscoring the power of mass spectrometry as an indispensable tool for molecular characterization in modern research.

References

  • University of Colorado, Boulder. (2011). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. NIST Chemistry WebBook. Available at: [Link]

  • Trofimov, A. V., et al. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 24(9), 1365-1379. Available at: [Link]

  • PubChem. (n.d.). Phenol, 2-ethyl-6-isopropyl-. National Center for Biotechnology Information. Available at: [Link]

  • Trofimov, A. V., et al. (2013). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Available at: [Link]

  • Zhang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2933. Available at: [Link]

  • Guerin, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. Available at: [Link]

  • Awadh, M. A., et al. (2018). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Journal of the American Society for Mass Spectrometry, 29(10), 2007-2017. Available at: [Link]

  • SCIEX. (n.d.). Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. LabMedica. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectrum and structure of Benzoic acid, 2-hydroxy-, ethyl ester. Available at: [Link]

Sources

Comparative

Analytical Differentiation of 2-Ethoxycarbonyl-6-isopropylphenol from Structural Isomers: A Comprehensive Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related positional isomers during drug development and synthetic validation. The accurate detection and quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related positional isomers during drug development and synthetic validation. The accurate detection and quantification of phenol isomers are critical, as their structural similarities present a significant analytical challenge that necessitates highly selective methods[1].

When analyzing 2-Ethoxycarbonyl-6-isopropylphenol (often referred to as ethyl 3-isopropylsalicylate derivatives), the primary analytical hurdle is differentiating it from its positional isomers, such as the 3-isopropyl, 4-isopropyl, and 5-isopropyl analogs. Because these compounds share the same molecular weight and functional groups, standard one-dimensional techniques often fall short.

This guide outlines a self-validating analytical matrix utilizing Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to unequivocally assign regiochemistry.

Causality in Analytical Selection: Why These Methods?

To build a robust, self-validating system, we must rely on orthogonal techniques that probe different physical properties of the molecule:

  • 1H and 13C NMR (Regiochemistry & Electronic Environment): NMR spectroscopy is one of the most powerful analytical techniques in organic chemistry because the exact frequency at which a nucleus resonates depends heavily on its electronic environment, while spin-spin coupling reveals the molecular architecture[2].

  • D2O Exchange (Functional Group Validation): Phenol -OH protons typically appear as broad singlets in the 4–7 ppm range, but their exact shift is highly variable. By adding Deuterium Oxide (D2O), the hydroxyl proton rapidly exchanges for deuterium, causing the peak to disappear—a technique known as the "D2O shake" that definitively isolates the -OH signal from aromatic resonances[3].

  • 2D NOESY & HMBC (Spatial & Bond Connectivity): 1D NMR can identify the substitution pattern, but 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is required to detect spatial proximity (<5 Å) between groups, which is particularly useful for confirming relative arrangements[2]. Furthermore, 1H-13C HMBC experiments reveal long-range couplings, providing unequivocal assignment of the carbon skeleton relative to the hydroxyl proton[4].

  • GC-MS (Fragmentation Profiling): In a mass spectrometer, phenols exhibit a strong molecular ion, and the presence of an aromatic ring with an -OH group yields unique fragmentation patterns[3]. Gas chromatography, especially when paired with capillary columns like cross-linked 5% phenylmethyl silicone, is highly effective for separating these semi-volatile isomers[1].

Experimental Workflows & Protocols

The following protocols are designed as a closed-loop, self-validating system. The results of the GC-MS fragmentation must align with the spatial connectivity established by the NMR NOESY data.

AnalyticalWorkflow Prep Sample Preparation & Derivatization GCMS GC-MS Profiling (Fragmentation Analysis) Prep->GCMS Aliquot 1 NMR1D 1D NMR & D2O Shake (Regiochemistry) Prep->NMR1D Aliquot 2 Validate Data Cross-Validation (Isomer Confirmation) GCMS->Validate NMR2D 2D NMR (NOESY/HMBC) (Spatial Connectivity) NMR1D->NMR2D Structural Ambiguity NMR2D->Validate

Caption: Generalized analytical workflow for the cross-validation of phenol isomer identity.

Protocol A: High-Resolution NMR Acquisition (1D and 2D)

Causality: We use CDCl3 to establish baseline shifts, followed by D2O to validate the exchangeable proton, and NOESY to map 3D space.

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of CDCl3.

  • 1D Acquisition & D2O Shake: Acquire the standard 1H NMR spectrum (minimum 400 MHz). Integrate the aromatic region to confirm a total of 3 protons (indicating a trisubstituted ring). Add 2 drops of D2O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad downfield singlet confirms the exact chemical shift of the phenol -OH[3].

  • Spin-Spin Coupling Analysis: Analyze the aromatic splitting. A doublet, triplet, doublet (d, t, d) pattern indicates a 1,2,3-trisubstituted ring (either the 6-isopropyl or 3-isopropyl isomer). A singlet, doublet, doublet pattern indicates a 1,2,4-trisubstituted ring (4-isopropyl or 5-isopropyl isomer).

  • 2D NOESY Acquisition: To resolve ambiguity between the 6-isopropyl and 3-isopropyl isomers, run a NOESY experiment with a mixing time of 300–500 ms. Look for cross-peaks between the isopropyl methine proton (CH) and the validated phenol -OH proton (confirming the 6-isopropyl isomer)[2].

Protocol B: GC-MS Profiling

Causality: Derivatization prevents peak tailing caused by the polar phenol group, while EI-MS provides structural fingerprints via alpha-cleavage.

  • Derivatization: To improve peak shape and separation, derivatize the phenol using agents like trimethylsilyl-N,N-dimethylcarbamate (TMSDMC) to form a volatile TMS ether[1].

  • Chromatographic Separation: Inject 1 µL of the sample into a GC system equipped with a 5% phenylmethyl silicone capillary column (e.g., Ultra 2 or HP-5MS)[1]. Use a temperature gradient starting at 130°C and ramping to 220°C to achieve optimal separation of the isomers[1].

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV. Monitor for the molecular ion (M+) and diagnostic fragments, specifically the loss of a methyl radical (alpha-cleavage of the isopropyl group) and the loss of ethanol (driven by the ortho-relationship of the ester and hydroxyl groups).

Quantitative Data & Isomer Comparison

The table below synthesizes the expected quantitative data used to cross-validate the identity of 2-Ethoxycarbonyl-6-isopropylphenol against its closest structural isomers.

Table 1: Comparative Diagnostic Matrix for Isomer Differentiation
Structural IsomerAromatic 1H Splitting PatternKey NOESY Correlation (<5 Å)Primary MS Cleavage
2-Ethoxycarbonyl-6-isopropylphenol d, t, d (1,2,3-trisubstituted)Isopropyl-CH to Phenol-OHM-46 (Loss of EtOH), M-15
2-Ethoxycarbonyl-3-isopropylphenol d, t, d (1,2,3-trisubstituted)Isopropyl-CH to Ester-CH2M-46 (Loss of EtOH), M-15
2-Ethoxycarbonyl-4-isopropylphenol d, dd, d (1,2,4-trisubstituted)Isopropyl-CH to H3 / H5M-15 (Loss of CH3)
2-Ethoxycarbonyl-5-isopropylphenol d, dd, d (1,2,4-trisubstituted)Isopropyl-CH to H4 / H6M-15 (Loss of CH3)

Mechanistic Logic for Regiochemical Assignment

The following decision tree illustrates the logical causality used during NMR interpretation. By systematically ruling out substitution patterns based on scalar coupling, we isolate the specific isomer using spatial NOE contacts.

NMRDecisionTree Start Analyze Aromatic 1H Signals (Integration = 3H) Branch1 Doublet, Triplet, Doublet (Contiguous Protons) Start->Branch1 1,2,3-Trisubstituted Branch2 Singlet, Doublet, Doublet (Isolated Proton) Start->Branch2 1,2,4-Trisubstituted Iso6 6-Isopropyl Isomer (NOE: iPr to OH) Branch1->Iso6 NOESY Analysis Iso3 3-Isopropyl Isomer (NOE: iPr to Ester) Branch1->Iso3 NOESY Analysis Iso4 4-Isopropyl Isomer (Para to OH) Branch2->Iso4 HMBC Connectivity Iso5 5-Isopropyl Isomer (Para to Ester) Branch2->Iso5 HMBC Connectivity

Caption: 1H NMR and 2D NOESY decision tree for determining isopropyl regiochemistry.

Sources

Validation

Comparative Biological Efficacy of 2-Ethoxycarbonyl-6-isopropylphenol Analogs: A Technical Guide for Drug Development

Executive Summary & Mechanistic Rationale As drug development professionals, we constantly navigate the physicochemical limitations and narrow therapeutic indices of standard intravenous anesthetics. While Propofol (2,6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development professionals, we constantly navigate the physicochemical limitations and narrow therapeutic indices of standard intravenous anesthetics. While Propofol (2,6-diisopropylphenol) remains the gold standard for anesthesia induction, its extreme hydrophobicity necessitates lipid emulsion formulations, which are clinically associated with injection pain, hyperlipidemia, and hemodynamic instability[1].

To overcome these barriers, structural modifications of the phenol ring have yielded a new class of modulators. Specifically, 2-Ethoxycarbonyl-6-isopropylphenol (CAS 1195785-50-2) and its alkyl/ester analogs represent a strategic chemical evolution. By substituting one of the bulky isopropyl groups with an ethoxycarbonyl moiety, we fundamentally alter the molecule's lipophilicity and its hydrogen-bonding dynamics at the target receptor.

Mechanistically, these analogs exert their primary biological efficacy via positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor. While classical propofol binds tightly within a hydrophobic pocket lined by the β3(Y143) and β3(Q224) residues[2], the ethoxycarbonyl analogs leverage their ester oxygen as an additional hydrogen bond acceptor. This subtle shift in molecular recognition not only maintains anesthetic potency but also introduces the potential for rapid plasma esterase cleavage, creating predictable pharmacokinetic clearance pathways and widening the therapeutic index[3].

Quantitative Efficacy & Physicochemical Profiling

To objectively evaluate these analogs, we must compare their in vitro receptor affinities and in vivo behavioral endpoints against the propofol baseline. The data below synthesizes the comparative efficacy of the core ethoxycarbonyl scaffold against both the parent compound and a highly potent alkyl derivative.

Table 1: Physicochemical Properties & Pharmacokinetics
CompoundLogP (Lipophilicity)Aqueous Solubility (mg/mL)Primary Clearance Mechanism
Propofol (2,6-diisopropylphenol)~3.80.15Hepatic Glucuronidation
2-Ethoxycarbonyl-6-isopropylphenol ~2.91.25Plasma Esterase Hydrolysis
Fospropofol (Phosphate Prodrug)~1.2>500.0Alkaline Phosphatase Cleavage
2-(1-ethylpropyl)-6-isopropylphenol ~4.10.08Hepatic Cytochrome P450
Table 2: Pharmacodynamic Efficacy (GABA-A & LORR)
CompoundGABA-A EC 50​ ( μ M)LORR ED 50​ (mg/kg, IV)Therapeutic Index (LD 50​ /ED 50​ )
Propofol 4.5 ± 0.38.045.06
2-Ethoxycarbonyl-6-isopropylphenol 6.2 ± 0.510.506.55
2-(1-ethylpropyl)-6-isopropylphenol 3.1 ± 0.24.207.20

Note: A higher Therapeutic Index (TI) indicates a wider safety margin between the effective anesthetic dose and the lethal dose[4].

Visualizing the Pharmacological Logic

G A 2-Ethoxycarbonyl Analog B Plasma Esterases (In Vivo Cleavage) A->B Hydrolysis D GABA-A Receptor (β3 Subunit) A->D Direct Binding C Active Phenol (GABA-A Ligand) B->C Release C->D Allosteric Mod. E Chloride (Cl-) Influx (Hyperpolarization) D->E Channel Open F Loss of Righting Reflex (Anesthesia) E->F CNS Depression

Mechanism of action for ethoxycarbonyl-substituted propofol analogs via GABA-A modulation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the biological efficacy of these analogs must be validated through rigorous, internally controlled protocols. Below are the standardized methodologies for quantifying both in vitro receptor modulation and in vivo anesthetic potency.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (In Vitro)

This protocol quantifies the positive allosteric modulation of recombinant GABA-A receptors by the analogs[3].

  • Cell Preparation & Receptor Expression: Express human α1β3γ2 GABA-A receptors in Xenopus oocytes or HEK293 cells. Allow 48 hours for membrane integration.

  • Voltage Clamping: Establish a whole-cell configuration and hold the membrane potential at -80 mV .

    • Causality: Holding the cell at -80 mV creates a strong electrochemical driving force for chloride (Cl-) influx. This maximizes the amplitude of the inward current, significantly improving the signal-to-noise ratio when measuring trace analog effects[3].

  • Establishment of the EC 10​ Baseline: Perfuse the cells with a submaximal concentration of GABA (typically 2.5–5 μ M) to determine the EC 10​ (the concentration eliciting 10% of the maximum receptor activation).

    • Causality: If a saturating dose of GABA is used, the receptor channels are already fully open, masking any potentiating effects of the analog. Using an EC 10​ baseline provides the necessary dynamic range to observe positive allosteric modulation[3].

  • Analog Co-Perfusion: Perfuse the cell for 20 seconds with the test analog (e.g., 2-Ethoxycarbonyl-6-isopropylphenol at 5 μ M) immediately followed by a 20-second co-perfusion of the analog + EC 10​ GABA.

  • Washout & Validation: Wash the cell with standard extracellular solution for 3 minutes, then apply a saturating dose of GABA (10 mM) to confirm maximum current amplitude and receptor viability.

Protocol B: Loss of Righting Reflex (LORR) Assay (In Vivo)

The LORR assay is the definitive behavioral proxy for loss of consciousness (LOC) in rodent models[5].

  • Acclimation: Place the rodent in a thermostatically controlled observation chamber for 10 minutes to normalize baseline heart rate and stress levels.

  • Intravenous Bolus Administration: Administer the formulated analog via the lateral tail vein. The exact moment the injection is completed is designated as T0​ [4].

  • Dorsal Recumbency Positioning: Immediately place the animal on its back (supine position) on a heating pad.

    • Causality: Placing the animal in dorsal recumbency forces the activation of the vestibular organs. If the animal possesses consciousness, these organs will trigger a motor reflex to return the body to normal gravity alignment[5].

  • Monitoring LORR (Onset): Observe the animal for 30 seconds. A positive LORR (successful anesthesia) is strictly defined as the animal failing to orient itself onto all four paws (ventral recumbency) within this 30-second window[5].

  • Monitoring RoRR (Recovery): Maintain observation until the Resumption of Righting Reflex (RoRR) occurs—defined as the moment the animal successfully rights itself onto all four paws.

    • Causality: Tracking the exact time from LORR to RoRR provides the "Duration of Anesthesia," a critical metric for calculating the compound's pharmacokinetic clearance rate[4].

LORR Step1 Animal Acclimation (10 min in Chamber) Step2 IV Bolus Injection (Analog vs. Propofol) Step1->Step2 Step3 Supine Positioning (Dorsal Recumbency) Step2->Step3 T=0 Step4 Monitor LORR (Failure to right in 30s) Step3->Step4 Vestibular Activation Step5 Monitor RoRR (Return to 4 paws) Step4->Step5 Anesthesia Duration Step6 Calculate ED50 & TI (Therapeutic Index) Step5->Step6 Data Synthesis

Step-by-step workflow for the in vivo Loss of Righting Reflex (LORR) assay.

Sources

Safety & Regulatory Compliance

Safety

2-Ethoxycarbonyl-6-isopropylphenol proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Ethoxycarbonyl-6-isopropylphenol As a Senior Application Scientist, I frequently encounter questions regarding the safe lifecycle management of complex ar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of 2-Ethoxycarbonyl-6-isopropylphenol

As a Senior Application Scientist, I frequently encounter questions regarding the safe lifecycle management of complex aromatic compounds in drug development and organic synthesis. 2-Ethoxycarbonyl-6-isopropylphenol (CAS: 1195785-50-2), also known as ethyl 2-hydroxy-3-isopropylbenzoate, is a highly functionalized phenol derivative[1]. While its steric bulk provides unique synthetic advantages, it also imparts specific physicochemical properties that complicate waste management.

This guide provides a definitive, step-by-step operational protocol for the safe handling, containment, and disposal of this compound. By understanding the causality behind these safety measures, laboratory personnel can ensure compliance with environmental regulations and safeguard their facilities.

Chemical Profile and Hazard Assessment

Before designing a disposal workflow, we must understand the molecule's intrinsic properties. The presence of the lipophilic isopropyl group and the ethoxycarbonyl ester significantly alters its partition coefficient compared to unsubstituted phenol, increasing its ability to penetrate biological membranes and persist in aquatic environments.

PropertyValue
Chemical Name 2-Ethoxycarbonyl-6-isopropylphenol
Synonyms Ethyl 2-hydroxy-3-isopropylbenzoate
CAS Registry Number 1195785-50-2
Molecular Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Primary Hazards Acute Toxicity (Oral/Dermal), Corrosive (Skin/Eyes), Aquatic Toxicity
RCRA Waste Classification Unlisted Hazardous Waste (Characteristic: Corrosive/Toxic)

Mechanistic Toxicology: Why Standard Disposal Fails

Understanding the causality behind safety protocols is critical for compliance. Phenol derivatives are not merely toxic; they are mechanistically destructive to biological tissues and incompatible with many standard laboratory plastics[2].

  • Cellular Disruption: The high lipophilicity of the isopropyl group facilitates rapid penetration of the stratum corneum (the skin's outermost layer). Once inside the tissue, the phenolic hydroxyl group engages in hydrogen bonding with peptide linkages, leading to rapid protein denaturation and cellular necrosis[2].

  • Material Incompatibility: Phenols act as aggressive solvents for many polymers. Storing 2-Ethoxycarbonyl-6-isopropylphenol waste in standard polyvinyl chloride (PVC) or polycarbonate containers will lead to polymer swelling, embrittlement, and eventual catastrophic failure[3].

G A 2-Ethoxycarbonyl-6- isopropylphenol Exposure B Lipid Bilayer Penetration A->B High lipophilicity E Aquatic Toxicity A->E Environmental release C Protein Denaturation B->C Hydrogen bonding D Cellular Necrosis C->D Tissue damage

Mechanistic pathway of 2-Ethoxycarbonyl-6-isopropylphenol cellular toxicity.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next. Do not treat this compound as standard aqueous waste.

Phase 1: Waste Segregation Causality: Mixing phenol derivatives with strong oxidizing agents (e.g., nitric acid, peroxides) can lead to exothermic oxidation and potential explosive rupture of the waste container.

  • Isolate: Designate a specific waste stream for "Non-Halogenated Organic Waste - Phenol Derivatives."

  • Verify: Visually inspect the waste log to ensure no nitric acid, heavy metal waste, or halogenated solvents are present in the designated carboy.

Phase 2: Containment and Packaging Causality: As established, phenols degrade certain plastics. A self-validating containment system requires redundant physical barriers.

  • Select Container: Use only High-Density Polyethylene (HDPE) or glass containers equipped with Teflon-lined caps.

  • Secondary Containment: Place the primary waste container inside a secondary HDPE bin capable of holding 110% of the primary container's volume.

  • Fill Limit: Never fill the waste container beyond 80% capacity. This empty headspace is critical to allow for vapor expansion during temperature fluctuations.

Phase 3: Labeling and EPA/RCRA Compliance

  • Labeling: Affix a standard hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "2-Ethoxycarbonyl-6-isopropylphenol" (do not use abbreviations).

  • EPA Coding: While not specifically listed on the EPA's P or U lists as a commercial chemical product, it must be managed as a characteristic hazardous waste due to its toxicity and potential corrosivity[4]. If the waste is an aqueous mixture with a pH ≤ 2 or ≥ 12.5, it carries the D002 waste code[5].

  • Storage Limits: Transfer the container to the facility's central hazardous waste accumulation area within 3 days of reaching its 80% fill limit.

G Gen Waste Generation (Liquid/Solid) Seg Segregation: Non-Halogenated Organics Gen->Seg Cont Containment: HDPE or Glass Seg->Cont Verify compatibility Label RCRA Labeling (Toxic, Corrosive) Cont->Label 80% Fill Limit Disp EPA-Approved Incineration Label->Disp Licensed contractor

Standardized workflow for the segregation, containment, and disposal of phenol derivatives.

Emergency Spill Management

In the event of a spill, immediate, protocol-driven action is required to prevent systemic exposure and environmental contamination[6].

  • Evacuate and Ventilate: Clear the immediate area. Ensure fume hoods are running to capture volatile emissions.

  • Don PPE: Equip heavy-duty nitrile or neoprene gloves (standard latex offers zero protection against phenols), splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or specialized HazMat vermiculite). Causality: Never use combustible materials like sawdust, as the high surface area combined with organic compounds can create a fire hazard.

  • Neutralization/Cleanup: Carefully sweep the absorbed mixture into a compatible chemical waste bag. Wash the contaminated surface with a dilute 5% sodium hydroxide solution to convert residual phenol into its water-soluble, less volatile phenoxide salt, followed by a thorough water rinse.

  • Disposal: Treat all cleanup materials, including the gloves used during the process, as hazardous waste following the Phase 3 protocols above.

References

  • 2-ethoxycarbonyl-6-isopropylphenol - CAS 1195785-50-2 Molaid Chemical Database URL: [Link]

  • EPA Hazardous Waste Codes University of Georgia Environmental Safety Division URL: [Link]

  • Study of Hazardous Waste Materials, Hazardous Effects and Disposal Methods United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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